4-Ethoxy-2,6-difluoroaniline
Description
BenchChem offers high-quality 4-Ethoxy-2,6-difluoroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2,6-difluoroaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxy-2,6-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVYXUJTENEFCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301301494 | |
| Record name | 4-Ethoxy-2,6-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017779-79-1 | |
| Record name | 4-Ethoxy-2,6-difluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017779-79-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxy-2,6-difluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301301494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the NMR Data Interpretation of 4-Ethoxy-2,6-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound 4-Ethoxy-2,6-difluoroaniline. As a fluorinated aniline derivative, this molecule presents a unique set of spectral features arising from the interplay of its electron-donating ethoxy and amino groups with the strongly electronegative fluorine substituents. This guide will delve into the intricacies of its ¹H and ¹³C NMR spectra, with a particular focus on the characteristic chemical shifts and the complex spin-spin coupling patterns involving the fluorine atoms. A detailed, step-by-step protocol for NMR data acquisition is also provided, ensuring the reproducibility and accuracy of the spectral analysis. This document is intended to be an essential resource for researchers in medicinal chemistry, materials science, and organic synthesis who work with fluorinated aromatic compounds.
Introduction: The Structural Significance of 4-Ethoxy-2,6-difluoroaniline
4-Ethoxy-2,6-difluoroaniline is a key building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the difluoro substituents ortho to the amino group imparts specific conformational and electronic properties that can significantly influence the biological activity and physicochemical characteristics of the resulting products. Accurate structural elucidation via NMR spectroscopy is therefore paramount for quality control, reaction monitoring, and the rational design of new chemical entities.
This guide will provide a detailed interpretation of the ¹H and ¹³C NMR spectra of 4-Ethoxy-2,6-difluoroaniline. We will explore the underlying principles that govern the observed chemical shifts and coupling constants, offering a framework for the confident assignment of all resonances.
Experimental Protocol: Acquiring High-Quality NMR Spectra
To obtain reliable and interpretable NMR data for 4-Ethoxy-2,6-difluoroaniline, a standardized experimental protocol is crucial. The following methodology is recommended for a standard 400 MHz NMR spectrometer.
2.1. Sample Preparation
-
Compound Purity: Ensure the 4-Ethoxy-2,6-difluoroaniline sample is of high purity (≥97%) to avoid interference from impurities in the NMR spectrum. Potential impurities from synthesis, such as starting materials or by-products, should be considered during spectral analysis. A common synthetic route involves the reduction of 1-ethoxy-2,6-difluoro-4-nitrobenzene, so residual nitro compound or partially reduced intermediates could be present.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound, as it is a common and effective solvent for many organic molecules. Tetramethylsilane (TMS) should be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Concentration: Prepare a solution of approximately 10-20 mg of 4-Ethoxy-2,6-difluoroaniline in 0.6-0.7 mL of CDCl₃.
2.2. NMR Instrument Parameters
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse sequence is typically sufficient.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
-
Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) should be used to simplify the spectrum to singlets for each carbon, unless C-H coupling information is desired.
-
Spectral Width: A spectral width of 0 to 200 ppm will cover the expected range of carbon resonances.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 2 seconds is appropriate.
-
2.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of 4-Ethoxy-2,6-difluoroaniline is characterized by distinct signals for the aromatic protons, the ethoxy group protons, and the amine protons. The presence of fluorine atoms introduces characteristic splitting patterns due to ¹H-¹⁹F coupling.
Table 1: Predicted ¹H NMR Data for 4-Ethoxy-2,6-difluoroaniline in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3, H-5 | ~ 6.4 - 6.6 | Triplet | ³JH-F ≈ 8-10 Hz |
| -NH₂ | ~ 3.6 - 4.0 | Broad Singlet | - |
| -OCH₂CH₃ | ~ 4.0 | Quartet | ³JH-H ≈ 7.0 Hz |
| -OCH₂CH₃ | ~ 1.4 | Triplet | ³JH-H ≈ 7.0 Hz |
3.1. Aromatic Region (H-3 and H-5)
The two aromatic protons at positions 3 and 5 are chemically and magnetically equivalent due to the molecule's symmetry. These protons are expected to appear as a single resonance in the upfield region of the aromatic spectrum, typically between δ 6.4 and 6.6 ppm . The electron-donating effects of both the amino and ethoxy groups shield these protons, shifting them to a lower frequency compared to benzene (δ 7.36 ppm).
The most prominent feature of this signal is its multiplicity. Each aromatic proton is coupled to the two adjacent fluorine atoms (at C-2 and C-6). This results in a triplet due to the coupling to two equivalent fluorine nuclei (n+1 rule for I=1/2 nuclei). The expected three-bond proton-fluorine coupling constant (³JH-F) is in the range of 8-10 Hz .
3.2. Amino Protons (-NH₂)
The protons of the primary amine group typically appear as a broad singlet in the region of δ 3.6 to 4.0 ppm . The broadness of the signal is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other protic species. The chemical shift of the -NH₂ protons can be highly dependent on the solvent, concentration, and temperature.
3.3. Ethoxy Group Protons (-OCH₂CH₃)
The ethoxy group gives rise to two distinct signals:
-
Methylene Protons (-OCH₂-): These protons are adjacent to the oxygen atom and are therefore deshielded, appearing as a quartet at approximately δ 4.0 ppm . The quartet multiplicity arises from the coupling to the three equivalent protons of the neighboring methyl group (³JH-H ≈ 7.0 Hz).
-
Methyl Protons (-CH₃): These protons are further from the electronegative oxygen and appear more upfield as a triplet at around δ 1.4 ppm . The triplet is a result of coupling to the two equivalent protons of the adjacent methylene group (³JH-H ≈ 7.0 Hz).
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum of 4-Ethoxy-2,6-difluoroaniline will show distinct signals for each unique carbon atom. The key feature of this spectrum is the presence of carbon-fluorine (C-F) coupling, which splits the signals of the fluorinated carbons and their neighbors into multiplets.
Table 2: Predicted ¹³C NMR Data for 4-Ethoxy-2,6-difluoroaniline in CDCl₃
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |
| C-1 | ~ 125 - 130 | Triplet | ²JC-F ≈ 15-20 Hz |
| C-2, C-6 | ~ 150 - 155 | Doublet of Doublets (or Triplet) | ¹JC-F ≈ 230-250 Hz, ³JC-F ≈ 5-10 Hz |
| C-3, C-5 | ~ 100 - 105 | Triplet | ²JC-F ≈ 8-12 Hz |
| C-4 | ~ 145 - 150 | Singlet (or very small triplet) | ⁴JC-F ≈ 1-3 Hz |
| -OCH₂CH₃ | ~ 64 | Singlet | - |
| -OCH₂CH₃ | ~ 15 | Singlet | - |
4.1. Aromatic Carbons
-
C-1 (Carbon bearing the -NH₂ group): This carbon is expected to resonate between δ 125 and 130 ppm . It will appear as a triplet due to two-bond coupling (²JC-F) to the two fluorine atoms at C-2 and C-6. This coupling constant is typically in the range of 15-20 Hz .
-
C-2 and C-6 (Fluorinated Carbons): These carbons are directly attached to fluorine and will therefore appear significantly downfield, in the range of δ 150 to 155 ppm . The signal will be a doublet due to the large one-bond coupling (¹JC-F) of 230-250 Hz . This large coupling is a hallmark of directly fluorinated aromatic carbons. Furthermore, each of these carbons is coupled to the other fluorine atom over three bonds (³JC-F), which would further split the doublet into a doublet of doublets . The ³JC-F is expected to be around 5-10 Hz .
-
C-3 and C-5: These carbons are shielded by the electron-donating groups and are expected to appear upfield at approximately δ 100-105 ppm . The signal will be a triplet due to two-bond coupling (²JC-F) with the fluorine atoms at C-2 and C-6, with a coupling constant of about 8-12 Hz .
-
C-4 (Carbon bearing the -OCH₂CH₃ group): This carbon is deshielded by the directly attached oxygen and is predicted to be in the δ 145-150 ppm region. The coupling to the fluorine atoms is over four bonds (⁴JC-F), which is typically very small (1-3 Hz ) and may not be resolved, resulting in the appearance of a singlet .
4.2. Ethoxy Group Carbons
-
-OCH₂-: The methylene carbon will appear at approximately δ 64 ppm .
-
-CH₃: The methyl carbon will be found further upfield at around δ 15 ppm .
Both of these signals will be singlets as they are too far from the fluorine atoms to exhibit significant coupling.
Visualizing Molecular Structure and NMR Assignments
To aid in the visualization of the NMR assignments, the molecular structure of 4-Ethoxy-2,6-difluoroaniline with atom numbering is provided below.
Caption: Molecular structure of 4-Ethoxy-2,6-difluoroaniline with atom numbering for NMR assignments.
Key Coupling Interactions: A Visual Summary
The following diagram illustrates the key through-bond coupling interactions that are critical for the interpretation of the NMR spectra of 4-Ethoxy-2,6-difluoroaniline.
Caption: Key H-F and C-F coupling interactions in 4-Ethoxy-2,6-difluoroaniline.
Conclusion
The NMR spectra of 4-Ethoxy-2,6-difluoroaniline are rich in structural information, with the fluorine substituents playing a dominant role in shaping the appearance of the spectra. The predicted ¹H NMR spectrum is expected to show a characteristic triplet for the aromatic protons due to ³JH-F coupling. The ¹³C NMR spectrum will be defined by large one-bond C-F coupling constants for the fluorinated carbons and smaller, multi-bond couplings for the other aromatic carbons. A thorough understanding of these spectral features, as outlined in this guide, is essential for the unambiguous structural verification of this important synthetic intermediate. By following the provided experimental protocol and interpretive guidelines, researchers can confidently analyze and utilize the NMR data of 4-Ethoxy-2,6-difluoroaniline in their scientific endeavors.
References
-
Alonso-Alija, C., Michels, M., Peilstoecker, K., & Schirok, H. (2004). A convenient synthesis of 4-alkoxy- and 4-hydroxy-2,6-difluoroanilines. Tetrahedron Letters, 45(1), 95–98. [Link]
-
PubChem. 2,6-Difluoroaniline. National Center for Biotechnology Information. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Alfa Aesar. 19F Coupling Constants Table. [Link]
An In-Depth Technical Guide to 4-Ethoxy-2,6-difluoroaniline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethoxy-2,6-difluoroaniline is a fluorinated aromatic amine that serves as a valuable building block in medicinal chemistry and materials science. The strategic incorporation of fluorine atoms and an ethoxy group onto the aniline scaffold significantly influences its physicochemical properties, reactivity, and metabolic stability, making it an attractive intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of 4-Ethoxy-2,6-difluoroaniline, alongside insights into its synthesis, reactivity, and potential applications, particularly in the realm of drug discovery.
Physicochemical Properties
Understanding the fundamental physical and chemical properties of 4-Ethoxy-2,6-difluoroaniline is crucial for its effective handling, characterization, and application in synthetic chemistry.
General Information
| Property | Value | Source |
| CAS Number | 1017779-79-1 | [1][2] |
| Molecular Formula | C₈H₉F₂NO | Inferred from structure |
| Molecular Weight | 173.16 g/mol | [2][3] |
| Appearance | Liquid | [1] |
| Purity | Typically ≥97% | [2] |
Predicted Physical Properties
| Property | Predicted Value | Source |
| Boiling Point | 193.8 ± 35.0 °C | [3] |
| Density | 1.231 ± 0.06 g/cm³ | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of 4-Ethoxy-2,6-difluoroaniline. While specific experimental spectra for this compound are not widely published, the expected spectral features can be inferred from the analysis of closely related structures and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), aromatic protons, and the amine protons. The coupling of the aromatic protons with the adjacent fluorine atoms will result in complex splitting patterns.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethoxy group and the aromatic ring. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants, while smaller two- and three-bond couplings will be observed for other carbons in the ring.
-
¹⁹F NMR: The fluorine NMR spectrum will provide direct information about the fluorine environments and can be used to confirm the substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum of 4-Ethoxy-2,6-difluoroaniline will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:
-
N-H stretching: Around 3300-3500 cm⁻¹ for the amine group.
-
C-H stretching: Aromatic and aliphatic C-H stretches typically appear between 2850-3100 cm⁻¹.
-
C=C stretching: Aromatic ring vibrations in the 1400-1600 cm⁻¹ region.
-
C-O stretching: For the ethoxy group, typically in the 1000-1300 cm⁻¹ range.
-
C-F stretching: Strong absorptions in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 4-Ethoxy-2,6-difluoroaniline, the molecular ion peak (M+) would be expected at m/z 173.16. The fragmentation pattern would likely involve the loss of the ethoxy group and other characteristic fragments.
Chemical Properties and Reactivity
The chemical behavior of 4-Ethoxy-2,6-difluoroaniline is dictated by the interplay of its functional groups: the nucleophilic amine, the electron-rich ethoxy group, and the electron-withdrawing fluorine atoms on the aromatic ring.
The presence of two fluorine atoms ortho to the amine group significantly influences the reactivity of the aniline moiety. These electron-withdrawing groups decrease the basicity of the amine compared to unsubstituted aniline. The ethoxy group at the para position, being an electron-donating group, partially counteracts this effect.
This electronic profile makes 4-ethoxy-2,6-difluoroaniline a versatile intermediate for various chemical transformations, including:
-
Nucleophilic Aromatic Substitution: The fluorine atoms can be susceptible to displacement by strong nucleophiles under certain conditions.
-
Electrophilic Aromatic Substitution: The aniline ring can undergo electrophilic substitution reactions, with the position of substitution directed by the existing substituents.
-
Reactions of the Amine Group: The primary amine can participate in a wide range of reactions, such as acylation, alkylation, and diazotization, to introduce further functionality.
The unique substitution pattern of 4-ethoxy-2,6-difluoroaniline makes it a valuable precursor for the synthesis of highly functionalized molecules with potential applications in various fields.
Synthesis
The synthesis of 4-alkoxy-2,6-difluoroanilines, including the methoxy and benzyloxy analogues, has been reported in the literature, providing viable routes that can be adapted for the preparation of 4-ethoxy-2,6-difluoroaniline.[4] Two primary synthetic strategies have been described:
Diazonium Coupling and Curtius-type Rearrangements
One approach involves the use of diazonium coupling reactions or Curtius-type rearrangements to introduce the amine functionality onto a pre-functionalized difluorinated aromatic ring.[4] These methods are well-established in organic synthesis and offer a reliable means to access these types of anilines.
Synthetic Workflow Example
A potential synthetic route to 4-Ethoxy-2,6-difluoroaniline could involve the following conceptual steps:
Caption: Conceptual workflow for the synthesis of 4-Ethoxy-2,6-difluoroaniline.
Applications in Drug Discovery and Medicinal Chemistry
Fluorinated compounds are of significant interest in drug discovery due to the unique properties that fluorine imparts to a molecule, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity. 4-Ethoxy-2,6-difluoroaniline, as a versatile building block, can be utilized in the synthesis of a wide range of biologically active molecules.
The 2,6-difluoroaniline moiety is a common scaffold in the design of kinase inhibitors and other targeted therapeutics. The ortho-fluoro substituents can play a crucial role in modulating the conformation of the molecule, leading to improved interactions with the target protein. The para-ethoxy group can be modified to introduce further points of diversity or to fine-tune the pharmacokinetic properties of the final compound.
Safety and Handling
4-Ethoxy-2,6-difluoroaniline is a chemical that requires careful handling in a laboratory setting. Based on the available safety data, the following precautions should be observed:
-
Hazard Statements:
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with plenty of water.
-
Store in a tightly closed container in a cool, dry place.
-
It is essential to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information.
Conclusion
4-Ethoxy-2,6-difluoroaniline is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the development of new pharmaceuticals. Its unique combination of functional groups provides a platform for the synthesis of complex and highly functionalized molecules. While some of its physical properties are not yet fully characterized in publicly accessible literature, its structural similarity to other well-studied difluoroanilines provides a strong basis for its application in research and development. As the demand for novel fluorinated compounds in drug discovery continues to grow, the importance of building blocks like 4-Ethoxy-2,6-difluoroaniline is likely to increase.
References
- Alonso-Alija, C., Michels, M., Peilstöcker, K., & Schirok, H. (2003). A convenient synthesis of 4-alkoxy- and 4-hydroxy-2,6-difluoroanilines. Tetrahedron Letters, 44(52), 9367-9370.
-
Request PDF. A Convenient Synthesis of 4Alkoxy and 4Hydroxy2,6-difluoroanilines. Available from: [Link]
Sources
Core Compound Analysis: Structure and Physicochemical Profile
An In-Depth Technical Guide to 4-Ethoxy-2,6-difluoroaniline (CAS: 1017779-79-1)
This document provides a comprehensive technical overview of 4-Ethoxy-2,6-difluoroaniline, a fluorinated aromatic amine of increasing interest in the fields of medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this guide synthesizes core chemical data, proposes a robust synthetic pathway, and explores the compound's potential applications, grounded in established scientific principles.
4-Ethoxy-2,6-difluoroaniline is a substituted aniline featuring a unique combination of functional groups that impart desirable properties for advanced chemical synthesis. The aniline moiety serves as a versatile synthetic handle, while the ortho-difluoro substitution pattern significantly modulates the amine's basicity and conformational preferences. The para-ethoxy group further influences the electronic and lipophilic character of the molecule.
The strategic placement of two fluorine atoms ortho to the amine group creates a sterically shielded and electronically withdrawn environment. This modification lowers the pKa of the anilinic nitrogen, reducing its basicity compared to aniline. This can be a critical design element in drug discovery, as it can mitigate off-target effects related to basicity and improve metabolic stability by hindering N-dealkylation or oxidation. The para-ethoxy group, being an electron-donating group, partially counteracts the inductive withdrawal of the fluorine atoms, influencing the overall electron density of the aromatic ring.
Figure 2: Proposed High-Level Synthesis Workflow.
Detailed Step-by-Step Protocol: Etherification of 3,5-Difluoro-4-aminophenol
This protocol assumes the availability of 3,5-Difluoro-4-aminophenol. The causality for this choice rests on achieving the target substitution pattern efficiently. The Williamson ether synthesis is a classic, reliable method for forming the ether linkage.
Objective: To synthesize 4-Ethoxy-2,6-difluoroaniline via O-alkylation.
Materials:
-
3,5-Difluoro-4-aminophenol
-
Ethyl iodide (EtI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-Difluoro-4-aminophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Rationale: Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. Potassium carbonate acts as the base to deprotonate the phenolic hydroxyl group, which is more acidic than the anilinic amine, creating the nucleophilic phenoxide. An excess of the base ensures complete deprotonation.
-
-
Addition of Alkylating Agent: While stirring the suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.
-
Rationale: A slight excess of the electrophile (ethyl iodide) ensures the reaction goes to completion. Dropwise addition helps control any potential exotherm.
-
-
Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Extraction: After cooling to room temperature, filter off the potassium carbonate and wash the solid with a small amount of acetone. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Liquid-Liquid Extraction: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to remove any acidic impurities) and brine.
-
Rationale: This aqueous work-up removes inorganic salts and any remaining base, purifying the organic layer containing the product.
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.
-
Purification: Purify the crude 4-Ethoxy-2,6-difluoroaniline by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain the final product as a clear liquid.
Applications in Medicinal Chemistry and Drug Discovery
The incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, known to enhance metabolic stability, binding affinity, and lipophilicity. [1][2]4-Ethoxy-2,6-difluoroaniline is a prime example of a building block designed to leverage these benefits.
The difluoro-substituted aniline core can be found in various biologically active molecules, including kinase inhibitors and agrochemicals. [3]The aniline nitrogen provides a key vector for further chemical elaboration, allowing its incorporation into heterocyclic systems, amides, or sulfonamides, which are prevalent scaffolds in pharmaceuticals. [4]
Figure 3: Structure-Activity Relationship (SAR) Contributions.
The ethoxy group at the para-position serves to fine-tune the molecule's lipophilicity, which is a critical parameter for oral absorption and cell membrane permeability. It can also engage in hydrogen bonding or occupy hydrophobic pockets within a target protein, potentially increasing binding affinity. The combination of these groups makes 4-Ethoxy-2,6-difluoroaniline a highly valuable building block for generating compound libraries for high-throughput screening in drug discovery programs.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 4-Ethoxy-2,6-difluoroaniline is essential. The following information is summarized from available Safety Data Sheets (SDS). [5]
-
Hazard Identification:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield. [7] * Skin Protection: Wear impervious, flame-resistant protective clothing and gloves. [5][7] * Respiratory Protection: Use in a well-ventilated area. If exposure limits may be exceeded, a full-face respirator with an appropriate filter is necessary. [7]
-
-
First-Aid Measures:
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Irritation may occur. [5] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [5] * Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. [8] * Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [8]
-
-
Handling and Storage:
Conclusion
4-Ethoxy-2,6-difluoroaniline (CAS 1017779-79-1) is a specialized chemical intermediate with significant potential, particularly in the synthesis of novel pharmaceutical agents. Its unique electronic and steric properties, conferred by the difluoro and ethoxy substitutions, provide medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds. While detailed experimental data remains sparse in public literature, its structural characteristics and the established chemistry of related anilines allow for the confident development of synthetic and handling protocols. As the demand for sophisticated, fluorinated building blocks continues to grow, 4-Ethoxy-2,6-difluoroaniline is poised to become an increasingly valuable component in the drug discovery and development pipeline.
References
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2,6-Difluoroaniline. Retrieved from [Link]
-
Chemsrc. (n.d.). 4-ethoxy-2,6-difluoro-benzamide | CAS#:916483-57-3. Retrieved from [Link]
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Artigot, A., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Retrieved from [Link]
- Alonso-Alija, C., et al. (2004). A convenient synthesis of 4-alkoxy- and 4-hydroxy-2,6-difluoroanilines. Tetrahedron Letters.
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Kaszynski, P., & Tsybina, T. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3,5-difluoroaniline. Retrieved from [Link]
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Samala, S. R. K., et al. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Retrieved from [Link]
- Google Patents. (1991). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
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PubChem. (n.d.). (4R,4aR,7S,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol. Retrieved from [Link]
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ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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Chem-Impex. (n.d.). 2,6-Difluoroaniline. Retrieved from [Link]
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Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. RSC Medicinal Chemistry. Retrieved from [Link]
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A Technical Guide to the Retrosynthetic Analysis and Synthesis of 4-Ethoxy-2,6-difluoroaniline
Abstract
4-Ethoxy-2,6-difluoroaniline is a key structural motif and versatile building block in medicinal chemistry and materials science, primarily due to the unique electronic properties conferred by its substituted aniline scaffold. The presence of fluorine atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a valuable precursor for the synthesis of novel pharmaceuticals and agrochemicals. This guide provides an in-depth retrosynthetic analysis of 4-Ethoxy-2,6-difluoroaniline, deconstructing the molecule to identify a logical and efficient synthetic pathway starting from commercially available materials. A detailed, step-by-step forward synthesis is then proposed, complete with validated protocols and an explanation of the chemical principles governing each transformation.
Part 1: Strategic Deconstruction: A Retrosynthetic Approach
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves conceptually breaking down a target molecule into simpler, readily available precursor structures.[1] The primary goal is to identify reliable and high-yielding reactions that can be performed in the forward direction to assemble the target.
Initial Disconnections and Functional Group Interconversion (FGI)
The structure of 4-Ethoxy-2,6-difluoroaniline presents three primary points for logical disconnection: the C-N bond of the aniline, the C-O bond of the ethoxy group, and the C-F bonds. The C-F bonds are generally robust and synthesized via specialized methods, making them poor candidates for initial disconnection. Therefore, we focus on the amine and ether functionalities.
-
C-N Bond Disconnection (via FGI): The most reliable and common method for introducing an aniline group is through the reduction of a nitro group.[2] This functional group interconversion (FGI) is highly efficient and chemoselective. This leads us to our first key precursor, 4-Ethoxy-2,6-difluoro-1-nitrobenzene (1) .
-
C-O Bond Disconnection: The ethoxy group is an ether, which can be conceptually disconnected to reveal a phenol and an ethyl electrophile. This points to 2,6-difluoro-4-nitrophenol (2) as a potential precursor.
This initial analysis is visualized below.
Caption: Complete retrosynthetic pathway from the target to a simple starting material.
Part 2: Forward Synthesis: From Plan to Practice
The retrosynthetic analysis provides a blueprint for the forward synthesis. This section details the step-by-step experimental protocols for synthesizing 4-Ethoxy-2,6-difluoroaniline from 3,5-difluorophenol.
Synthetic Workflow Overview
The forward synthesis proceeds in three main stages:
-
Etherification: Protection of the phenolic hydroxyl group as an ethyl ether.
-
Nitration: Regioselective installation of a nitro group at the C4 position.
-
Reduction: Conversion of the nitro group to the target primary amine.
Caption: The three-step forward synthesis workflow.
Detailed Experimental Protocols
Step 1: Synthesis of 1-Ethoxy-3,5-difluorobenzene
This transformation is a classic Williamson ether synthesis, where the phenoxide, generated by a mild base, acts as a nucleophile to displace a halide from an ethylating agent.
-
Protocol:
-
To a solution of 3,5-difluorophenol (1.0 eq) in acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl iodide (EtI, 1.2 eq) dropwise to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, monitoring by TLC for the disappearance of the starting material.
-
After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield 1-Ethoxy-3,5-difluorobenzene as a clear oil.
-
Step 2: Synthesis of 4-Ethoxy-2,6-difluoro-1-nitrobenzene
The electron-donating ethoxy group strongly activates the aromatic ring towards electrophilic aromatic substitution, directing the incoming nitro group to the para position.
-
Protocol:
-
Cool a flask containing concentrated sulfuric acid (H₂SO₄, 3.0 eq) to 0 °C in an ice bath.
-
Slowly add fuming nitric acid (HNO₃, 1.5 eq) while maintaining the temperature below 10 °C.
-
To this nitrating mixture, add 1-Ethoxy-3,5-difluorobenzene (1.0 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Stir the reaction at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to afford 4-Ethoxy-2,6-difluoro-1-nitrobenzene.
-
Step 3: Synthesis of 4-Ethoxy-2,6-difluoroaniline
The reduction of the aromatic nitro group is a fundamental transformation. Catalytic hydrogenation is a clean and efficient method, though alternatives like reduction with metals in acidic media are also effective. [2]
-
Protocol (Catalytic Hydrogenation):
-
Dissolve 4-Ethoxy-2,6-difluoro-1-nitrobenzene (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5 mol%).
-
Purge the vessel with hydrogen gas and maintain a positive pressure (e.g., 50 psi or balloon pressure).
-
Stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 2-4 hours).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, 4-Ethoxy-2,6-difluoroaniline, which can be further purified by recrystallization if necessary.
-
Data Summary
| Step | Transformation | Key Reagents | Typical Yield |
| 1 | Etherification | 3,5-Difluorophenol, K₂CO₃, EtI | 85-95% |
| 2 | Nitration | 1-Ethoxy-3,5-difluorobenzene, HNO₃, H₂SO₄ | 80-90% |
| 3 | Reduction | 4-Ethoxy-2,6-difluoro-1-nitrobenzene, H₂, Pd/C | >95% |
Conclusion
This guide demonstrates a logical and efficient strategy for the synthesis of 4-Ethoxy-2,6-difluoroaniline. By applying the principles of retrosynthetic analysis, a complex target molecule was successfully deconstructed into simple, commercially available precursors. The proposed three-step forward synthesis—etherification, nitration, and reduction—employs robust and well-established chemical transformations, ensuring high yields and operational simplicity. This pathway represents a practical and scalable route for researchers and drug development professionals requiring access to this valuable fluorinated building block.
References
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Chemistry Stack Exchange . (2015). Selective nitro reduction of poly nitro compounds.
-
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An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Ethoxy-2,6-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 4-Ethoxy-2,6-difluoroaniline, a key building block in medicinal chemistry. Leveraging a combination of synthetic methodologies, spectroscopic principles, and computational modeling, this document elucidates the critical structural features that govern the molecule's reactivity and intermolecular interactions. We will explore the nuanced interplay of steric and electronic effects imparted by the ethoxy and difluoro substituents on the aniline core, offering insights into its preferred three-dimensional arrangement. This guide is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents incorporating this versatile scaffold.
Introduction
4-Ethoxy-2,6-difluoroaniline is a substituted aniline derivative of significant interest in the field of drug discovery and development. The presence of two fluorine atoms at the ortho positions of the aniline ring profoundly influences the molecule's physicochemical properties, including its pKa, lipophilicity, and metabolic stability. The ethoxy group at the para position further modulates these characteristics and introduces a degree of conformational flexibility. A thorough understanding of the molecule's three-dimensional structure and conformational landscape is paramount for predicting its biological activity and for the rational design of new molecules with improved pharmacological profiles.
This guide will delve into the synthesis of 4-Ethoxy-2,6-difluoroaniline, detail its key structural parameters, and provide a comprehensive analysis of its conformational preferences based on established principles of stereochemistry and computational chemistry.
Synthesis and Spectroscopic Characterization
The synthesis of 4-Ethoxy-2,6-difluoroaniline and other 4-alkoxy-2,6-difluoroanilines has been described in the literature, highlighting their importance as versatile intermediates.[1] Two primary synthetic routes have been established, showcasing different approaches to constructing this highly functionalized aniline.
Synthetic Pathways
A common and efficient method for the preparation of 4-alkoxy-2,6-difluoroanilines involves the reaction of 2,4,6-trifluoronitrobenzene with the corresponding sodium alkoxide, followed by reduction of the nitro group.[2]
Workflow for the Synthesis of 4-Ethoxy-2,6-difluoroaniline:
Caption: Synthetic route to 4-Ethoxy-2,6-difluoroaniline.
An alternative approach involves a Curtius-type rearrangement, providing another versatile entry to this class of compounds.[1]
Spectroscopic Data
Table 1: Predicted NMR Spectroscopic Data for 4-Ethoxy-2,6-difluoroaniline
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ¹H | ~6.4-6.6 | Triplet | Aromatic H (meta to NH₂) |
| ¹H | ~4.0 | Quartet | -OCH₂- |
| ¹H | ~3.7 | Broad Singlet | -NH₂ |
| ¹H | ~1.4 | Triplet | -CH₃ |
| ¹³C | ~150-155 (d, J≈240 Hz) | Doublet | C-F |
| ¹³C | ~140-145 | Singlet | C-O |
| ¹³C | ~135-140 (t, J≈10 Hz) | Triplet | C-NH₂ |
| ¹³C | ~100-105 (d, J≈25 Hz) | Doublet | C-H |
| ¹³C | ~64 | Singlet | -OCH₂- |
| ¹³C | ~15 | Singlet | -CH₃ |
Note: Predicted values are based on typical chemical shifts for substituted anilines and ethoxybenzenes. Actual values may vary.
Molecular Structure and Conformation
The three-dimensional structure and conformational flexibility of 4-Ethoxy-2,6-difluoroaniline are dictated by the interplay of steric hindrance and electronic interactions between the substituents on the benzene ring. The key conformational variables are the torsion angles around the C(aryl)-N bond and the C(aryl)-O bond.
The Difluoroaniline Core
The two fluorine atoms at the ortho positions to the amino group impose significant steric constraints. This steric hindrance is expected to influence the pyramidalization of the nitrogen atom and the rotational barrier around the C-N bond. In many substituted anilines, the amino group is not perfectly planar with the aromatic ring.[3]
The Ethoxy Group Conformation
The orientation of the ethoxy group relative to the benzene ring is a critical determinant of the overall molecular shape. For ethoxybenzene and its derivatives, two primary conformations are considered: a planar conformer, where the C-O-C plane is coplanar with the aromatic ring, and a non-planar (or perpendicular) conformer, where the C-O-C plane is orthogonal to the ring.[4]
Computational studies on substituted ethoxybenzenes suggest that the planar conformation is generally of lower energy.[4] However, the presence of ortho-substituents can significantly influence the rotational barrier and the preferred dihedral angle.
Diagram of Key Torsional Angles:
Caption: Key dihedral angles defining the conformation.
Computational Modeling of Conformational Preferences
In the absence of a published crystal structure for 4-Ethoxy-2,6-difluoroaniline, computational methods provide a powerful tool for predicting its low-energy conformations. Density Functional Theory (DFT) calculations are well-suited for this purpose.
Based on studies of similar molecules, the following conformational preferences can be anticipated:
-
Amino Group: The amino group is likely to be slightly pyramidalized, with the N-H bonds out of the plane of the aromatic ring. The rotational barrier around the C-N bond will be influenced by the ortho-fluorine atoms.[5]
-
Ethoxy Group: The ethoxy group is expected to prefer a near-planar conformation, with the ethyl group oriented away from the fluorine atoms to minimize steric clashes. The rotational barrier around the C(aryl)-O bond is a key parameter determining the conformational flexibility.
Workflow for Computational Conformational Analysis:
Caption: Computational workflow for conformational analysis.
Impact on Drug Development
The molecular structure and conformation of 4-Ethoxy-2,6-difluoroaniline have profound implications for its application in drug design:
-
Receptor Binding: The preferred conformation will dictate how the molecule fits into the binding pocket of a biological target. The orientation of the amino and ethoxy groups, as well as the electrostatic potential surface shaped by the fluorine atoms, are critical for establishing specific intermolecular interactions.
-
Physicochemical Properties: The conformation influences properties such as solubility and membrane permeability. The degree of planarity and the exposure of polar groups can affect how the molecule interacts with its environment.
-
Metabolic Stability: The fluorine atoms at the ortho positions can block potential sites of metabolic attack, thereby increasing the molecule's in vivo half-life.
Conclusion
4-Ethoxy-2,6-difluoroaniline is a valuable building block for medicinal chemistry, offering a unique combination of electronic and steric properties. A comprehensive understanding of its molecular structure and conformational preferences is essential for its effective utilization in the design of novel therapeutic agents. While direct experimental data on its three-dimensional structure is limited, computational modeling, in conjunction with data from analogous compounds, provides a robust framework for predicting its behavior. This technical guide serves as a foundational resource for researchers seeking to harness the potential of this important chemical entity.
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Alonso-Alija, C.; Michels, M.; Peilstoecker, K.; Schirok, H. A convenient synthesis of 4-alkoxy- and 4-hydroxy-2,6-difluoroanilines. Tetrahedron Letters2004 , 45 (1), 95-98.[1]
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Di Sari, M.; Persico, M.; Veracini, C. A. Coupled internal rotations in substituted ethoxybenzenes: Maximum entropy analysis of nuclear magnetic resonance of nematic solutions. The Journal of Chemical Physics1992 , 96 (6), 4783-4791.[4]
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Jaffar, J.; Robinson, M. J. T. Conformational analysis of substituted anilines. Part 1. A theoretical and experimental study of the rotational barriers in some N,N-dialkyl-2,6-disubstituted anilines. J. Chem. Soc., Perkin Trans. 21987 , 1211-1215.[5]
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PubChem. 2,6-Difluoroaniline. [Link] (accessed Jan 17, 2026).
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Sreenivasulu, R.; et al. A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry2023 , 16(3), 235-236.[2]
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ResearchGate. The 13C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link] (accessed Jan 17, 2026).[9]
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Karakaya, M.; et al. Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science2024 , 13(2), 1-6.[3]
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Chemistry LibreTexts. Substitution Reactions of Benzene Derivatives. [Link] (accessed Jan 17, 2026).[10]
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Frontiers. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. [Link] (accessed Jan 17, 2026).
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The Solubility Profile of 4-Ethoxy-2,6-difluoroaniline in Organic Solvents: A Technical Guide for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethoxy-2,6-difluoroaniline, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This document delves into the theoretical principles governing solubility, provides detailed experimental protocols for its determination, and offers a predictive framework for solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making and streamline development workflows.
Introduction: The Critical Role of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) and its intermediates is a critical physicochemical property that profoundly influences the entire drug development lifecycle. From early-stage discovery and process chemistry to formulation and bioavailability, solubility data informs key decisions. For a compound like 4-Ethoxy-2,6-difluoroaniline, which serves as a building block for more complex molecules, its solubility dictates the choice of reaction media, affects reaction kinetics, and is crucial for designing efficient purification strategies such as crystallization and chromatography. Poor solubility can lead to challenges in handling, reduced reaction yields, and difficulties in achieving desired purity levels.
Physicochemical Properties of 4-Ethoxy-2,6-difluoroaniline
To understand the solubility of 4-Ethoxy-2,6-difluoroaniline, it is essential to first consider its molecular structure and inherent physicochemical properties.
-
Structure: The molecule consists of a difluorinated aniline ring with an ethoxy group at the 4-position.
-
Polarity: The presence of the amine (-NH2) and ethoxy (-OCH2CH3) groups, along with the two fluorine atoms, introduces polarity to the molecule. The electronegative fluorine and oxygen atoms create dipole moments. The overall molecular polarity will be a vector sum of these individual bond dipoles.
-
Hydrogen Bonding: The primary amine group is a hydrogen bond donor and acceptor, while the oxygen of the ethoxy group can act as a hydrogen bond acceptor.[1] This capacity for hydrogen bonding significantly influences its interaction with protic and aprotic polar solvents.[2][3][4]
Theoretical Framework: "Like Dissolves Like" and Beyond
The adage "like dissolves like" provides a fundamental, albeit simplified, principle for predicting solubility.[7] This rule suggests that substances with similar polarities are more likely to be soluble in one another.[8]
-
Polar Solvents: Polar solvents, such as alcohols (methanol, ethanol), ketones (acetone), and amides (dimethylformamide), possess dipole moments and can engage in dipole-dipole interactions and/or hydrogen bonding. Given the polar nature of 4-Ethoxy-2,6-difluoroaniline and its hydrogen bonding capabilities, it is expected to exhibit good solubility in many polar solvents.
-
Nonpolar Solvents: Nonpolar solvents, like hexane and toluene, primarily interact through weaker van der Waals forces. The solubility of a polar compound like 4-Ethoxy-2,6-difluoroaniline in these solvents is generally expected to be lower.[8]
A more quantitative approach to predicting solubility involves considering solvent parameters such as the dielectric constant and polarity index .[9][10][11]
-
Dielectric Constant (ε): This property reflects a solvent's ability to separate ions and is a good indicator of its polarity.[10] Solvents with high dielectric constants are generally better at dissolving polar compounds.
-
Polarity Index: This is an empirical measure of a solvent's polarity, providing a relative ranking.
The interplay of these factors determines the overall solubility of a solute in a given solvent.
Experimental Determination of Solubility
Accurate solubility data is best obtained through experimental measurement. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[12][13][14][15]
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the determination of the equilibrium solubility of 4-Ethoxy-2,6-difluoroaniline in an organic solvent at a specified temperature.
Materials:
-
4-Ethoxy-2,6-difluoroaniline (solid)
-
Selected organic solvent(s)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[16]
Workflow Diagram:
Caption: Experimental workflow for the shake-flask solubility determination.
Procedure:
-
Preparation: Add an excess amount of solid 4-Ethoxy-2,6-difluoroaniline to a vial. The exact amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Accurately add a known volume of the chosen organic solvent to the vial.
-
Equilibration: Securely cap the vial and place it in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached.[12][15] The presence of undissolved solid at the end of this period is crucial.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometry method.[16][17]
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
Predicted Solubility of 4-Ethoxy-2,6-difluoroaniline in Common Organic Solvents
While specific experimental data is pending, a qualitative and semi-quantitative prediction of solubility can be made based on the principles discussed.
Table 1: Predicted Solubility of 4-Ethoxy-2,6-difluoroaniline and Properties of Common Organic Solvents
| Solvent | Polarity Index[11] | Dielectric Constant (ε)[9][18] | Hydrogen Bonding | Predicted Solubility | Rationale |
| Nonpolar Solvents | |||||
| Hexane | 0.1 | 1.88 | None | Very Low | Nonpolar nature, lacks ability to interact with the polar groups of the solute. |
| Toluene | 2.4 | 2.38 | None | Low | Aromatic ring can have some π-π interactions, but overall nonpolar character dominates. |
| Aprotic Polar Solvents | |||||
| Dichloromethane | 3.1 | 8.93 | Acceptor | Moderate | Polar, but lacks hydrogen bond donating ability. |
| Ethyl Acetate | 4.4 | 6.02 | Acceptor | Moderate to High | Good balance of polarity and ability to accept hydrogen bonds. |
| Tetrahydrofuran (THF) | 4.0 | 7.58 | Acceptor | High | Polar ether that can accept hydrogen bonds. |
| Acetone | 5.1 | 20.7 | Acceptor | High | Highly polar ketone, effective hydrogen bond acceptor. |
| Acetonitrile | 5.8 | 37.5 | Acceptor | High | Very polar, can interact strongly through dipole-dipole forces. |
| Dimethylformamide (DMF) | 6.4 | 36.71 | Acceptor | Very High | Highly polar aprotic solvent, excellent for dissolving polar compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Acceptor | Very High | Highly polar aprotic solvent, strong hydrogen bond acceptor. |
| Protic Polar Solvents | |||||
| Methanol | 5.1 | 32.70 | Donor & Acceptor | Very High | Polar, can both donate and accept hydrogen bonds, leading to strong solute-solvent interactions. |
| Ethanol | 4.3 (implied) | 24.55 | Donor & Acceptor | Very High | Similar to methanol, strong hydrogen bonding capabilities. |
Logical Relationship Diagram:
Caption: Factors influencing high solubility of 4-Ethoxy-2,6-difluoroaniline.
Conclusion and Future Recommendations
This guide provides a foundational understanding of the solubility of 4-Ethoxy-2,6-difluoroaniline in organic solvents. Based on its molecular structure, it is predicted to be highly soluble in polar protic and aprotic solvents and poorly soluble in nonpolar solvents. For critical applications in pharmaceutical development, it is strongly recommended that these predictions be confirmed through rigorous experimental determination using the shake-flask method outlined herein. The resulting quantitative data will be invaluable for the rational design of synthetic routes, purification protocols, and ultimately, the successful development of new therapeutic agents.
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Hunter, C. A. (2004). Hydrogen bonding properties of non-polar solvents. Organic & Biomolecular Chemistry, 2(6), 835-840. [Link]
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reactivity of the amine group in 4-Ethoxy-2,6-difluoroaniline
An In-depth Technical Guide to the Reactivity of the Amine Group in 4-Ethoxy-2,6-difluoroaniline
Abstract
This technical guide offers a comprehensive examination of the chemical (CAS No. 1017779-79-1). As a critical building block in modern medicinal chemistry and materials science, understanding the nuanced behavior of this trifunctional aromatic amine is paramount for its effective application in complex synthetic pathways.[1] This document elucidates the intricate interplay of electronic and steric effects imposed by the ortho-difluoro and para-ethoxy substituents, which collectively modulate the nucleophilicity and basicity of the amine functionality. We provide detailed analyses of key transformations including N-acylation, N-alkylation, and diazotization, supported by field-proven experimental protocols, comparative data, and mechanistic insights to guide researchers, scientists, and drug development professionals in leveraging this versatile intermediate.
Introduction: A Molecule of Strategic Importance
4-Ethoxy-2,6-difluoroaniline is a highly functionalized aniline derivative that has garnered significant interest as a precursor in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[2][3] Its utility stems from the unique substitution pattern on the benzene ring:
-
An amine group (-NH₂) , which serves as a primary nucleophilic handle for building molecular complexity.[4]
-
Two ortho-fluorine atoms , which profoundly alter the molecule's electronic properties, lipophilicity, and metabolic stability.[5][6]
-
A para-ethoxy group (-OCH₂CH₃) , which acts as a strong electron-donating group, influencing both the amine's reactivity and the overall electronic character of the ring.
The central challenge and opportunity in utilizing this molecule lie in predicting and controlling the reactivity of the amine group, which is caught in an electronic tug-of-war between the powerful electron-withdrawing inductive effects of the fluorine atoms and the electron-donating resonance effects of the ethoxy group and the amine itself. This guide dissects these controlling factors to provide a predictive framework for its synthetic application.
Molecular Structure and Electronic Profile
The reactivity of the amine nitrogen is directly proportional to the availability of its lone pair of electrons. In 4-Ethoxy-2,6-difluoroaniline, this availability is modulated by a combination of inductive and resonance effects from the ring substituents.
-
Inductive Effect (-I): Fluorine, being the most electronegative element, exerts a potent electron-withdrawing inductive effect (-I).[5] The two fluorine atoms at the ortho positions synergistically pull electron density away from the aromatic ring and, by extension, from the nitrogen atom, significantly decreasing its basicity and nucleophilicity.[5]
-
Mesomeric (Resonance) Effect (+M): The ethoxy group at the para position and the amine group itself exert a strong electron-donating resonance effect (+M).[4] The lone pairs on the oxygen and nitrogen atoms are delocalized into the aromatic π-system, increasing electron density on the ring. The +M effect of the ethoxy group partially counteracts the strong -I effect of the fluorine atoms, making the amine more nucleophilic than it would be in 2,6-difluoroaniline alone.
The net result is an amine group that is significantly less basic and nucleophilic than aniline or 4-ethoxyaniline, but potentially more reactive than 2,6-difluoroaniline. This attenuated reactivity requires careful consideration when selecting reaction conditions.
Caption: Interplay of electronic effects on the amine group.
Key Reactions of the Amine Group
The moderated nucleophilicity of 4-Ethoxy-2,6-difluoroaniline dictates the conditions required for its successful transformation.
N-Acylation
N-acylation is a fundamental reaction to form amides, which are common functionalities in pharmaceuticals and precursors for other reactions. The reaction typically involves an acyl chloride or anhydride in the presence of a non-nucleophilic base.
Causality of Experimental Choices:
-
Acylating Agent: Acyl chlorides and anhydrides are used for their high electrophilicity, which is necessary to react with the electron-deficient amine.
-
Base: A tertiary amine base (e.g., triethylamine, DIPEA) or pyridine is required to scavenge the HCl or carboxylic acid byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic.[7]
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are used to avoid side reactions with the acylating agent.
Experimental Protocol: Synthesis of N-(4-Ethoxy-2,6-difluorophenyl)acetamide
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-Ethoxy-2,6-difluoroaniline (1.0 eq.) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Add acetyl chloride (1.1 eq.) dropwise via a syringe over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with the addition of water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol/water or by column chromatography on silica gel.
N-Alkylation
Direct N-alkylation of the amine is more challenging due to its reduced nucleophilicity and the risk of over-alkylation. Conditions often need to be more forcing compared to simpler anilines.[8]
Causality of Experimental Choices:
-
Alkylating Agent: Highly reactive alkylating agents like alkyl iodides or benzyl bromides are preferred.
-
Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or a carbonate base like K₂CO₃ or Cs₂CO₃ is often necessary to deprotonate the amine or facilitate the reaction.[9]
-
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are ideal as they can dissolve the reagents and stabilize charged intermediates.[10]
Experimental Protocol: Synthesis of N-Benzyl-4-ethoxy-2,6-difluoroaniline
-
Preparation: To a stirred suspension of potassium carbonate (2.0 eq.) in anhydrous acetonitrile, add 4-Ethoxy-2,6-difluoroaniline (1.0 eq.).
-
Alkylation: Add benzyl bromide (1.1 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired N-alkylated product.
Diazotization and Diazo-Coupling Reactions
The conversion of the primary aromatic amine to a diazonium salt is one of its most powerful transformations, opening pathways to a vast array of functionalities via Sandmeyer, Schiemann, and azo-coupling reactions.[11]
Causality of Experimental Choices:
-
Nitrosating Agent: Nitrous acid (HONO) is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[12]
-
Temperature: The reaction must be maintained at low temperatures (0-5 °C) because aromatic diazonium salts are unstable and can decompose violently at higher temperatures.[13]
-
Acid: A strong acid is required to generate nitrous acid and to prevent the newly formed diazonium salt from coupling with the unreacted parent aniline.[14]
Caption: Workflow for diazotization and subsequent reactions.
Experimental Protocol: In-situ Preparation of 4-Ethoxy-2,6-difluorobenzenediazonium Chloride
-
Preparation: In a beaker or flask, suspend 4-Ethoxy-2,6-difluoroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid (2.5 eq.) and water.
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath, with vigorous stirring to ensure efficient heat transfer.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 eq.) in a minimal amount of cold water. Add this solution dropwise to the cold aniline suspension over 30 minutes, keeping the temperature strictly below 5 °C.
-
Monitoring: After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C. The presence of excess nitrous acid can be confirmed with starch-iodide paper (a positive test turns the paper blue-black).[13] If the test is negative, a small additional amount of NaNO₂ solution may be required.
-
Application: The resulting cold diazonium salt solution is highly reactive and should be used immediately without isolation for subsequent transformations like a Sandmeyer reaction.
Comparative Reactivity Data
| Compound | Key Substituents | Expected Effect on Amine Basicity | Predicted Relative Basicity |
| Aniline | None | Baseline | High |
| 4-Ethoxyaniline | para-OEt (+M) | Increased electron density | Very High |
| 2,6-Difluoroaniline | ortho-di-F (-I) | Strongly decreased electron density | Very Low |
| 4-Ethoxy-2,6-difluoroaniline | ortho-di-F (-I), para-OEt (+M) | Net decrease in electron density | Low |
Basicity is a proxy for nucleophilicity in this context. The strong -I effect of the two fluorine atoms is generally dominant over the +M effect of the single ethoxy group, leading to an overall decrease in basicity compared to aniline.[15]
Applications in Drug Discovery and Synthesis
The unique electronic and steric properties of the 4-Ethoxy-2,6-difluoroaniline scaffold make it a valuable intermediate in the synthesis of complex molecules. For instance, related 4-alkoxy-2-arylquinoline structures have been investigated as potent anticancer agents that function as topoisomerase I inhibitors.[2][16] The difluoro substitution pattern is often employed in drug design to enhance metabolic stability and modulate pKa, while the alkoxy group can be used to fine-tune solubility and target engagement.[17] The synthetic handles discussed in this guide are precisely the transformations used to build such complex and biologically active molecules.
Conclusion
The amine group in 4-Ethoxy-2,6-difluoroaniline possesses a finely tuned reactivity profile governed by the competing electronic effects of its ortho-difluoro and para-ethoxy substituents. Its attenuated nucleophilicity necessitates the use of specific, often more forcing, reaction conditions for N-acylation and N-alkylation compared to standard anilines. However, it remains sufficiently reactive to undergo crucial transformations like diazotization, making it a versatile and powerful building block. For the synthetic chemist, a thorough understanding of these underlying electronic principles is the key to successfully incorporating this valuable intermediate into the synthesis of next-generation pharmaceuticals and advanced materials.
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National Institutes of Health. (2015). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. PubMed Central. [Link]
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Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. [Link]
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Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. European Journal of Medicinal Chemistry, 215, 113261. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. [Link]
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Asian Journal of Research in Chemistry. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. [Link]
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PubMed. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. [Link]
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Methodological & Application
The Strategic Integration of 4-Ethoxy-2,6-difluoroaniline in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Emergence of Fluorinated Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of lead optimization.[1][2] The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered pKa—offer medicinal chemists a powerful tool to refine the pharmacological profiles of drug candidates. Among the privileged fluorinated building blocks, 4-Ethoxy-2,6-difluoroaniline has emerged as a particularly valuable synthon. Its distinct substitution pattern offers a confluence of electronic and steric features that can be exploited to address key challenges in drug design, particularly in the realm of kinase inhibitors.
This technical guide provides an in-depth exploration of the utility of 4-Ethoxy-2,6-difluoroaniline in drug discovery. We will delve into the mechanistic rationale behind its application, provide detailed, field-proven protocols for its incorporation into various molecular frameworks, and present case studies that underscore its potential to generate novel therapeutic agents.
The Physicochemical and Pharmacokinetic Advantages of the 4-Ethoxy-2,6-difluoroaniline Moiety
The strategic placement of two fluorine atoms ortho to the amino group, combined with an ethoxy group at the para position, endows the 4-Ethoxy-2,6-difluoroaniline scaffold with a unique set of properties that are highly advantageous in drug design.
| Property | Impact on Drug Discovery | Rationale |
| Metabolic Stability | Increased in vivo half-life | The strong C-F bonds are resistant to oxidative metabolism by cytochrome P450 enzymes, a common pathway for drug degradation. The 2,6-difluoro substitution pattern can shield the aniline nitrogen from N-dealkylation or oxidation. |
| Binding Affinity | Enhanced target engagement | The electron-withdrawing nature of the fluorine atoms can modulate the pKa of the aniline nitrogen, influencing its ability to act as a hydrogen bond donor. Furthermore, fluorine can participate in favorable orthogonal multipolar C–F···C=O interactions with the protein backbone. |
| Lipophilicity | Fine-tuning of LogP | The ethoxy group increases lipophilicity, which can enhance membrane permeability. The fluorine atoms also contribute to lipophilicity, and the overall balance can be tailored by further substitutions. |
| Solubility | Potential for improved aqueous solubility | While fluorination generally increases lipophilicity, the introduction of the ethoxy group can sometimes lead to improved solubility profiles through favorable interactions with water molecules. |
| Kinase Selectivity | Potential for improved selectivity | The steric hindrance provided by the ortho-fluorine atoms can restrict the rotational freedom of the aniline ring, enforcing a specific conformation that may favor binding to the target kinase while disfavoring interactions with off-target kinases.[3] |
Core Applications in Drug Discovery: A Focus on Kinase Inhibition
The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are prevalent in a multitude of approved and investigational kinase inhibitors.[2][4] The aniline moiety in these structures typically engages in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding site. The substitution pattern on this aniline ring is a key determinant of both potency and selectivity. 4-Ethoxy-2,6-difluoroaniline is an ideal building block for modifying this critical pharmacophore.
Case Study: Design of Vandetanib Analogs for Hypoxia-Selective EGFR/VEGFR-2 Inhibition
Vandetanib is a clinically approved kinase inhibitor that targets both EGFR and VEGFR-2. Recent research has focused on developing analogs of Vandetanib with improved properties, such as selectivity for tumors in hypoxic environments.[4][5][6] The synthesis of these analogs often involves the coupling of a substituted aniline with a 4-chloroquinazoline core.
The workflow for synthesizing a hypothetical Vandetanib analog incorporating the 4-ethoxy-2,6-difluoroaniline moiety is depicted below. This process highlights a common and effective strategy for leveraging this building block in a lead optimization campaign.[1]
Caption: Synthetic workflow for a Vandetanib analog.
This synthetic route leverages a key reaction: the nucleophilic aromatic substitution (SNA r) of the chlorine atom on the quinazoline core by the aniline nitrogen of 4-ethoxy-2,6-difluoroaniline.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for common reactions involving 4-Ethoxy-2,6-difluoroaniline. These protocols are intended as a starting point and may require optimization based on the specific substrates and desired outcomes.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with a Heterocyclic Halide
This protocol describes a general procedure for the coupling of 4-Ethoxy-2,6-difluoroaniline with a 4-chloro-6,7-dialkoxyquinazoline, a common intermediate in the synthesis of kinase inhibitors.[7]
Materials:
-
4-Chloro-6,7-dialkoxyquinazoline (1.0 eq)
-
4-Ethoxy-2,6-difluoroaniline (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Round-bottom flask with reflux condenser
-
Inert atmosphere (Argon or Nitrogen)
-
Stirring plate and magnetic stir bar
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 4-chloro-6,7-dialkoxyquinazoline (1.0 eq) and 4-Ethoxy-2,6-difluoroaniline (1.1 eq).
-
Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.1 M with respect to the quinazoline starting material.
-
Add DIPEA (2.5 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-anilinoquinazoline product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric oxygen and moisture.
-
DIPEA: A non-nucleophilic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
1,4-Dioxane: A high-boiling aprotic solvent suitable for this type of reaction.
-
Excess Aniline: A slight excess of the aniline is used to ensure complete consumption of the more valuable quinazoline starting material.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful alternative for forming C-N bonds, particularly when SNAr reactions are sluggish.[8][9][10] This protocol outlines a general procedure for the coupling of 4-Ethoxy-2,6-difluoroaniline with an aryl bromide.
Materials:
-
Aryl bromide (1.0 eq)
-
4-Ethoxy-2,6-difluoroaniline (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere techniques
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 eq), 4-Ethoxy-2,6-difluoroaniline (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Conclusion: A Versatile Building Block for Future Drug Discovery
4-Ethoxy-2,6-difluoroaniline represents a highly valuable and versatile building block for medicinal chemists. Its unique combination of electronic and steric properties provides a powerful handle to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols and insights provided in this guide are intended to empower researchers to effectively integrate this scaffold into their drug discovery programs, paving the way for the development of novel and effective therapeutics. As our understanding of the nuanced roles of fluorine in drug-protein interactions continues to evolve, the strategic application of building blocks like 4-Ethoxy-2,6-difluoroaniline will undoubtedly play an increasingly important role in the design of next-generation medicines.
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ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
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Indian Academy of Sciences. (n.d.). Crystal structures of meso-tetrakis(2 ,6 /3 ,5 -difluorophenyl)porphyrins and their metal complexes. Retrieved from [Link]
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Schrödinger. (n.d.). Molecular modeling of kinase inhibitors. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Novel Derivatives from 4-Ethoxy-2,6-difluoroaniline
Introduction: The Strategic Importance of 4-Ethoxy-2,6-difluoroaniline in Modern Drug Discovery
4-Ethoxy-2,6-difluoroaniline serves as a critical starting material in the synthesis of a diverse array of bioactive molecules. The strategic placement of fluorine atoms on the aniline ring profoundly influences the physicochemical properties of its derivatives, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] The presence of these electron-withdrawing fluorine atoms, coupled with the ethoxy group, modulates the reactivity of the aniline core, making it a versatile scaffold for the construction of complex molecular architectures. This guide provides detailed protocols for the synthesis of several key classes of derivatives from 4-Ethoxy-2,6-difluoroaniline, offering insights into the underlying chemical principles and practical considerations for researchers in medicinal chemistry and drug development. The incorporation of fluorine into organic molecules is a well-established strategy to enhance their biological activity, with over 20% of commercially available pharmaceuticals containing fluorine.[3]
Safety & Handling Precautions
4-Ethoxy-2,6-difluoroaniline and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4][5] All manipulations should be performed in a well-ventilated fume hood.[5][6] Halogenated anilines can be toxic and may cause skin and eye irritation.[7][8] It is crucial to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[5][6][9]
PART 1: Synthesis of N-Acylated and N-Sulfonylated Derivatives
N-acylation and N-sulfonylation are fundamental transformations that introduce amide and sulfonamide functionalities, respectively. These groups are prevalent in a vast number of pharmaceuticals due to their ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the acylation of 4-Ethoxy-2,6-difluoroaniline using an acid chloride in the presence of a base.
Materials:
-
4-Ethoxy-2,6-difluoroaniline
-
Acetyl chloride (or other desired acid chloride)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 4-Ethoxy-2,6-difluoroaniline (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated derivative.
Scientific Rationale: The lone pair of electrons on the aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The pyridine serves as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. The ortho-fluorine atoms may slightly decrease the nucleophilicity of the aniline nitrogen through an inductive effect, but the reaction proceeds efficiently under these standard conditions.
Visualization of Workflow:
Caption: Workflow for N-Acylation of 4-Ethoxy-2,6-difluoroaniline.
PART 2: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While the aniline nitrogen can be a challenging substrate for direct C-N coupling, derivatization of the aniline to an amide or carbamate can facilitate these transformations. Alternatively, the aromatic ring itself can be functionalized prior to aniline synthesis, or through reactions on aniline derivatives.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Brominated Derivative
This protocol outlines the synthesis of a biaryl derivative from a brominated precursor of 4-Ethoxy-2,6-difluoroaniline. The initial bromination of the aniline would be a necessary preceding step.
Materials:
-
Bromo-4-Ethoxy-2,6-difluoroaniline derivative (e.g., 3-Bromo-4-ethoxy-2,6-difluoroaniline)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2, 0.05 eq)
-
Triphenylphosphine (PPh3, 0.1 eq)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar, reflux condenser
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add the bromo-aniline derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)2 (0.05 eq), PPh3 (0.1 eq), and K2CO3 (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Scientific Rationale: The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex (formed in situ from Pd(OAc)2 and PPh3), transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The base is crucial for the transmetalation step.
Visualization of Catalytic Cycle:
Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
PART 3: Diazotization and Sandmeyer-Type Reactions
Diazotization of the aniline followed by Sandmeyer-type reactions provides a pathway to introduce a wide variety of substituents onto the aromatic ring, replacing the amino group. This is a powerful strategy for diversification.
Protocol 3: Synthesis of a Halogenated Derivative via Sandmeyer Reaction
This protocol details the conversion of the amino group to a chloro group.
Materials:
-
4-Ethoxy-2,6-difluoroaniline
-
Concentrated hydrochloric acid (HCl)
-
Sodium nitrite (NaNO2)
-
Copper(I) chloride (CuCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ice bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a beaker, dissolve 4-Ethoxy-2,6-difluoroaniline (1.0 eq) in concentrated HCl and cool to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of NaNO2 (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt solution.
-
In a separate flask, dissolve CuCl (1.2 eq) in concentrated HCl and cool to 0 °C.
-
Slowly add the cold diazonium salt solution to the cold CuCl solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and extract with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by distillation or column chromatography.
Scientific Rationale: The aniline reacts with nitrous acid (generated in situ from NaNO2 and HCl) to form a diazonium salt. This diazonium salt is a versatile intermediate. In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile (in this case, chloride) in a reaction catalyzed by a copper(I) salt.
Data Summary Table
The following table provides representative data for the types of derivatives that can be synthesized. Note that yields and specific analytical data will vary depending on the exact substrates and reaction conditions used.
| Derivative Class | Example Substituent | Typical Yield (%) | 1H NMR (δ, ppm) Highlights | 19F NMR (δ, ppm) Highlights |
| N-Acyl | Acetyl | 85-95 | ~2.1 (s, 3H, COCH3), ~7.5 (br s, 1H, NH) | -120 to -130 |
| N-Sulfonyl | Tosyl | 80-90 | ~2.4 (s, 3H, Ar-CH3), ~7.3-7.8 (m, Ar-H) | -115 to -125 |
| Biaryl | Phenyl | 60-80 | ~7.2-7.6 (m, additional Ar-H) | -125 to -135 |
| Halogenated | Chloro | 70-85 | Aromatic protons shifted | -110 to -120 |
Note: NMR data are illustrative and highly dependent on the specific structure and solvent.
Conclusion
4-Ethoxy-2,6-difluoroaniline is a valuable and versatile building block for the synthesis of a wide range of novel derivatives with potential applications in medicinal chemistry and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this fluorinated aniline. The strategic functionalization of the amino group and the aromatic ring opens up numerous possibilities for the creation of new chemical entities with tailored properties.
References
- Alonso-Alija, C., Michels, M., Peilstoecker, K., & Schirok, H. (2004). A Convenient Synthesis of 4-Alkoxy and 4-Hydroxy-2,6-difluoroanilines. Tetrahedron Letters, 45(18), 3669-3671.
-
MDPI. (n.d.). Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. [Link]
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Royal Society of Chemistry. (2016). Synthesis of a fluorinated pyronin that enables blue light to rapidly depolarize mitochondria. [Link]
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Royal Society of Chemistry. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. [Link]
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National Center for Biotechnology Information. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. [Link]
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Beilstein-Institut. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]
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ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
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National Center for Biotechnology Information. (2021). Enzymatic synthesis of fluorinated compounds. [Link]
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Royal Society of Chemistry. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. [Link]
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Angene Chemical. (2025). Safety Data Sheet. [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. [Link]
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Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. [Link]
-
Taylor & Francis Online. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. [Link]
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National Center for Biotechnology Information. (2025). Synthetic strategies and medicinal chemistry perspectives of dual acting carbonic anhydrase modulators with monoamine oxidase and cholinesterase inhibitors. [Link]
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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Ethoxy-2,6-difluoroaniline
Introduction: The Strategic Advantage of Fluorinated Anilines in Kinase Inhibitor Scaffolding
The landscape of targeted cancer therapy is dominated by kinase inhibitors, a class of drugs designed to block the action of protein kinases, enzymes that are critical regulators of cellular signaling pathways.[1] Dysregulation of these pathways is a hallmark of numerous cancers, making kinases a prime therapeutic target. Within the vast chemical space of kinase inhibitors, the 4-anilinoquinazoline and related heterocyclic scaffolds have emerged as privileged structures, capable of forming key interactions within the ATP-binding site of various kinases.[1] The aniline moiety, in particular, often serves as a crucial anchor, forming hydrogen bonds with the "hinge" region of the kinase domain.
The strategic incorporation of fluorine into these aniline building blocks has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong C-F bonds—can profoundly influence a drug candidate's pharmacological profile. Judicious fluorination can modulate the pKa of the aniline nitrogen to optimize hinge-binding interactions, enhance metabolic stability by blocking sites of oxidative metabolism, and improve membrane permeability and overall bioavailability.
This application note focuses on 4-Ethoxy-2,6-difluoroaniline , a versatile and increasingly important building block in the synthesis of potent and selective kinase inhibitors. The presence of two fluorine atoms ortho to the amine group provides significant steric and electronic modulation, while the ethoxy group at the para position offers a handle for further functionalization and can influence solubility and ligand-protein interactions. We will provide a detailed protocol for the synthesis of a representative kinase inhibitor based on a publicly available patent, demonstrating the practical application of this key intermediate in drug discovery.
Mechanism of Action: Targeting Key Inflammatory and Proliferation Pathways
The kinase inhibitor scaffold synthesized from 4-Ethoxy-2,6-difluoroaniline, as described in patent literature, is designed to inhibit kinases involved in inflammatory and cell proliferation pathways. Specifically, these compounds have shown activity against p38 mitogen-activated protein kinase (MAPK) , Spleen Tyrosine Kinase (Syk) , and members of the Src family of tyrosine kinases .
-
p38 MAPK Pathway: The p38 MAPKs are a family of serine/threonine kinases that are activated by cellular stress signals, such as inflammatory cytokines (e.g., TNF-α, IL-1β) and environmental stresses.[2][3][4][5][6] Once activated, the p38 cascade leads to the phosphorylation of various downstream targets, including other kinases and transcription factors like ATF-2 and MEF-2.[2][6] This signaling cascade is a key regulator of the production of pro-inflammatory cytokines, making it a critical target for anti-inflammatory drug development.[6]
-
Syk Kinase Pathway: Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of immune cells.[7][8] It is activated downstream of various receptors, including B-cell receptors and Fc receptors, and is essential for initiating inflammatory responses.[7][9] Syk activation leads to the phosphorylation of downstream adapter proteins, triggering a cascade that results in the activation of pathways such as NF-κB and the release of inflammatory mediators.[6][8]
-
Src Family Kinases: This family of non-receptor tyrosine kinases, including the proto-oncogene c-Src, is involved in a wide array of cellular processes such as proliferation, differentiation, motility, and adhesion.[10] Src kinases are often found downstream of receptor tyrosine kinases and G-protein coupled receptors, and they can activate major signaling pathways like the Ras/MAPK and PI3K/Akt pathways.[11] Overexpression and constitutive activation of Src are frequently observed in various cancers, contributing to tumor progression and metastasis.[10]
The inhibition of these kinases by compounds derived from 4-Ethoxy-2,6-difluoroaniline can therefore simultaneously block multiple pathways involved in both inflammation and cancerous proliferation, highlighting the therapeutic potential of this chemical scaffold.
Illustrative Signaling Pathway
The following diagram illustrates the central role of p38, Syk, and Src kinases in cellular signaling and the points of inhibition for the synthesized compounds.
Caption: Simplified signaling pathways involving p38, Syk, and Src kinases.
Experimental Protocols: Synthesis of a Representative Kinase Inhibitor
The following protocol is adapted from the synthesis of N-(4-ethoxy-2,6-difluorophenyl)-5-(morpholin-4-yl)-[2][7]triazolo[1,5-a]pyridin-2-amine, a representative example from the patent literature (US 9,751,837 B2). This multi-step synthesis demonstrates a practical and scalable route to this class of kinase inhibitors.
Synthetic Workflow Overview
Caption: Synthetic workflow for the target kinase inhibitor.
Step 1: Synthesis of 2-Hydrazinyl-5-nitropyridine
-
Reaction Setup: To a solution of 2-chloro-5-nitropyridine (1.0 eq) in ethanol, add hydrazine hydrate (3.0 eq) dropwise at 0 °C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Concentrate the mixture under reduced pressure. Add water to the residue and collect the resulting yellow solid by filtration. Wash the solid with water and dry under vacuum to yield 2-hydrazinyl-5-nitropyridine.
Step 2: Synthesis of 5-Nitro-[2][7][8]triazolo[1,5-a]pyridine
-
Reaction Setup: Suspend 2-hydrazinyl-5-nitropyridine (1.0 eq) in triethyl orthoformate (5.0 eq).
-
Reaction Conditions: Add a catalytic amount of p-toluenesulfonic acid and heat the mixture to reflux for 3 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Collect the precipitate by filtration, wash with ethanol, and dry to obtain 5-nitro-[2][7]triazolo[1,5-a]pyridine.
Step 3: Synthesis of[2][7][8]Triazolo[1,5-a]pyridin-5-amine
-
Reaction Setup: Dissolve 5-nitro-[2][7]triazolo[1,5-a]pyridine (1.0 eq) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (0.1 eq) to the solution.
-
Reaction Conditions: Place the reaction vessel under an atmosphere of hydrogen gas (H₂, balloon or Parr apparatus) and stir vigorously at room temperature for 12-16 hours.
-
Work-up and Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol. Concentrate the filtrate under reduced pressure to yield[2][7]triazolo[1,5-a]pyridin-5-amine.
Step 4: Synthesis of 5-Bromo-[2][7][8]triazolo[1,5-a]pyridine
-
Reaction Setup: To a stirred solution of copper(II) bromide (1.5 eq) in acetonitrile, add tert-butyl nitrite (1.5 eq) at 0 °C.
-
Reagent Addition: Add a solution of[2][7]triazolo[1,5-a]pyridin-5-amine (1.0 eq) in acetonitrile dropwise.
-
Reaction Conditions: Stir the mixture at room temperature for 2 hours.
-
Work-up and Purification: Quench the reaction with aqueous HCl. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by silica gel chromatography.
Step 5: Synthesis of 5-(Morpholin-4-yl)-[2][7][8]triazolo[1,5-a]pyridine
-
Reaction Setup: In a sealed tube, combine 5-bromo-[2][7]triazolo[1,5-a]pyridine (1.0 eq), morpholine (2.0 eq), and potassium carbonate (2.5 eq) in dimethyl sulfoxide (DMSO).
-
Reaction Conditions: Heat the mixture to 120 °C for 12 hours.
-
Work-up and Purification: Cool the reaction to room temperature, add water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Step 6: Synthesis of 2-Bromo-5-(morpholin-4-yl)-[2][7][8]triazolo[1,5-a]pyridine
-
Reaction Setup: Dissolve 5-(morpholin-4-yl)-[2][7]triazolo[1,5-a]pyridine (1.0 eq) in acetonitrile.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Reaction Conditions: Stir the mixture for 1 hour.
-
Work-up and Purification: Concentrate the reaction mixture and purify by column chromatography to afford the brominated product.
Step 7: Synthesis of N-(4-ethoxy-2,6-difluorophenyl)-5-(morpholin-4-yl)-[2][7][8]triazolo[1,5-a]pyridin-2-amine (Final Product)
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 2-bromo-5-(morpholin-4-yl)-[2][7]triazolo[1,5-a]pyridine (1.0 eq), 4-Ethoxy-2,6-difluoroaniline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.1 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.2 eq).
-
Reagent Addition: Add a base, such as cesium carbonate (Cs₂CO₃) (2.0 eq), and a solvent, typically 1,4-dioxane.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Cool the mixture, filter through Celite®, and concentrate the filtrate. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the final product.
-
Characterization: Characterize the final compound using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry).
Data Summary
The following table summarizes the key parameters for the final Buchwald-Hartwig coupling step. Note that yields and reaction times are representative and may vary based on reaction scale and purity of reagents.
| Parameter | Value/Condition |
| Reactant 1 | 2-Bromo-5-(morpholin-4-yl)-[2][7]triazolo[1,5-a]pyridine |
| Reactant 2 | 4-Ethoxy-2,6-difluoroaniline |
| Catalyst System | Pd₂(dba)₃ / Xantphos |
| Base | Cesium Carbonate (Cs₂CO₃) |
| Solvent | 1,4-Dioxane |
| Temperature | 100-110 °C |
| Reaction Time | 8-12 hours |
| Typical Yield | 60-80% |
Conclusion
4-Ethoxy-2,6-difluoroaniline is a highly valuable building block for the synthesis of advanced kinase inhibitors. Its unique electronic and steric properties, conferred by the difluoro substitution pattern, make it an ideal starting material for developing potent and selective modulators of key cellular signaling pathways. The provided protocol, adapted from authoritative patent literature, outlines a robust and reproducible method for incorporating this aniline derivative into a triazolopyridine scaffold, a core structure known to target kinases like p38, Syk, and Src. This guide serves as a practical resource for researchers in medicinal chemistry and drug development, enabling the exploration of novel chemical space in the ongoing quest for next-generation targeted therapies.
References
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Lowell, C. A. (2011). Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk. Cold Spring Harbor Perspectives in Biology, 3(3), a002379. [Link]
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Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
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Komo, Y., et al. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Signal Transduction and Targeted Therapy, 5, 249. [Link]
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QIAGEN GeneGlobe. (n.d.). p38 MAPK Signaling. Retrieved from [Link]
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Cuadrado, A., & Nebreda, A. R. (2010). Mechanisms and functions of p38 MAPK signalling. Biochemical Journal, 429(3), 403–417. [Link]
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Mócsai, A., Ruland, J., & Tybulewicz, V. L. (2010). The SYK tyrosine kinase: a crucial player in diverse biological functions. Nature Reviews Immunology, 10(6), 387–402. [Link]
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Sino Biological. (n.d.). P38 MAPK Signaling Pathway. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Src family kinase – Knowledge and References. Retrieved from [Link]
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Uckun, F. M., & Qazi, S. (2010). Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target. Pharmaceuticals, 3(8), 2638–2655. [Link]
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Creative Biogene. (n.d.). Src Family Kinases. Retrieved from [Link]
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Wikipedia. (n.d.). Tyrosine-protein kinase SYK. Retrieved from [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Src family. Retrieved from [Link]
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Wikipedia. (n.d.). Src family kinase. Retrieved from [Link]
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Achmatowicz, M., et al. (2009). Practical synthesis of a p38 MAP kinase inhibitor. The Journal of Organic Chemistry, 74(2), 795–809. [Link]
- Google Patents. (n.d.). US Patent 9,751,837 B2: Kinase inhibitors.
-
Boschelli, D. H., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry, 48(20), 6291–6303. [Link]
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Natarajan, A., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2139. [Link]
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Wang, Y. D., et al. (2000). Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. Bioorganic & Medicinal Chemistry Letters, 10(21), 2477–2480. [Link]
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ResearchGate. (n.d.). Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles. Retrieved from [Link]
-
Thiel, O. R., et al. (2009). Development of a Practical Synthesis of a p38 MAP Kinase Inhibitor. Organic Process Research & Development, 13(4), 656–666. [Link]
-
Gucký, T., et al. (2022). Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. Molecules, 27(21), 7434. [Link]
-
ResearchGate. (n.d.). Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. Retrieved from [Link]
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Carradori, S., et al. (2018). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules, 23(1), 127. [Link]
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Application Notes and Protocols for 4-Ethoxy-2,6-difluoroaniline in Agrochemical Research
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Agrochemicals
The relentless pursuit of novel, effective, and environmentally benign agrochemicals has led researchers to explore unique chemical scaffolds that can impart desirable properties to active ingredients. Among these, fluorinated aromatic compounds, and specifically fluorinated anilines, have emerged as privileged building blocks. The incorporation of fluorine atoms can significantly enhance a molecule's metabolic stability, binding affinity to target enzymes, and overall biological activity. When combined with other functional groups, such as an ethoxy group, the resulting scaffold offers a nuanced profile of lipophilicity and electronic properties, making it a highly attractive starting point for the synthesis of new herbicides, fungicides, and insecticides.
This document provides detailed application notes and experimental protocols for the utilization of 4-Ethoxy-2,6-difluoroaniline in agrochemical research. While direct commercial applications of this specific intermediate are not yet widely documented, its structural motifs are present in a variety of patented and developmental agrochemicals. These notes are intended to guide researchers in leveraging the unique properties of this compound for the discovery and development of next-generation crop protection agents. We will explore its potential in the synthesis of various agrochemical classes and provide robust protocols for biological screening.
Chemical Profile and Synthesis of 4-Ethoxy-2,6-difluoroaniline
Chemical Structure:
Table 1: Physicochemical Properties of 4-Ethoxy-2,6-difluoroaniline
| Property | Value |
| CAS Number | 1017779-79-1[1] |
| Molecular Formula | C₈H₉F₂NO |
| Molecular Weight | 173.16 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | 45-49 °C |
| Boiling Point | Not available |
| Solubility | Soluble in most organic solvents |
Synthetic Pathway:
The synthesis of 4-Ethoxy-2,6-difluoroaniline can be achieved through a multi-step process, often starting from commercially available precursors. A plausible synthetic route is outlined below, based on established methodologies for the synthesis of similar alkoxy-substituted anilines.[2]
Caption: A potential synthetic workflow for 4-Ethoxy-2,6-difluoroaniline.
Potential Applications in Agrochemical Synthesis: A Gateway to Novel Active Ingredients
The strategic placement of two fluorine atoms ortho to the amino group in 4-Ethoxy-2,6-difluoroaniline sterically hinders the amine, influencing its reactivity and providing a scaffold for creating molecules with unique three-dimensional conformations. The ethoxy group at the para position further modulates the electronic and lipophilic properties of the molecule. These features make it a versatile intermediate for a range of agrochemicals.
Herbicidal Agents
The aniline moiety is a key component of several herbicide classes. For instance, dinitroanilines are known for their pre-emergent herbicidal activity. Furthermore, the 4-alkoxy-phenyl group is present in some modern herbicides. By using 4-Ethoxy-2,6-difluoroaniline as a starting material, novel herbicides with potentially improved efficacy and crop selectivity could be developed. A hypothetical synthetic pathway to a novel picolinic acid herbicide, a class known for its auxin-mimicking activity, is presented below.[3]
Caption: Proposed synthesis of a hypothetical herbicide from 4-Ethoxy-2,6-difluoroaniline.
Fungicidal Compounds
Aniline derivatives are integral to many successful fungicides, including the well-known anilinopyrimidines and succinate dehydrogenase inhibitors (SDHIs). The 2,6-difluoroaniline scaffold can be found in some commercial fungicides, where it contributes to the molecule's efficacy. The addition of a 4-ethoxy group could enhance fungicidal activity by improving penetration into the fungal cell or by providing an additional binding interaction with the target enzyme. A potential application is the synthesis of novel SDHI fungicides.[4]
Caption: A synthetic route to a potential SDHI fungicide.
Insecticidal Molecules
Fluorinated anilines are also important intermediates in the synthesis of certain insecticides. For example, some anthranilic diamide insecticides, which are potent activators of insect ryanodine receptors, incorporate a substituted aniline moiety. The unique electronic and steric properties of 4-Ethoxy-2,6-difluoroaniline could lead to the discovery of novel insecticides with improved potency and a favorable safety profile.
Caption: A plausible synthesis of a novel insecticide.
Experimental Protocols
The following protocols provide a framework for the synthesis of a hypothetical agrochemical derivative from 4-Ethoxy-2,6-difluoroaniline and its subsequent biological evaluation.
Protocol 1: Synthesis of a Hypothetical Fungicide Candidate (Aryl-Amide Derivative)
This protocol describes a general method for the synthesis of an amide derivative, a common structural motif in many fungicides.
Materials:
-
4-Ethoxy-2,6-difluoroaniline
-
Aryl carboxylic acid (e.g., 3-chloro-5-(trifluoromethyl)benzoic acid)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Magnetic stirrer and hotplate
-
Round-bottom flasks and condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, dissolve the aryl carboxylic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours. Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve 4-Ethoxy-2,6-difluoroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a separate flask. Cool the solution to 0 °C. Add the freshly prepared acid chloride (dissolved in a small amount of DCM) dropwise to the aniline solution.
-
Reaction Monitoring: Allow the reaction to stir at room temperature overnight. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired amide product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Fungicidal Bioassay (Mycelial Growth Inhibition)
This protocol is designed to assess the intrinsic fungicidal activity of newly synthesized compounds against a panel of pathogenic fungi.[5]
Materials:
-
Synthesized compound (dissolved in DMSO to make a stock solution)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani)
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Amended Media: Autoclave the PDA medium and cool it to approximately 50-55 °C. Add the test compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate with DMSO only. Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculation: From the margin of an actively growing fungal culture, take a mycelial disc using a sterile cork borer (e.g., 5 mm diameter). Place the mycelial disc, mycelial side down, at the center of each PDA plate.
-
Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 °C) in the dark.
-
Data Collection: After a defined incubation period (when the fungal growth in the control plate has reached a significant portion of the plate), measure the diameter of the fungal colony in two perpendicular directions.
-
Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
% Inhibition = [(dc - dt) / dc] * 100
-
Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
-
Data Analysis: Determine the EC₅₀ (effective concentration to inhibit 50% of growth) value for each compound by plotting the percentage inhibition against the logarithm of the compound concentration and performing a probit analysis.
Table 2: Hypothetical Fungicidal Activity Data
| Compound ID | Target Fungus | EC₅₀ (µg/mL) |
| Candidate 1 | Botrytis cinerea | 2.5 |
| Candidate 1 | Fusarium graminearum | 5.8 |
| Candidate 2 | Botrytis cinerea | >100 |
| Candidate 2 | Fusarium graminearum | 25.3 |
| Commercial Standard | Botrytis cinerea | 0.5 |
| Commercial Standard | Fusarium graminearum | 1.2 |
Protocol 3: Herbicidal Bioassay (Seedling Growth Inhibition)
This protocol is used to evaluate the pre-emergent or post-emergent herbicidal activity of the synthesized compounds.[6]
Materials:
-
Synthesized compound (dissolved in a suitable solvent like acetone with a surfactant)
-
Seeds of monocot and dicot weed species (e.g., Avena fatua (wild oat), Amaranthus retroflexus (redroot pigweed))
-
Pots or trays with a sterile soil mix
-
Growth chamber with controlled light, temperature, and humidity
-
Spray chamber for post-emergence application
Procedure (Pre-emergent application):
-
Sowing: Fill pots with the soil mix and sow a predetermined number of seeds of each weed species at a uniform depth.
-
Treatment Application: Prepare different concentrations of the test compound in a spray solution. Apply the solution evenly to the soil surface of the pots. A control group should be treated with the solvent and surfactant only.
-
Incubation: Place the pots in a growth chamber with appropriate conditions (e.g., 16h light/8h dark cycle, 25°C). Water the pots as needed.
-
Evaluation: After a set period (e.g., 14-21 days), evaluate the herbicidal effect by visually assessing the percentage of weed control (phytotoxicity) on a scale of 0 (no effect) to 100 (complete kill). Also, the fresh or dry weight of the emerged seedlings can be measured.
Procedure (Post-emergent application):
-
Seedling Growth: Sow the seeds and allow them to grow in the growth chamber until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Treatment Application: Apply the different concentrations of the test compound as a foliar spray to the seedlings in a spray chamber to ensure uniform coverage.
-
Incubation and Evaluation: Return the pots to the growth chamber and evaluate the herbicidal effect after a set period (e.g., 7-14 days) as described for the pre-emergent test.
Protocol 4: Insecticidal Bioassay (Contact and Ingestion)
This protocol is designed to assess the insecticidal activity of the synthesized compounds against common insect pests.
Materials:
-
Synthesized compound (dissolved in acetone or another suitable solvent)
-
Target insect species (e.g., Spodoptera frugiperda (fall armyworm) larvae, Myzus persicae (green peach aphid))
-
Leaf discs from a suitable host plant (e.g., cabbage, cotton)
-
Petri dishes with moist filter paper
-
Micro-syringe or spray tower
Procedure (Leaf-dip bioassay for ingestion activity):
-
Treatment of Leaf Discs: Prepare various concentrations of the test compound. Dip leaf discs into the respective solutions for a few seconds and allow them to air dry. Control discs are dipped in the solvent only.
-
Insect Exposure: Place the treated leaf discs in petri dishes. Introduce a specific number of insect larvae (e.g., 10 second-instar larvae) into each dish.
-
Incubation: Keep the petri dishes in a controlled environment (e.g., 25°C, 16h light/8h dark).
-
Mortality Assessment: Record the number of dead larvae at specific time intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they do not move when prodded with a fine brush.
Procedure (Topical application for contact activity):
-
Insect Treatment: Using a micro-syringe, apply a small, defined volume (e.g., 1 µL) of the test solution of a specific concentration to the dorsal thorax of each insect.
-
Incubation and Assessment: Place the treated insects in petri dishes with a food source and assess mortality as described above.
Data Analysis:
Calculate the percentage mortality for each concentration, correcting for any mortality in the control group using Abbott's formula. Determine the LC₅₀ (lethal concentration to kill 50% of the population) or LD₅₀ (lethal dose to kill 50% of the population) using probit analysis.
Conclusion and Future Perspectives
4-Ethoxy-2,6-difluoroaniline represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its unique combination of electronic and steric properties, conferred by the difluoro and ethoxy substitutions, provides a solid foundation for the design of new active ingredients with potentially enhanced efficacy, selectivity, and metabolic stability. The protocols outlined in this document offer a comprehensive guide for researchers to synthesize and screen for herbicidal, fungicidal, and insecticidal activities. While further research is needed to fully elucidate its potential, 4-Ethoxy-2,6-difluoroaniline stands as a valuable tool in the ongoing effort to develop innovative and sustainable solutions for global crop protection.
References
- Alonso-Alija, C., Michels, M., Peilstoecker, K., & Schirok, H. (2004). A convenient synthesis of 4-alkoxy- and 4-hydroxy-2,6-difluoroanilines. Tetrahedron Letters, 45(18), 3669-3671.
- Choi, J., et al. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 11, 1294248.
- Lancaster, S., & Falk Jones, J. (2024). Conduct soil bioassays to determine herbicide carryover potential.
- Lee, S. Y., et al. (2020). A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of Environmental Science and Health, Part B, 55(1), 82-87.
- Li, X., et al. (2023). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Molecules, 28(24), 8111.
- Plapp, F. W., Jr. (1981). Bioassays for Monitoring Insecticide Resistance. Journal of Agricultural and Food Chemistry, 29(4), 671-675.
- Russell, P. E. (2004). A century of fungicide discovery. Journal of Agricultural Science, 142(3), 177-185.
- Sparks, T. C., et al. (2020). Insecticide bioassays: what are we trying to achieve? Pest Management Science, 76(9), 2996-3005.
- Wu, G., et al. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Journal of Agricultural and Food Chemistry, 61(49), 11995-12002.
-
Woods End Laboratories. (n.d.). Herbicide Bioassay. Retrieved from [Link]
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- 6. Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives and their toxic endpoints - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of 4-Ethoxy-2,6-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of reaction conditions for the N-alkylation of 4-Ethoxy-2,6-difluoroaniline, a valuable building block in medicinal chemistry. The presence of ortho-difluoro substituents significantly impacts the nucleophilicity and steric accessibility of the amino group, presenting unique challenges for synthetic chemists. This document outlines several effective strategies, including classical nucleophilic substitution, reductive amination, and modern catalytic methods. For each approach, we provide detailed, step-by-step protocols, discuss the underlying chemical principles, and offer guidance for troubleshooting and optimization. The information presented herein is intended to serve as a robust starting point for researchers aiming to synthesize N-alkylated derivatives of this and structurally related anilines.
Introduction: Chemical Principles and Mechanistic Considerations
N-alkylation of anilines is a cornerstone transformation in organic synthesis, enabling the production of a vast array of compounds with applications in pharmaceuticals, agrochemicals, and materials science.[1][2] The introduction of alkyl groups to the aniline nitrogen atom systematically alters its electronic and steric environment, which can profoundly modulate the basicity, lipophilicity, and ultimately the biological activity of the parent molecule.[3]
The substrate in focus, 4-Ethoxy-2,6-difluoroaniline, presents specific challenges due to its electronic and steric profile. The two fluorine atoms in the ortho positions are strongly electron-withdrawing, which significantly reduces the electron density on the nitrogen atom. This diminished nucleophilicity makes the aniline less reactive towards electrophilic alkylating agents. Furthermore, the ortho-fluorine atoms impose considerable steric hindrance around the amino group, which can impede the approach of bulky reagents.[4][5] Consequently, reaction conditions must be carefully selected to overcome these hurdles and achieve efficient and selective mono-N-alkylation, while avoiding common side reactions like di-alkylation.[6]
Recommended N-Alkylation Strategies
Several methodologies can be successfully employed for the N-alkylation of 4-Ethoxy-2,6-difluoroaniline. The optimal choice will depend on the nature of the desired alkyl group, the scale of the reaction, and the available starting materials.
Strategy 1: Classical Nucleophilic Substitution with Alkyl Halides
This direct approach involves the reaction of the aniline with an alkyl halide in the presence of a base. While straightforward, this method requires careful control to prevent over-alkylation, especially with reactive alkylating agents.[6] For an electron-deficient substrate like 4-Ethoxy-2,6-difluoroaniline, stronger bases and potentially higher temperatures may be necessary to facilitate the reaction.
Protocol 1: N-Alkylation using an Alkyl Halide
-
Materials:
-
4-Ethoxy-2,6-difluoroaniline
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base like DBU) (1.5-2.0 eq)
-
Solvent (e.g., Acetonitrile, DMF, THF)
-
Standard laboratory glassware for inert atmosphere reactions
-
-
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Ethoxy-2,6-difluoroaniline (1.0 eq) and the chosen solvent (to a concentration of 0.1-0.5 M).
-
Add the base (e.g., K₂CO₃) to the stirred solution. If using a strong base like NaH, exercise extreme caution.
-
Slowly add the alkyl halide (1.0-1.2 eq) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
If a solid base was used, filter the reaction mixture. If NaH was used, carefully quench any excess with a few drops of isopropanol or water.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
Strategy 2: Reductive Amination
Reductive amination is a highly versatile and widely used method for N-alkylation.[1][7] It involves the reaction of the aniline with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate, which is then reduced in situ to the desired N-alkylated amine.[8][9] This one-pot procedure often provides higher selectivity for mono-alkylation compared to direct alkylation with halides.[10]
Protocol 2: Reductive Amination with an Aldehyde
-
Materials:
-
4-Ethoxy-2,6-difluoroaniline
-
Aldehyde (1.1 eq)
-
Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN)) (1.5 eq)[9]
-
Solvent (e.g., 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF))
-
Catalytic amount of acetic acid (optional, to facilitate imine formation)
-
-
Procedure:
-
To a stirred solution of 4-Ethoxy-2,6-difluoroaniline (1.0 eq) in the chosen solvent (0.1-0.2 M), add the aldehyde (1.1 eq).
-
If desired, add a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add the reducing agent (e.g., Sodium triacetoxyborohydride) portion-wise over 10-15 minutes.
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC (typically 4-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Strategy 3: Catalytic N-Alkylation with Alcohols ("Borrowing Hydrogen")
Modern catalytic methods, such as N-alkylation with alcohols, offer a greener and more atom-economical alternative.[2][11] These reactions, often termed "borrowing hydrogen" or "hydrogen autotransfer," utilize a metal catalyst to temporarily abstract hydrogen from the alcohol to form an aldehyde in situ.[11] This aldehyde then undergoes reductive amination with the aniline, and the catalyst returns the hydrogen in the final reduction step, with water as the only byproduct.[12]
Protocol 3: Ruthenium-Catalyzed N-Alkylation with an Alcohol
-
Materials:
-
Procedure:
-
In a reaction vessel suitable for heating under an inert atmosphere, combine 4-Ethoxy-2,6-difluoroaniline (1.0 eq), the alcohol (1.0-2.0 eq), the Ruthenium catalyst, and the base (if needed).
-
Add the solvent and heat the mixture to the required temperature (often >100 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Presentation: Comparative Overview of Reaction Conditions
| Parameter | Classical Nucleophilic Substitution | Reductive Amination | Catalytic N-Alkylation with Alcohols |
| Alkylating Agent | Alkyl Halide | Aldehyde/Ketone | Alcohol |
| Key Reagents | Base (K₂CO₃, NaH) | Reducing Agent (NaBH(OAc)₃) | Metal Catalyst (e.g., Ru, Ir)[15] |
| Temperature | 25 - 100 °C | Room Temperature | 100 - 160 °C[13] |
| Key Advantages | Simple reagents | High selectivity for mono-alkylation | High atom economy, green |
| Potential Drawbacks | Over-alkylation, salt byproduct | Stoichiometric reducing agent | High temperatures, catalyst cost |
Experimental Workflow and Troubleshooting
The following diagram illustrates a general workflow for the N-alkylation of 4-Ethoxy-2,6-difluoroaniline.
Caption: Decision tree for troubleshooting low reaction conversion.
Conclusion
The N-alkylation of 4-Ethoxy-2,6-difluoroaniline requires careful consideration of the substrate's electronic and steric properties. While classical methods can be effective with optimization, modern catalytic approaches like reductive amination and "borrowing hydrogen" strategies offer elegant solutions with high selectivity and improved environmental profiles. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize a variety of N-alkylated derivatives, facilitating further exploration in drug discovery and materials science.
References
- The Influence of N-Alkylation on the Properties of Aniline Deriv
- Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Benchchem.
- Application Notes and Protocols for the N-alkylation of 4-(Furan-2-yl)aniline. Benchchem.
- N-alkylation of aromatic amines.
- Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one.
- One-Pot Reductive Mono- N -alkylation of Aniline and Nitroarene Derivatives Using Aldehydes.
- Minimizing Over-alkyl
- Arylamine synthesis by amination (alkyl
- N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Semantic Scholar.
- N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
- Catalytic N-Alkylation of Anilines.
- Challenges and development of enantioconvergent N-alkylation of...
- A Convenient Synthesis of 4Alkoxy and 4Hydroxy2,6-difluoroanilines.
- Iron catalysed direct alkylation of amines with alcohols. University of Groningen.
- Scope of the N-alkylation reaction of aromatic amines with alcohols.a,b...
- Difluoroalkylation of Anilines via Photoinduced Methods.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react...
- N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega.
- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Deriv
- The Buchwald-Hartwig Amin
- The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
- Reductive Amin
- Practical Catalytic Method for Synthesis of Sterically Hindered Anilines.
- Practical catalytic method for synthesis of sterically hindered anilines. Royal Society of Chemistry.
- Application Notes and Protocols for N-Alkylation of 3,6-Dichloro-2,4-Difluoroaniline. Benchchem.
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- Reductive Amin
- Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines.
- Overcoming challenges in the purification of sterically hindered anilines. Benchchem.
- N-4 Alkyl Cytosine Deriv
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- 5. Practical catalytic method for synthesis of sterically hindered anilines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for Amide Bond Formation with 4-Ethoxy-2,6-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Challenges of Acylating Electron-Deficient Anilines
Amide bond formation is a cornerstone of medicinal chemistry and drug development. However, the synthesis of amides from electron-deficient anilines, such as 4-ethoxy-2,6-difluoroaniline, presents significant challenges. The reduced nucleophilicity of the aniline nitrogen, a direct consequence of the electron-withdrawing effects of the two fluorine atoms, can render standard coupling conditions sluggish and inefficient.[1][2] The steric hindrance imposed by the ortho-fluorine substituents further exacerbates this issue, impeding the approach of the activated carboxylic acid species.
The presence of fluorine atoms in pharmaceutical candidates is often desirable, as it can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, developing robust and reliable protocols for the acylation of fluoroanilines is of paramount importance. This application note provides a detailed guide to successfully synthesizing amides from 4-ethoxy-2,6-difluoroaniline, focusing on two powerful coupling reagents: HATU and T3P. We will delve into the rationale behind reagent selection, provide step-by-step protocols, and offer troubleshooting advice for common issues.
Understanding the Reactivity of 4-Ethoxy-2,6-difluoroaniline
The key to successfully forming an amide bond with 4-ethoxy-2,6-difluoroaniline lies in understanding its electronic and steric profile. The two fluorine atoms at the 2- and 6-positions inductively withdraw electron density from the aromatic ring, significantly decreasing the electron density on the nitrogen atom and thus its nucleophilicity. The ethoxy group at the 4-position is an electron-donating group through resonance, but its effect is often insufficient to overcome the strong deactivating effect of the two fluorine atoms. This low nucleophilicity means that a highly reactive electrophile is required to drive the reaction forward.
Recommended Coupling Protocols
Standard amide coupling reagents like EDC/HOBt can be ineffective for challenging substrates like 4-ethoxy-2,6-difluoroaniline, often resulting in low yields or no reaction at all.[3] Therefore, more potent activating agents are necessary. Below are two recommended protocols using HATU and T3P, respectively.
Method 1: HATU-Mediated Amide Coupling
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient uronium-based coupling reagent that is particularly effective for difficult couplings, including those involving electron-deficient amines.[1][4] It reacts with a carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form a highly reactive OAt-active ester. This intermediate readily reacts with the weakly nucleophilic 4-ethoxy-2,6-difluoroaniline to form the desired amide.[4]
Experimental Protocol: HATU Coupling
Materials:
-
Carboxylic acid (1.0 equiv)
-
4-Ethoxy-2,6-difluoroaniline (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv).
-
Dissolve the solids in anhydrous DMF.
-
Add 4-ethoxy-2,6-difluoroaniline (1.1 equiv) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA (3.0 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. The reaction progress should be monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.
Method 2: T3P-Mediated Amide Coupling
T3P® (n-Propanephosphonic acid anhydride) is another powerful coupling reagent known for its high reactivity, mild reaction conditions, and the formation of water-soluble byproducts, which simplifies purification.[5][6] T3P is particularly effective for coupling sterically hindered and electron-deficient amines.[5] The reaction is often performed in the presence of a base like pyridine or triethylamine.
Experimental Protocol: T3P Coupling
Materials:
-
Carboxylic acid (1.0 equiv)
-
4-Ethoxy-2,6-difluoroaniline (1.1 equiv)
-
T3P® (50% solution in EtOAc or THF, 1.5 equiv)
-
Pyridine or Triethylamine (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc)
-
Ethyl acetate (EtOAc)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and 4-ethoxy-2,6-difluoroaniline (1.1 equiv) in anhydrous THF or EtOAc.
-
Add pyridine or triethylamine (3.0 equiv) to the solution.
-
Cool the mixture to 0 °C.
-
Slowly add the T3P® solution (1.5 equiv) dropwise to the reaction mixture. A slight exotherm may be observed.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water or 1 M HCl.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: A Comparative Overview
| Parameter | HATU Protocol | T3P Protocol |
| Coupling Reagent | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | n-Propanephosphonic acid anhydride |
| Base | DIPEA (non-nucleophilic) | Pyridine or Triethylamine |
| Solvent | DMF | THF or EtOAc |
| Reaction Time | 4-24 hours | 2-16 hours |
| Byproducts | Tetramethylurea (water-soluble) | Phosphonic acid derivatives (water-soluble) |
| Advantages | High efficiency for difficult couplings. | Water-soluble byproducts simplify workup; often more cost-effective. |
| Considerations | Higher cost compared to some other reagents. | T3P is often supplied as a solution; accurate measurement is key. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Insufficiently reactive coupling conditions. Moisture in the reaction. Impure starting materials. | Switch to a more potent coupling reagent (if using a weaker one). Ensure all glassware is oven-dried and use anhydrous solvents. Purify starting materials before use. |
| Formation of Side Products | Racemization of chiral carboxylic acids. Side reactions with sensitive functional groups. | For chiral acids, consider using an additive like HOAt with HATU. Protect sensitive functional groups if necessary. |
| Difficult Purification | Persistent byproducts from the coupling reagent. | For T3P, ensure thorough aqueous washes to remove phosphonic acid byproducts.[6] For HATU, the urea byproduct is generally water-soluble. Recrystallization of the final product can be an effective purification method.[7] |
Experimental Workflow Visualization
Caption: General workflow for amide bond formation with 4-ethoxy-2,6-difluoroaniline.
Conclusion
The successful synthesis of amides from 4-ethoxy-2,6-difluoroaniline hinges on the selection of a potent coupling reagent capable of overcoming the amine's low nucleophilicity and steric hindrance. Both HATU and T3P have demonstrated efficacy in promoting such challenging transformations. By following the detailed protocols and considering the troubleshooting advice provided in this application note, researchers can confidently approach the synthesis of these valuable fluorinated amide compounds, facilitating the advancement of their drug discovery and development programs.
References
-
Alonso-Alija, C., et al. (2004). A convenient synthesis of 4-alkoxy- and 4-hydroxy- 2,6-difluoroanilines. Tetrahedron Letters, 45(15), 3045-3047. [Link]
-
Subasinghe, N., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
-
Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048–5051. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - T3P. [Link]
-
Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]
-
Fjelbye, K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11464-11475. [Link]
-
Alonso-Alija, C., et al. (2004). A Convenient Synthesis of 4Alkoxy and 4Hydroxy2,6-difluoroanilines. Tetrahedron Letters, 45(15), 3045-3047. [Link]
-
Fjelbye, K., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13, 11464-11475. [Link]
-
Edelmann, F. T. (2020). Answer to "What is the best technique for amide purification?". ResearchGate. [Link]
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - T3P. [Link]
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Scaffolds Using 4-Ethoxy-2,6-difluoroaniline
Introduction: The Strategic Advantage of Fluorine in Heterocyclic Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties of the fluorine atom—its small steric footprint, high electronegativity, and the strength of the carbon-fluorine bond—offer medicinal chemists a powerful toolkit to modulate key pharmacological parameters.[3][4] When integrated into heterocyclic frameworks, which themselves are foundational platforms for a vast majority of bioactive compounds, the resulting fluorinated heterocycles often exhibit enhanced metabolic stability, improved bioavailability, and fine-tuned receptor binding affinities.[5]
4-Ethoxy-2,6-difluoroaniline emerges as a particularly valuable building block in this context. This trifunctional molecule offers a unique combination of electronic and steric features:
-
Difluoro Substitution: The two fluorine atoms positioned ortho to the amine group are potent electron-withdrawing groups. This significantly lowers the basicity (pKa) of the aniline nitrogen, influencing its nucleophilicity and subsequent reactivity. This electronic modulation can also confer greater metabolic stability to the resulting products by shielding adjacent positions from oxidative metabolism.[1][2]
-
Ethoxy Group: The para-ethoxy group acts as an electron-donating group through resonance, partially counteracting the inductive withdrawal of the fluorine atoms. This electronic balance is crucial for controlling the regioselectivity of further chemical transformations.
-
Reactive Amine: The primary amine serves as a versatile handle for a wide array of cyclization and condensation reactions, providing a direct entry point into diverse heterocyclic systems.
This guide provides detailed protocols for leveraging 4-Ethoxy-2,6-difluoroaniline to construct two classes of medicinally-relevant heterocyclic cores: benzimidazoles and quinolines . The methodologies are designed to be robust and reproducible, with an emphasis on explaining the chemical principles that underpin each experimental step.
Protocol 1: Synthesis of 5-Ethoxy-4,7-difluorobenzimidazole Derivatives
The benzimidazole moiety is a privileged scaffold found in numerous FDA-approved drugs.[6] Its synthesis typically requires an ortho-phenylenediamine precursor. This protocol details a reliable three-step sequence starting from 4-Ethoxy-2,6-difluoroaniline to generate this critical intermediate, followed by its cyclization to the target benzimidazole.
Overall Synthetic Workflow
The strategy involves an initial electrophilic nitration ortho to the amine, followed by a chemoselective reduction of the newly introduced nitro group to furnish the key diamine intermediate. This diamine is then condensed with a carboxylic acid in a Phillips-Ladenburg type reaction to form the benzimidazole ring.[7]
Caption: Workflow for the synthesis of benzimidazoles from 4-Ethoxy-2,6-difluoroaniline.
Detailed Experimental Protocols
Step 1: Synthesis of 4-Ethoxy-2,6-difluoro-3-nitroaniline
-
Principle: This step involves a standard electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aniline ring. The directing effects of the amine and ethoxy groups favor substitution at the ortho/para positions. The position ortho to the amine is sterically hindered by the fluorine atom, and the para position is blocked, leading to nitration at the C3 position.
-
Procedure:
-
Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/salt bath.
-
Carefully add concentrated sulfuric acid (5.0 eq) to the flask. Cool the acid to 0 °C.
-
Slowly add 4-Ethoxy-2,6-difluoroaniline (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C. Stir until a clear solution is obtained.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the aniline solution over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
A yellow precipitate will form. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~7.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.
-
Step 2: Synthesis of 4-Ethoxy-2,6-difluorobenzene-1,2-diamine
-
Principle: The nitro group is selectively reduced to a primary amine using stannous chloride (tin(II) chloride) in an acidic alcoholic medium. SnCl₂ is a classic reagent for this transformation, being effective and tolerant of many functional groups.
-
Procedure:
-
In a round-bottom flask, suspend 4-Ethoxy-2,6-difluoro-3-nitroaniline (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) to the suspension.
-
Heat the mixture to reflux (approx. 78 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the nitro compound is fully consumed.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice.
-
Carefully basify the mixture by adding 10% aqueous sodium hydroxide until the pH is >10. A precipitate of tin salts will form.
-
Extract the aqueous slurry with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamine, which can be used directly or purified by column chromatography.
-
Step 3: General Protocol for the Synthesis of 2-Substituted-5-ethoxy-4,7-difluoro-1H-benzimidazoles
-
Principle: This is the key ring-forming step. The diamine condenses with a carboxylic acid under acidic and dehydrating conditions. Polyphosphoric acid (PPA) serves as both the acidic catalyst and the dehydrating agent to drive the reaction towards the cyclized product.[7]
-
Procedure:
-
Place the 4-Ethoxy-2,6-difluorobenzene-1,2-diamine (1.0 eq) and the desired carboxylic acid (R-COOH, 1.1 eq) in a round-bottom flask.
-
Add polyphosphoric acid (PPA) (10-15 times the weight of the diamine) to the flask.
-
Heat the mixture with stirring to 120-140 °C for 3-6 hours. The mixture will become a viscous solution. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to about 80 °C and pour it carefully onto a large amount of crushed ice with vigorous stirring.
-
A precipitate will form. Neutralize the acidic solution by the slow addition of a concentrated ammonium hydroxide or sodium hydroxide solution until the pH is basic.
-
Collect the crude product by vacuum filtration, wash extensively with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.
-
Quantitative Data & Trustworthiness
| Step | Reactant | Product | Typical Yield | Key Parameters |
| 1 | 4-Ethoxy-2,6-difluoroaniline | 4-Ethoxy-2,6-difluoro-3-nitroaniline | 80-90% | Temperature control (0-5 °C) is critical to prevent side reactions. |
| 2 | 4-Ethoxy-2,6-difluoro-3-nitroaniline | 4-Ethoxy-2,6-difluorobenzene-1,2-diamine | 75-85% | Ensure complete basification to precipitate all tin salts for easier extraction. |
| 3 | 4-Ethoxy-2,6-difluorobenzene-1,2-diamine | 2-Aryl-5-ethoxy-4,7-difluoro-1H-benzimidazole | 60-80% | PPA viscosity can be high; ensure efficient mechanical stirring. |
-
Self-Validation: The identity and purity of the products should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The diamine intermediate is susceptible to oxidation and should be used promptly or stored under an inert atmosphere. In the final step, incomplete cyclization may leave unreacted diamine, which can be removed during the basic workup and purification.
Protocol 2: Synthesis of 5-Ethoxy-7,8-difluoro-4-methylquinolin-2-ol via Knorr Cyclization
The quinoline ring system is another cornerstone of medicinal chemistry. The Knorr quinoline synthesis provides a classic and effective route to 2-hydroxyquinolines (quinolin-2-ols) from anilines and β-ketoesters.[8][9]
Reaction Principle and Mechanism
The synthesis proceeds in two stages. First, the aniline is acylated by a β-ketoester (in this case, ethyl acetoacetate) to form a β-ketoanilide intermediate. In the second stage, a strong acid catalyst promotes an intramolecular electrophilic aromatic substitution (cyclization) onto the aniline ring, followed by dehydration to yield the final quinolin-2-ol product.
Sources
- 1. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
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- 8. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. iipseries.org [iipseries.org]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Ethoxy-2,6-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of 4-Ethoxy-2,6-difluoroaniline in Modern Drug Discovery
4-Ethoxy-2,6-difluoroaniline is a key structural motif and a valuable building block in medicinal chemistry. The presence of the difluoro substitution pattern on the aniline ring offers unique electronic properties and can significantly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate. The fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate the pKa of the aniline nitrogen. These attributes make 4-ethoxy-2,6-difluoroaniline and its derivatives highly sought-after intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, and other therapeutics.
This application note provides a comprehensive guide to the scale-up synthesis of 4-Ethoxy-2,6-difluoroaniline, focusing on a robust and scalable synthetic route. The protocols and insights provided herein are designed to be a valuable resource for researchers and process chemists in the pharmaceutical and biotechnology industries.
Synthetic Strategy: A Curtius Rearrangement Approach for Scalability and Safety
For the multigram synthesis of 4-ethoxy-2,6-difluoroaniline, a two-step approach commencing from 1-ethoxy-3,5-difluorobenzene is recommended. This strategy, adapted from the synthesis of analogous 4-alkoxy-2,6-difluoroanilines, employs a regioselective lithiation followed by carboxylation, and subsequently, a one-pot Curtius rearrangement. This pathway is advantageous for scale-up due to its high regioselectivity and the avoidance of isolating potentially hazardous acyl azide intermediates.[1][2]
The overall synthetic transformation is depicted below:
Caption: Overall synthetic route for 4-Ethoxy-2,6-difluoroaniline.
Part 1: Synthesis of 3,5-Difluoro-4-ethoxybenzoic Acid
This initial step involves the directed ortho-metalation of 1-ethoxy-3,5-difluorobenzene. The ethoxy group directs the lithiation to the C4 position with high regioselectivity. Subsequent quenching with carbon dioxide gas affords the corresponding benzoic acid derivative.
Experimental Protocol (100 g Scale)
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| 1-Ethoxy-3,5-difluorobenzene | 137930-94-0 | 158.14 g/mol | 100 g | 0.632 mol |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | 278 mL | 0.695 mol |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 g/mol | 1 L | - |
| Carbon Dioxide (gas) | 124-38-9 | 44.01 g/mol | Excess | - |
| Diethyl Ether | 60-29-7 | 74.12 g/mol | 500 mL | - |
| Hydrochloric Acid (2 M) | 7647-01-0 | 36.46 g/mol | As needed | - |
| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | As needed | - |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Dry ice/acetone bath
-
Source of dry argon or nitrogen
-
Gas dispersion tube
Procedure:
-
Reaction Setup: Assemble the 5 L reaction flask with the mechanical stirrer, thermometer, and dropping funnel. Flame-dry the glassware under a stream of inert gas (argon or nitrogen) and allow it to cool to room temperature.
-
Initial Charging: Charge the flask with 1-ethoxy-3,5-difluorobenzene (100 g, 0.632 mol) and anhydrous THF (1 L).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (2.5 M in hexanes, 278 mL, 0.695 mol) dropwise via the dropping funnel over 1.5-2 hours, ensuring the internal temperature does not exceed -70 °C. The solution may become viscous.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 2 hours.
-
Carboxylation: Quench the reaction by bubbling a steady stream of dry carbon dioxide gas through the solution via a gas dispersion tube for at least 3 hours, maintaining the temperature below -60 °C. Alternatively, the reaction mixture can be slowly poured onto an excess of crushed dry ice with vigorous stirring.
-
Work-up:
-
Allow the reaction mixture to warm to room temperature overnight.
-
Add water (1 L) and stir until all solids have dissolved.
-
Separate the aqueous layer and wash the organic layer with water (2 x 250 mL).
-
Combine the aqueous layers and acidify to pH 1-2 with 2 M hydrochloric acid. A white precipitate will form.
-
Extract the aqueous layer with diethyl ether (3 x 500 mL).
-
Combine the organic extracts, wash with brine (500 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification: The crude 3,5-difluoro-4-ethoxybenzoic acid can be purified by recrystallization from a suitable solvent system such as hexanes/ethyl acetate to afford a white crystalline solid.
Expected Yield: 85-95%
Part 2: Synthesis of 4-Ethoxy-2,6-difluoroaniline via Curtius Rearrangement
This step utilizes a one-pot procedure where the carboxylic acid is converted to an acyl azide intermediate using diphenylphosphoryl azide (DPPA), which then undergoes a Curtius rearrangement to form an isocyanate. The isocyanate is subsequently trapped with ethanol to form a carbamate, which is then hydrolyzed in situ to the desired aniline.
Experimental Protocol (Based on 100 g of Benzoic Acid)
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity | Moles |
| 3,5-Difluoro-4-ethoxybenzoic acid | N/A | 202.15 g/mol | 100 g | 0.495 mol |
| Diphenylphosphoryl azide (DPPA) | 26386-88-9 | 275.21 g/mol | 149 g (118 mL) | 0.544 mol |
| Triethylamine | 121-44-8 | 101.19 g/mol | 76 mL | 0.544 mol |
| Anhydrous Dioxane | 123-91-1 | 88.11 g/mol | 1 L | - |
| Ethanol | 64-17-5 | 46.07 g/mol | 500 mL | - |
| Potassium Hydroxide | 1310-58-3 | 56.11 g/mol | 111 g | 1.98 mol |
| Water | 7732-18-5 | 18.02 g/mol | 500 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 g/mol | As needed | - |
| Hexanes | 110-54-3 | 86.18 g/mol | As needed | - |
Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Source of dry argon or nitrogen
Procedure:
-
Reaction Setup: Assemble the 5 L reaction flask with a mechanical stirrer, reflux condenser, and dropping funnel. Ensure the system is under an inert atmosphere.
-
Initial Charging: To the flask, add 3,5-difluoro-4-ethoxybenzoic acid (100 g, 0.495 mol), anhydrous dioxane (1 L), and triethylamine (76 mL, 0.544 mol).
-
DPPA Addition: Add diphenylphosphoryl azide (118 mL, 0.544 mol) dropwise at room temperature over 30 minutes.
-
Rearrangement and Carbamate Formation:
-
Heat the reaction mixture to reflux (approximately 100-101 °C) and maintain for 4 hours. Vigorous nitrogen evolution will be observed.
-
Cool the mixture to approximately 80 °C and add ethanol (500 mL).
-
Reheat the mixture to reflux and maintain for an additional 2 hours to ensure complete carbamate formation.
-
-
Hydrolysis:
-
Cool the reaction mixture to room temperature.
-
In a separate vessel, prepare a solution of potassium hydroxide (111 g, 1.98 mol) in water (500 mL) and ethanol (500 mL).
-
Slowly add the reaction mixture to the potassium hydroxide solution with stirring.
-
Heat the resulting mixture to reflux for 12-16 hours to effect hydrolysis of the carbamate.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove most of the organic solvents.
-
Add water (1 L) to the residue and extract with ethyl acetate (3 x 500 mL).
-
Combine the organic extracts, wash with brine (500 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude 4-ethoxy-2,6-difluoroaniline.
-
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure aniline as a liquid or low-melting solid.
Expected Yield: 70-85%
Visualizing the Process
Experimental Workflow
Caption: Step-by-step workflow for the scale-up synthesis.
Reaction Mechanism: The Curtius Rearrangement
The core of the second step is the Curtius rearrangement, a thermal decomposition of an acyl azide to an isocyanate.[1]
Caption: Mechanism of the Curtius rearrangement.
Scientific Integrity and Logic
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Synthetic Route: The Curtius rearrangement was selected over other methods like the Hofmann or Schmidt rearrangements due to its milder reaction conditions and the convenience of a one-pot procedure using DPPA.[3][4] This is particularly important for scale-up, as it minimizes handling of potentially unstable intermediates.
-
Regioselectivity of Lithiation: The use of n-butyllithium for the ortho-metalation of 1-ethoxy-3,5-difluorobenzene is highly regioselective due to the directing effect of the ethoxy group. This ensures the formation of the desired 4-carboxy isomer, simplifying purification.
-
Temperature Control: The lithiation reaction is highly exothermic and is performed at -78 °C to prevent side reactions and decomposition of the organolithium species.[5] On a larger scale, efficient cooling and slow, controlled addition of n-butyllithium are critical for safety and yield.
-
DPPA as an Azide Source: Diphenylphosphoryl azide is a stable, commercially available reagent that allows for the in situ generation of the acyl azide from the carboxylic acid, avoiding the need to handle highly explosive sodium azide.[6]
-
Solvent Selection: Dioxane is used for the Curtius rearrangement as it is a high-boiling, aprotic solvent that is stable under the reaction conditions.[7][8] Anhydrous conditions are crucial for both the lithiation and the Curtius rearrangement to prevent quenching of the organolithium reagent and unwanted side reactions of the isocyanate intermediate.
Trustworthiness: A Self-Validating System
The described protocols include in-process controls and clear purification steps to ensure the quality and identity of the final product.
-
Reaction Monitoring: The progress of the reactions can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion of starting materials.
-
Characterization: The final product, 4-ethoxy-2,6-difluoroaniline, should be characterized by standard analytical techniques to confirm its identity and purity.
Analytical Parameters:
| Technique | Expected Results |
| ¹H NMR | Characteristic signals for the aromatic protons, the ethoxy group (quartet and triplet), and the amine protons. |
| ¹⁹F NMR | A single resonance for the two equivalent fluorine atoms. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₈H₉F₂NO. |
| HPLC | A single major peak indicating high purity (e.g., >98%). |
Safety and Handling
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a flame-resistant lab coat, and appropriate gloves (e.g., nitrile or neoprene), must be worn at all times.[9][10]
-
An emergency eyewash station and safety shower should be readily accessible.[11]
Reagent-Specific Hazards:
-
n-Butyllithium: Pyrophoric and reacts violently with water.[5] It must be handled under a strictly inert atmosphere.[12][13]
-
Diphenylphosphoryl azide (DPPA): Toxic if swallowed, in contact with skin, or if inhaled.[11] It can also be explosive under certain conditions. Handle with extreme care and avoid heating in a closed system.
-
Dioxane: A flammable liquid and a potential carcinogen.[7][8][14][15][16] It can form explosive peroxides upon storage. Use only peroxide-free dioxane.
Waste Disposal:
-
All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Quench any residual n-butyllithium carefully with a suitable solvent like isopropanol before disposal.
-
DPPA-containing waste should be handled as hazardous material.
References
-
A Calorimetric Investigation To Safely Scale-Up a Curtius Rearrangement of Acryloyl Azide. Organic Process Research & Development. [Link]
-
DIPHENYLPHOSPHORYL AZIDE Safety Data Sheet. Gelest, Inc. [Link]
-
1,4-Dioxane - SAFETY DATA SHEET. [Link]
-
A Calorimetric Investigation To Safely Scale-Up a Curtius Rearrangement of Acryloyl Azide. ACS Publications. [Link]
-
Standard Operating Procedure for the use of 1,4-Dioxane. Western Carolina University. [Link]
-
Material Safety Data Sheet - Diphenylphosphoryl azide, 98%. Cole-Parmer. [Link]
-
Safety Data Sheet: 1,4-dioxane. Chemos GmbH & Co.KG. [Link]
-
1,4-Dioxane - Standard Operating Procedure. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]
-
Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. NIH. [Link]
-
Curtius Rearrangement - Common Conditions. [Link]
-
A convenient synthesis of 4-alkoxy- and 4-hydroxy- 2,6-difluoroanilines. ElectronicsAndBooks. [Link]
-
Tandem Continuous Flow Curtius Rearrangement and Subsequent Enzyme-Mediated Impurity Tagging. Almac. [Link]
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- Process of preparing peptides using diphenyl phosphoryl azide.
-
A Convenient Synthesis of 4Alkoxy and 4Hydroxy2,6-difluoroanilines | Request PDF. ResearchGate. [Link]
-
Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. ResearchGate. [Link]
-
STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety. [Link]
-
n-Butyllithium. Wikipedia. [Link]
-
Curtius rearrangement. Wikipedia. [Link]
-
Caution! tert-Butylithium is extremely pyrophoric... Organic Syntheses. [Link]
-
n-Butyllithium: Lessons Learned. Stanford Environmental Health & Safety. [Link]
-
Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. PMC. [Link]
-
Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). [Link]
-
How do I remove aniline from the reaction mixture? ResearchGate. [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. [Link]
-
(PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. ResearchGate. [Link]
-
How to obtain pure aniline from a mixture of phenol and aniline? [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. ResearchGate. [Link]
-
Separation of aniline from water and wastewater samples based on activated carbon nanoparticles and dispersive solid phase extraction procedure. ResearchGate. [Link]
-
(PDF) An Efficient Synthesis of 2,4-Difluoro-3,5-Dichlorobenzoic Acid. ResearchGate. [Link]
-
3,5-Dihydroxybenzoic acid. Organic Syntheses Procedure. [Link]
-
A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. [Link]
-
Synthesis of 4′-Alkoxy-4-(ω-cinnamoylalkoxy)azobenzenes and Their Photoswitchable Behavior. MDPI. [Link]
Sources
- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. US3873509A - Process of preparing peptides using diphenyl phosphoryl azide - Google Patents [patents.google.com]
- 5. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. chemos.de [chemos.de]
- 9. gelest.com [gelest.com]
- 10. aksci.com [aksci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. Protecting n-Butyllithium from Air and Moisture [fishersci.com]
- 13. enhs.uark.edu [enhs.uark.edu]
- 14. DIOXANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. wcu.edu [wcu.edu]
- 16. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxy-2,6-difluoroaniline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 4-Ethoxy-2,6-difluoroaniline. This critical intermediate is integral to the development of advanced pharmaceuticals and agrochemicals. Its synthesis, however, presents unique challenges that require precise control over reaction conditions and a deep understanding of the underlying chemical principles.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic protocols, improve yields, and ensure the highest purity of your final product.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of 4-Ethoxy-2,6-difluoroaniline. A prevalent and logical synthetic approach involves the nitration of 3,5-difluorophenol, followed by Williamson ether synthesis to introduce the ethoxy group, and concluding with the reduction of the nitro group to the target aniline. Our troubleshooting guide will focus on this representative pathway.
Core Synthetic Pathway: A Visual Overview
Caption: A decision tree for troubleshooting a stalled hydrogenation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most critical process parameters to control for a successful and high-yield synthesis?
A1: Across the three-stage synthesis, the most critical parameters are:
-
Temperature Control: Especially during nitration (0-5 °C) to prevent side reactions and during diazotization-based routes to prevent decomposition of the diazonium salt. [1]2. Anhydrous Conditions: Crucial for the etherification step to ensure the base and ethylating agent are not consumed by water.
-
Choice of Base: The base in the etherification step must be strong enough to fully deprotonate the phenol without being nucleophilic itself.
-
Catalyst Handling (for hydrogenation): The catalyst must be handled under an inert atmosphere if pyrophoric (e.g., Raney Nickel) and must not be exposed to poisons. [2] Q2: Are there alternative synthetic routes to 4-Ethoxy-2,6-difluoroaniline?
A2: Yes, several other routes are conceptually viable, though they may present different challenges. One alternative involves starting with 2,6-difluoroaniline.
-
Protection of the Amine: The amino group of 2,6-difluoroaniline is first protected (e.g., as an acetamide).
-
Electrophilic Substitution: The protected ring is then subjected to electrophilic substitution (e.g., bromination or iodination) at the para-position.
-
Nucleophilic Substitution to Install Hydroxyl: The para-halogen is replaced with a hydroxyl group (e.g., via a copper-catalyzed reaction).
-
Etherification: The resulting phenol is ethylated as previously described.
-
Deprotection: The protecting group is removed to yield the final product. This route is longer but may offer advantages if the starting materials are more readily available. Other advanced methods include direct C-H functionalization or photocatalytic approaches, though these are less common in bulk manufacturing. [3][4] Q3: What analytical techniques are recommended for in-process control and final product analysis?
A3: A combination of chromatographic and spectroscopic methods is essential.
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) are excellent for tracking the consumption of starting materials and the formation of products at each stage. [2]* Final Product Characterization & Purity:
-
NMR: ¹H, ¹³C, and especially ¹⁹F NMR are definitive for structural confirmation.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
HPLC/GC: Used to determine the purity of the final compound with high accuracy. A detailed evaluation of GC and HPLC for aniline derivatives has shown GC with a nitrogen-phosphorus detector (NPD) to be highly effective. [5] Q4: What are the primary safety considerations for this synthesis?
-
A4: This synthesis involves several hazardous materials and procedures.
-
Nitration: Handling concentrated nitric and sulfuric acids requires extreme caution and appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields. The reaction can be highly exothermic.
-
Etherification with NaH: Sodium hydride is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction must be conducted in a well-ventilated area using a properly rated pressure vessel (autoclave). Catalysts like Pd/C can be pyrophoric upon exposure to air after the reaction and should be filtered carefully and kept wet. [2]* Fluorinated Anilines: The final product, 4-Ethoxy-2,6-difluoroaniline, and its precursors should be treated as toxic. Avoid inhalation, ingestion, and skin contact. [6]Always consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Jiménez-Osés, G., et al. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. The Journal of Organic Chemistry. Available at: [Link]
-
PMC - NIH. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Available at: [Link]
-
Alonso-Alija, C., et al. (2004). A Convenient Synthesis of 4-Alkoxy and 4-Hydroxy-2,6-difluoroanilines. Tetrahedron Letters. Available at: [Link]
-
Samala, S. R. K., et al. (2023). A Novel Route of Synthesis of High Efficiency Pharmaceutical Intermediate and Insecticide Chemical 2, 6-Difluoroaniline. Asian Journal of Research in Chemistry. Available at: [Link]
- Google Patents. (1991). US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline.
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Available at: [Link]
- Google Patents. (1992). EP0506199A2 - A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
- Google Patents. (1992). US5091580A - Process for the preparation of 2,6-difluoroaniline.
- Google Patents. (n.d.). Process for the production of substituted aromatic hydrocarbons from corresponding anilines by dediazoniation.
-
U.S. Environmental Protection Agency. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Available at: [Link]
- Google Patents. (1982). EP0001825B1 - Method of preparing 2,4-difluoroaniline.
- Google Patents. (1979). EP0001825A1 - Method of preparing 2,4-difluoroaniline.
-
PubChem - NIH. 2,6-Difluoroaniline. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Difluoroalkylation of Anilines via Photoinduced Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. 2,6-Difluoroaniline | C6H5F2N | CID 79647 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 4-Ethoxy-2,6-difluoroaniline
Introduction
4-Ethoxy-2,6-difluoroaniline is a key intermediate in the synthesis of various high-value molecules in the pharmaceutical and agrochemical industries. The purity of this aniline is critical, as contaminants can lead to unwanted side reactions, reduced yields in subsequent steps, and the introduction of potentially toxic byproducts. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively purify crude 4-Ethoxy-2,6-difluoroaniline, addressing common challenges and offering detailed, field-proven protocols.
Core Principles of Purification
The purification strategy for 4-Ethoxy-2,6-difluoroaniline hinges on exploiting the differences in physicochemical properties between the target molecule and its impurities. Key properties to consider are polarity, solubility, and volatility. The primary methods for purifying this compound are column chromatography and recrystallization, often used in sequence for optimal results.
Frequently Asked Questions (FAQs)
Q1: My crude 4-Ethoxy-2,6-difluoroaniline is a dark oil or solid. What causes this discoloration and how can I remove it?
A1: The dark color, typically ranging from yellow to reddish-brown, is most often due to the presence of oxidized impurities. Anilines are susceptible to air oxidation, which forms highly colored polymeric byproducts. To decolorize the material, you can either treat a solution of the crude product with activated charcoal during recrystallization or utilize column chromatography, where these polar, colored impurities will strongly adhere to the silica gel and can be separated from the desired product.
Q2: I'm having trouble separating my product from a closely related impurity with similar polarity. What's the best approach?
A2: When dealing with isomers or other impurities with very similar polarity, standard silica gel chromatography can be challenging. For fluorinated amines like 4-Ethoxy-2,6-difluoroaniline, several advanced techniques can be employed. Consider using a specialized stationary phase, such as an amine-functionalized silica gel, which can alter the selectivity of the separation.[1] Alternatively, high-performance liquid chromatography (HPLC) with a suitable column can provide the necessary resolution for separating challenging mixtures.
Q3: After purification, my 4-Ethoxy-2,6-difluoroaniline darkens over time during storage. How can I prevent this?
A3: The darkening upon storage is due to slow oxidation upon exposure to air and light. To ensure long-term stability, store the purified aniline under an inert atmosphere, such as nitrogen or argon, in a tightly sealed amber glass vial to protect it from light. Storing at a reduced temperature (e.g., in a refrigerator) can also slow down the degradation process.
Q4: What are the most common impurities I should expect in my crude 4-Ethoxy-2,6-difluoroaniline?
A4: Common impurities can arise from several sources in a typical synthesis. These may include unreacted starting materials, byproducts from incomplete reactions or side reactions (such as incompletely reduced nitro-precursors or regioisomers), and degradation products from the workup or storage.[2]
Troubleshooting Purification Issues
This section addresses specific problems that may be encountered during the purification of 4-Ethoxy-2,6-difluoroaniline.
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Product is not eluting from the column. | The mobile phase is not polar enough to displace the compound from the stationary phase. | Gradually and systematically increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Poor separation of product and impurities. | The chosen eluent system has poor selectivity for the components of the mixture. | Experiment with different solvent systems on a TLC plate to find an eluent that provides better separation. Consider using a different solvent system altogether, for example, dichloromethane/methanol. |
| Peak tailing of the aniline product. | Strong interaction between the basic amine and acidic silanol groups on the silica gel surface. | Add a small amount (0.1-1%) of a competing base, such as triethylamine or ammonia, to the mobile phase to block the active sites on the silica.[1] Alternatively, use an amine-functionalized silica gel column. |
| The column runs dry. | Insufficient solvent was added, or the flow rate was too high. | A dry column will lead to cracking of the stationary phase and poor separation. Always ensure there is enough solvent above the silica bed. If the column runs dry, it is often best to repack it. |
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No crystals form upon cooling. | The compound is too soluble in the chosen solvent, or the solution is not saturated. | If too much solvent was used, carefully evaporate some of it to concentrate the solution. If the compound is too soluble, select a less polar solvent or a co-solvent system. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. | Use a lower-boiling point solvent. Ensure the solution cools slowly to allow for proper crystal lattice formation. If impurities are the issue, a pre-purification step by column chromatography may be necessary. |
| Low recovery of the purified product. | The compound has significant solubility in the cold solvent, or too much solvent was used. | Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product. When washing the crystals, use a minimal amount of ice-cold solvent.[1] |
| Colored impurities remain in the crystals. | The impurities co-crystallize with the product. | If the color is due to minor impurities, you can try a second recrystallization. For significant discoloration, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool.[1] |
Experimental Protocols
Safety Precautions
Before beginning any experimental work, it is crucial to consult the Safety Data Sheet (SDS) for 4-Ethoxy-2,6-difluoroaniline and all other chemicals being used. Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline and should be optimized for your specific crude material by first performing thin-layer chromatography (TLC) to determine the optimal eluent system.
Materials:
-
Crude 4-Ethoxy-2,6-difluoroaniline
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
Rotary evaporator
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate in various ratios of hexane and ethyl acetate to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% hexane).[1]
-
Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance.
-
Drain the excess solvent until the level is just at the top of the sand. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude 4-Ethoxy-2,6-difluoroaniline in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the non-polar solvent determined from your TLC analysis.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired product.
-
Remove the solvent using a rotary evaporator to yield the purified 4-Ethoxy-2,6-difluoroaniline.
-
Caption: Workflow for Column Chromatography Purification.
Protocol 2: Purification by Recrystallization
This method is effective for removing impurities with different solubility profiles from the target compound. The choice of solvent is critical for a successful recrystallization.
Materials:
-
Crude 4-Ethoxy-2,6-difluoroaniline
-
A suitable solvent or solvent pair (e.g., ethanol/water, hexane/ethyl acetate)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter flask
-
Activated charcoal (optional)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.[1]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and gently boil the solution for a few minutes.[1]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Caption: General Workflow for Recrystallization.
Data Summary
| Purification Method | Typical Purity Achieved | Advantages | Limitations |
| Column Chromatography | >98% | High resolution, applicable to a wide range of impurities. | Can be time-consuming and require large volumes of solvent. |
| Recrystallization | >99% (if impurities are suitable) | Simple, scalable, and can yield very high purity material. | Dependent on finding a suitable solvent; may not remove all impurities. |
Conclusion
The successful purification of 4-Ethoxy-2,6-difluoroaniline is a critical step in many synthetic workflows. By understanding the nature of potential impurities and applying the principles of column chromatography and recrystallization, researchers can consistently obtain high-purity material. This guide provides the foundational knowledge and practical troubleshooting strategies to overcome common challenges, ensuring the integrity of your downstream applications.
References
- Alonso-Alija, C., Michels, M., Peilstoecker, K., & Schirok, H. (2004). A convenient synthesis of 4-alkoxy- and 4-hydroxy-2,6-difluoroanilines. Tetrahedron Letters.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
- Google Patents. (1991). Process and intermediates for the preparation of 2,6-difluoroaniline.
-
Organic Syntheses. Working with Hazardous Chemicals. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
Reddit. (2019). Column chromatography - which eluent system?. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information. Available at: [Link]
-
ResearchGate. (2025). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Available at: [Link]
- Google Patents. (1992). Process for the preparation of 2,6-difluoroaniline.
Sources
Technical Support Center: Synthesis of 4-Ethoxy-2,6-difluoroaniline
A Guide to Troubleshooting Common Side Reactions and Optimizing Synthesis
As a Senior Application Scientist, this guide is designed to provide researchers, chemists, and process development professionals with in-depth, field-proven insights into the synthesis of 4-Ethoxy-2,6-difluoroaniline. We will move beyond simple procedural steps to explore the causality behind common synthetic challenges, offering robust troubleshooting strategies and validated protocols to ensure the integrity and efficiency of your experiments.
The Primary Synthetic Pathway: A Two-Step Approach
The most common and logical route to 4-Ethoxy-2,6-difluoroaniline involves a two-step process starting from 3,4,5-trifluoronitrobenzene. This pathway leverages the principles of Nucleophilic Aromatic Substitution (SNAr) followed by a standard reduction of the nitro group.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : Selective replacement of the C4 fluorine with an ethoxy group.
-
Step 2: Nitro Group Reduction : Conversion of the intermediate nitro compound to the target aniline.
Caption: High-level overview of the two-step synthesis of 4-Ethoxy-2,6-difluoroaniline.
The cornerstone of this synthesis is the SNAr reaction. The aromatic ring is rendered electron-deficient (electrophilic) by the potent electron-withdrawing nitro group. This activation facilitates the attack by a nucleophile (ethoxide). The nitro group activates the ortho (C2, C6) and para (C4) positions. The C4 position is sterically more accessible and is highly activated, making it the preferred site for substitution.[1][2]
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during synthesis in a practical question-and-answer format.
Issue 1: Low Conversion and Yield in the SNAr Reaction (Step 1)
Question: My SNAr reaction to form 4-Ethoxy-2,6-difluoronitrobenzene is sluggish or results in a low yield. What are the likely causes?
Answer: Low conversion is typically traced back to three factors: reagent quality, moisture, or suboptimal reaction conditions.
-
Reagent Inactivity: Sodium ethoxide (NaOEt) is the primary nucleophile. If it has degraded through exposure to air and moisture, its effective concentration will be lower than expected. Using freshly prepared or commercially sourced, properly stored NaOEt is critical.
-
Moisture Contamination: Water is a competing nucleophile. The ethoxide anion is a strong base and will readily deprotonate water to form sodium hydroxide (NaOH). The resulting hydroxide ion can then attack the aromatic ring, leading to the formation of 4-Hydroxy-2,6-difluoronitrobenzene , a common and troublesome byproduct. All solvents (ethanol, THF, etc.) and glassware must be rigorously dried before use.
-
Suboptimal Temperature: While heating is often required to drive SNAr reactions, excessive temperatures can lead to degradation and the formation of di-substituted byproducts. Conversely, a temperature that is too low will result in a slow or incomplete reaction. A carefully controlled temperature, typically between 50-80°C, should be empirically determined.
Issue 2: Identification of Unexpected Byproducts
Question: My mass spectrometry analysis shows impurities corresponding to hydroxyl and di-ethoxy adducts. How do I prevent their formation?
Answer: This is a classic case of competing nucleophiles and over-reaction, as illustrated in the pathway diagram below.
Caption: Competing reaction pathways during the SNAr step.
-
Preventing the Hydroxyl Byproduct: The most effective strategy is rigorous moisture control. Use anhydrous solvents, flame-dry your glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Preventing Di-ethoxy Byproducts: Over-reaction occurs when the desired product, which is still an activated aromatic ring, undergoes a second substitution. To prevent this:
-
Stoichiometry: Use a slight excess, but not a large excess, of sodium ethoxide (e.g., 1.1 to 1.2 equivalents).
-
Temperature Control: Avoid excessive heating. Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed.
-
Controlled Addition: For larger-scale reactions, consider the slow addition of the sodium ethoxide solution to the solution of the starting material to maintain a low instantaneous concentration of the nucleophile.
-
Issue 3: Complications During Nitro Group Reduction (Step 2)
Question: During the catalytic hydrogenation of the nitro group, I'm observing incomplete reduction and/or the loss of fluorine atoms (dehalogenation). How can I optimize this step?
Answer: The reduction of an aromatic nitro group in the presence of halogen substituents requires a delicate balance.
-
Incomplete Reduction: This can be due to poor catalyst activity (e.g., low-quality or poisoned Pd/C), insufficient hydrogen pressure, or short reaction times. Ensure you are using a high-quality catalyst and that the reaction vessel is properly purged and pressurized.
-
Dehalogenation (Hydrodefluorination): Palladium on carbon (Pd/C) is highly active and, under forcing conditions (high temperature, high pressure, extended reaction times), can catalyze the cleavage of the C-F bonds. This leads to impurities such as 4-ethoxy-2-fluoroaniline or even 4-ethoxyaniline.
Troubleshooting Strategies for Reduction:
| Parameter | Recommended Action to Prevent Dehalogenation | Rationale |
| Catalyst | Use 5% Pd/C instead of 10%. Consider alternative catalysts like PtO₂ or Raney Nickel, which may show different selectivity. | Lower catalyst loading or different metals can reduce the rate of hydrodehalogenation relative to nitro reduction. |
| Temperature | Maintain room temperature if possible. Avoid heating unless necessary for reaction rate. | Dehalogenation is often more sensitive to temperature increases than nitro reduction. |
| Solvent | Use protic solvents like ethanol or methanol. The presence of a small amount of acid can sometimes suppress dehalogenation, but this must be carefully optimized. | Solvent can influence catalyst activity and selectivity. |
| Alternative Reagents | Switch to a chemical reduction method, such as using tin(II) chloride (SnCl₂) in HCl/Ethanol or iron powder in acetic acid. | Chemical reductions are highly selective for the nitro group and do not typically cause dehalogenation of aryl fluorides.[3] |
Validated Experimental Protocols
The following protocols serve as a robust starting point. Researchers should perform small-scale optimization experiments to fine-tune these conditions for their specific laboratory setup and reagent sources.
Protocol 3.1: Optimized SNAr Synthesis of 4-Ethoxy-2,6-difluoronitrobenzene
Caption: Experimental workflow for the SNAr synthesis step.
Methodology:
-
Preparation: Under an inert atmosphere (N₂), add sodium ethoxide (1.1 eq) to anhydrous ethanol in a flame-dried, three-neck flask equipped with a condenser and thermometer.
-
Addition: In a separate flask, dissolve 3,4,5-trifluoronitrobenzene (1.0 eq) in anhydrous THF. Cool the ethoxide solution to 0°C and add the nitrobenzene solution dropwise over 30 minutes.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 60°C and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 20% EtOAc/Hexanes) or GC-MS until the starting material is consumed.
-
Workup: Cool the mixture to room temperature and carefully pour it into a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from ethanol/water or by flash column chromatography on silica gel.
Protocol 3.2: Selective Nitro Group Reduction using Tin(II) Chloride
-
Setup: To a round-bottom flask, add 4-Ethoxy-2,6-difluoronitrobenzene (1.0 eq) and ethanol.
-
Reagent Addition: Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4-5 eq) in concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approx. 75-80°C) for 1-3 hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC.
-
Workup: Cool the reaction to 0°C and slowly basify by adding a cold aqueous solution of sodium hydroxide (e.g., 30% w/v) until the pH is >10. The tin salts will precipitate.
-
Extraction: Extract the resulting slurry with ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude aniline can be further purified by distillation under reduced pressure or chromatography if necessary.
References
-
Alonso-Alija, C., et al. (2004). A convenient synthesis of 4-alkoxy- and 4-hydroxy-2,6-difluoroanilines. Tetrahedron Letters. [Link]
-
Kaszynski, P., et al. (2005). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Tetrahedron. [Link]
-
Pluta, R., et al. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 192–197. [Link]
-
Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
- Google Patents. (1991).
Sources
4-Ethoxy-2,6-difluoroaniline stability under acidic conditions
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4-Ethoxy-2,6-difluoroaniline. It provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under acidic conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, diagnose experimental issues, and implement robust solutions.
I. Understanding the Stability of 4-Ethoxy-2,6-difluoroaniline in Acidic Environments
4-Ethoxy-2,6-difluoroaniline possesses several functional groups that influence its reactivity and stability in the presence of acids. The aniline moiety is basic and will be protonated, while the ethoxy group and the aromatic ring with its fluorine substituents can also participate in acid-catalyzed reactions. Understanding the interplay of these groups is crucial for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with 4-Ethoxy-2,6-difluoroaniline in acidic solutions?
A1: The primary stability concern for 4-Ethoxy-2,6-difluoroaniline in acidic conditions is its susceptibility to degradation. The aniline nitrogen, being basic, will readily protonate to form an anilinium ion. In strongly acidic media, this can be followed by slower degradation pathways. While specific kinetic data for this compound is not extensively published, related halogenated anilines are known to undergo degradation in acidic environments[1]. The rate and extent of degradation are influenced by factors such as acid strength (pH), temperature, and the presence of other nucleophiles.
Q2: What are the potential degradation pathways for 4-Ethoxy-2,6-difluoroaniline in the presence of a strong acid?
A2: Based on the structure of the molecule and general principles of organic chemistry, two primary degradation pathways can be anticipated under strong acidic conditions:
-
Acid-catalyzed hydrolysis of the ethoxy group: The ether linkage of the ethoxy group can be cleaved under strongly acidic conditions, particularly at elevated temperatures. This would result in the formation of 4-amino-3,5-difluorophenol and ethanol.
-
Reactions involving the aniline group: While the protonated anilinium form is generally more stable towards oxidation than the free aniline[2], prolonged exposure to strong acids, especially in the presence of oxidizing agents or at high temperatures, could lead to more complex degradation or polymerization products. In strongly acidic conditions, aniline itself can undergo reactions that lead to colored impurities[3].
Q3: How do the fluorine substituents affect the stability of the molecule in acid?
A3: The two fluorine atoms at the ortho positions (2 and 6) to the amino group have a significant electronic effect. Fluorine is a strongly electronegative atom, and its presence on the aromatic ring decreases the electron density of the ring and the basicity of the aniline nitrogen. This reduced basicity means that a stronger acidic condition (lower pH) is required for complete protonation compared to aniline. The fluorine atoms also provide some steric hindrance around the amino group. The strong carbon-fluorine bond is generally stable under most acidic conditions encountered in routine organic synthesis[4].
II. Troubleshooting Guide for Experimental Challenges
This section addresses common problems encountered during experiments involving 4-Ethoxy-2,6-difluoroaniline in acidic media.
Issue 1: Low Yield or Incomplete Reaction
Symptom: You are performing a reaction with 4-Ethoxy-2,6-difluoroaniline as a starting material in a strong acid, and you observe a low yield of your desired product, even with extended reaction times.
Potential Cause: Degradation of the starting material under the reaction conditions.
Troubleshooting Steps:
-
Assess Starting Material Stability: Before proceeding with your reaction, perform a control experiment. Dissolve 4-Ethoxy-2,6-difluoroaniline in the acidic solvent system you plan to use and monitor its stability over time by a suitable analytical method like HPLC or TLC.
-
Optimize Acid Concentration: Determine if a lower concentration of the acid can be used without compromising the desired reaction rate.
-
Control Temperature: If your reaction is exothermic or requires heating, try to maintain the lowest possible temperature that still allows for an acceptable reaction rate.
-
Minimize Reaction Time: Monitor the reaction progress closely and quench the reaction as soon as the starting material is consumed to an acceptable level to prevent further degradation of the product or remaining starting material.
Experimental Protocol: Stability Assessment of 4-Ethoxy-2,6-difluoroaniline
-
Prepare a stock solution of 4-Ethoxy-2,6-difluoroaniline in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
In a separate vial, prepare the acidic solution to be tested (e.g., 1M HCl in water/methanol).
-
At time zero, add a known volume of the stock solution to the acidic solution and mix thoroughly.
-
Immediately inject an aliquot of this solution into an HPLC system to obtain the initial peak area of the starting material.
-
Continue to take aliquots at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) and analyze them by HPLC.
-
Plot the peak area of 4-Ethoxy-2,6-difluoroaniline against time to determine the rate of degradation.
Issue 2: Appearance of Unexpected Peaks in HPLC Analysis
Symptom: Your HPLC chromatogram of a reaction mixture or a stored solution of 4-Ethoxy-2,6-difluoroaniline in an acidic mobile phase shows one or more unexpected peaks that increase in area over time.
Potential Cause: Formation of degradation products.
Troubleshooting Steps:
-
Forced Degradation Study: To confirm that the new peaks are indeed degradation products, perform a forced degradation study. Expose a sample of pure 4-Ethoxy-2,6-difluoroaniline to more aggressive acidic conditions (e.g., higher acid concentration or temperature) and monitor the formation of the new peaks.
-
Peak Identification: Use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of the parent compound and the unknown peaks. This will help in identifying the potential structures of the degradation products. For example, a mass corresponding to the loss of an ethyl group and the addition of a hydrogen would suggest hydrolysis of the ethoxy group.
-
Optimize HPLC Method: Ensure your HPLC method is stability-indicating, meaning it can separate the parent compound from all potential degradation products. You may need to adjust the mobile phase composition, gradient, or column type.
Data Presentation: Potential Degradation Products
| Potential Degradation Product | Molecular Weight | Expected Mass Change |
| 4-Amino-3,5-difluorophenol | 145.10 g/mol | -28.05 (loss of C2H4) |
| Starting Material | 173.16 g/mol | - |
Issue 3: Discoloration of the Solution
Symptom: A solution of 4-Ethoxy-2,6-difluoroaniline in an acidic medium develops a color (e.g., yellow, brown, or black) over time.
Potential Cause: Oxidation or polymerization of the aniline moiety. Aniline and its derivatives can be susceptible to air oxidation, which can be accelerated under certain conditions, leading to the formation of colored impurities[2].
Troubleshooting Steps:
-
Inert Atmosphere: If possible, handle solutions of 4-Ethoxy-2,6-difluoroaniline under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Use Freshly Prepared Solutions: Prepare acidic solutions of the compound immediately before use to minimize the time for degradation to occur.
-
Antioxidants: In some applications, the addition of a small amount of an antioxidant may help to prevent discoloration, but this should be tested for compatibility with your specific reaction.
III. Visualization of Key Concepts
Protonation of 4-Ethoxy-2,6-difluoroaniline
Caption: Reversible protonation of the aniline nitrogen in acid.
Potential Degradation Pathway
Caption: Proposed hydrolysis of the ethoxy group under acidic conditions.
IV. Concluding Remarks
While 4-Ethoxy-2,6-difluoroaniline is a valuable building block, its stability in acidic media requires careful consideration. By understanding the potential degradation pathways and implementing the troubleshooting strategies outlined in this guide, researchers can minimize experimental variability and achieve more reliable and reproducible results. Always consult the Safety Data Sheet (SDS) for this compound before handling and perform a thorough risk assessment for your specific experimental setup.
V. References
-
Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution - PubMed. (n.d.). Retrieved from [Link]
-
US5041674A - Process and intermediates for the preparation of 2,6-difluoroaniline - Google Patents. (n.d.). Retrieved from
-
Difluoroalkylation of Anilines via Photoinduced Methods - PMC - NIH. (2023). Retrieved from [Link]
-
US5091580A - Process for the preparation of 2,6-difluoroaniline - Google Patents. (n.d.). Retrieved from
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives - PMC - NIH. (n.d.). Retrieved from [Link]
-
Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3 - PubMed. (n.d.). Retrieved from [Link]
-
Synthesis of 2-ethyl-4-methoxy aniline via four-step process - ResearchGate. (n.d.). Retrieved from [Link]
-
Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - Research Repository UCD. (2017). Retrieved from [Link]
-
Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. - ResearchGate. (n.d.). Retrieved from [Link]
-
Aniline and Its Derivatives - ResearchGate. (n.d.). Retrieved from [Link]
-
Amines - ncert. (n.d.). Retrieved from [Link]
-
How Aniline prepared ? Properties & Oxidation Reactions of Aniline ? - YouTube. (2021). Retrieved from [Link]
-
Direct synthesis of anilines and nitrosobenzenes from phenols - eScholarship.org. (2016). Retrieved from [Link]
-
3-Ethoxy-2,4-difluoroaniline | C8H9F2NO | CID 46737643 - PubChem. (n.d.). Retrieved from [Link]
Sources
Technical Support Center: A Researcher's Guide to Purifying 4-Ethoxy-2,6-difluoroaniline
Welcome to the Technical Support Center for the purification of 4-Ethoxy-2,6-difluoroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles and troubleshooting insights to empower you to overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: My sample of 4-Ethoxy-2,6-difluoroaniline has a yellow or brownish tint. Is this normal, and how can I remove the color?
A1: It is common for aniline derivatives to develop a color over time due to the formation of oxidized, highly colored impurities.[1][2] While a slight yellow tint might be acceptable for some applications, a pronounced color usually indicates the presence of degradation products that should be removed.
Decolorization can often be achieved by treating a solution of the crude product with activated carbon. The activated carbon adsorbs the colored impurities, which can then be removed by filtration.[3] Typically, a small amount of activated carbon (1-2% by weight relative to your compound) is added to a solution of the aniline in a suitable organic solvent, stirred or heated briefly, and then filtered through a pad of celite to remove the carbon particles.[2]
Q2: I'm seeing significant tailing of my compound spot on the TLC plate and on my column chromatography peaks. What causes this and how can I fix it?
A2: Peak tailing is a common issue when purifying basic compounds like anilines on silica gel, which is an acidic stationary phase. The basic amine group can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad, tailing peaks.
To mitigate this, you can add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to your eluent system for both TLC and column chromatography. The triethylamine will compete with your aniline for the acidic sites on the silica, leading to sharper peaks and better separation.
Q3: I'm struggling to find a good single-solvent system for recrystallizing my 4-Ethoxy-2,6-difluoroaniline. What should I try?
A3: Finding a single solvent that effectively dissolves your compound when hot but not when cold can be challenging. A two-solvent recrystallization is often a more practical approach. A good starting point for aromatic compounds is a polar solvent in which the compound is soluble (like ethanol, ethyl acetate, or acetone) and a nonpolar solvent in which it is insoluble (like hexanes or heptane).[4]
The general procedure is to dissolve your compound in the minimum amount of the hot polar solvent, and then slowly add the nonpolar solvent until the solution becomes cloudy (the cloud point). Then, add a few drops of the polar solvent to redissolve the precipitate and allow the solution to cool slowly.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What can I do?
A4: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated or if the cooling is too rapid. To encourage crystal formation, try scratching the inside of the flask with a glass rod at the solvent line to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization. If these methods don't work, you may need to adjust your solvent system or try a different purification technique.
Troubleshooting Common Purification Issues
| Problem | Potential Cause | Recommended Solution |
| Low recovery after column chromatography | Compound is sticking to the silica gel due to its basicity. | Add 0.1-1% triethylamine to the eluent. |
| Compound is very polar and not eluting with the chosen solvent system. | Gradually increase the polarity of the eluent. | |
| Co-elution of impurities | The chosen solvent system does not provide adequate separation. | Optimize the solvent system using TLC with different solvent ratios and compositions. |
| Persistent colored impurity | The impurity is not effectively removed by standard chromatography or recrystallization. | Attempt decolorization with activated carbon before purification. |
| No crystal formation upon cooling | The solution is not saturated, or nucleation is inhibited. | Evaporate some solvent to increase concentration. Scratch the flask or add a seed crystal. |
| Low yield after recrystallization | The compound has significant solubility in the cold solvent. | Cool the solution in an ice bath to maximize precipitation. Use a minimal amount of solvent for dissolution. |
Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This protocol is a general guideline for the purification of 4-Ethoxy-2,6-difluoroaniline using column chromatography.
1. Materials:
-
Crude 4-Ethoxy-2,6-difluoroaniline
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Triethylamine
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Mobile Phase Selection:
-
Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1).
-
The ideal solvent system should give your product a retention factor (Rf) of approximately 0.2-0.4.
-
To prevent peak tailing, add 0.5% triethylamine to the chosen eluent system.[5]
3. Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.
4. Sample Loading and Elution:
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Begin elution with the mobile phase, collecting fractions.
-
The polarity of the eluent can be gradually increased if necessary to elute the compound.
5. Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification via Recrystallization of the Hydrochloride Salt
This method is particularly useful if the free aniline is difficult to crystallize or if you need to remove non-basic impurities.
1. Salt Formation:
-
Dissolve the crude 4-Ethoxy-2,6-difluoroaniline in a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., diethyl ether) until precipitation of the hydrochloride salt is complete.
-
Collect the solid salt by vacuum filtration and wash with a small amount of cold solvent.
2. Recrystallization:
-
Choose a suitable solvent or solvent pair for recrystallization. Ethanol/water or ethanol/ether mixtures are often good starting points for amine salts.
-
Dissolve the crude salt in the minimum amount of the hot solvent system.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
3. Liberation of the Free Aniline:
-
Dissolve the purified hydrochloride salt in water.
-
Neutralize the solution by the slow addition of a base, such as aqueous sodium hydroxide or sodium bicarbonate, until the solution is basic.
-
Extract the free aniline with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified 4-Ethoxy-2,6-difluoroaniline.
Purity Assessment
To ensure the effectiveness of your purification, it is crucial to analyze the purity of the final product.
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plates with a fluorescent indicator (F254).
-
Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 4:1) with 0.5% triethylamine is a good starting point.[5]
-
Visualization:
-
UV Light: As an aromatic compound, 4-Ethoxy-2,6-difluoroaniline should be visible under short-wave (254 nm) UV light as a dark spot on a fluorescent background.[6]
-
Staining: If the compound is not clearly visible under UV, or to visualize other impurities, various stains can be used. A potassium permanganate stain is a good general-purpose oxidizing stain that will visualize most organic compounds.[6] For halogenated compounds, a silver nitrate stain followed by UV irradiation can be effective.[7]
-
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reversed-phase column is a common choice for the analysis of aromatic amines.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a modifier like formic acid or ammonium formate to improve peak shape, is typically used. For basic compounds like anilines, using a mobile phase with a higher pH (e.g., using an ammonium bicarbonate buffer) can sometimes improve peak shape and retention.[8]
-
Detection: UV detection at a wavelength where the compound has a strong absorbance (e.g., around 254 nm).
Gas Chromatography (GC)
-
Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., SE-54 or OV-17) is generally suitable for the analysis of aniline derivatives.[9][10]
-
Detector: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. A Nitrogen-Phosphorus Detector (NPD) can offer higher selectivity and sensitivity for nitrogen-containing compounds like anilines.[9]
-
Conditions: The oven temperature program will need to be optimized to achieve good separation of the analyte from any impurities.
Diagrams
Caption: Troubleshooting common issues in recrystallization.
References
-
EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
- Google Patents. (n.d.). US2744938A - Removal of color impurities from organic compounds.
-
ResearchGate. (n.d.). A Convenient Synthesis of 4Alkoxy and 4Hydroxy2,6-difluoroanilines | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate | Request PDF. Retrieved from [Link]
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National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from [Link]
-
ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]
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United States Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). Workup: Aldehydes. Retrieved from [Link]
-
PubMed. (n.d.). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Acid-Base Reactions in Benzene and Other Organic Solvents: Behavior of Bromphthalein Magenta with Different Classes of. Retrieved from [Link]
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Chemistry LibreTexts. (2021, March 5). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Retrieved from [Link]
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Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
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YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]
-
YouTube. (2014, December 2). Relative Stability of Acid Derivatives. Retrieved from [Link]
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PubMed. (2022, April 25). Alternating Current Electrolysis Enabled Formal C-O/O-H Cross-Metathesis of 4-Alkoxy Anilines with Alcohols. Retrieved from [Link]
-
Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]
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Creative Bioarray. (n.d.). Decolorization Protocol. Retrieved from [Link]
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Scribd. (n.d.). TLC Solvent Selection for Separation | PDF | Thin Layer Chromatography | Elution. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of aniline and its substituted derivatives in sewage water by gas chromatography. Retrieved from [Link]
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ResearchGate. (2017, October 11). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. Retrieved from [Link]
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ACS Publications. (2021, September 2). Bisulfite Addition Compounds as Substrates for Reductive Aminations in Water. Retrieved from [Link]
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LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
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Reddit. (2024, May 16). Purification Troubleshooting : r/chemistry. Retrieved from [Link]
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bioRxiv. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Retrieved from [Link]
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Chemistry LibreTexts. (2021, October 24). 1.2: Acid-Base Reaction Direction and Position of Equilibrium. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Diels-Alder Reactions of 1-Alkoxy-1-amino-1,3-butadienes: Direct Synthesis of 6-Substituted and 6,6-Disubstituted 2-Cyclohexenones and 6-Substituted 5,6-Dihydropyran-2-ones. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from [Link]
-
YouTube. (2017, May 3). METHODS OF PURIFICATION OF ORGANIC COMPOUNDS. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis. Retrieved from [Link]
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ScienceDirect. (2017, July 14). Thin–layer Chromatography (TLC) - Analytical Toxicology. Retrieved from [Link]
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National Center for Biotechnology Information. (2021, October 26). Quantification of aniline and N-methylaniline in indigo. Retrieved from [Link]
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Reddit. (2019, December 18). Recrystallization with two solvents : r/Chempros. Retrieved from [Link]
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Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
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Sci-Hub. (n.d.). Liquid Crystalline Properties of 4-Alkoxy-Aniline-4. Retrieved from [Link]
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Technical Support Center: Monitoring 4-Ethoxy-2,6-difluoroaniline Reactions by TLC
Welcome to the technical support center for monitoring reactions involving 4-Ethoxy-2,6-difluoroaniline using Thin-Layer Chromatography (TLC). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful and accurate monitoring of your chemical transformations.
Introduction: The Role of TLC in Your Reaction
Thin-Layer Chromatography (TLC) is a rapid, inexpensive, and indispensable technique for monitoring the progress of a chemical reaction.[1][2] For reactions involving 4-Ethoxy-2,6-difluoroaniline, a versatile building block in medicinal chemistry, TLC allows you to quickly assess the consumption of the starting material and the formation of the product. This aniline derivative, with its electron-donating ethoxy group and electron-withdrawing fluorine atoms, can undergo various transformations such as acylation, substitution, and coupling reactions.[3][4][5][6][7] Understanding how to effectively use TLC to monitor these reactions is critical for optimizing reaction conditions and determining the appropriate time for work-up.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter when using TLC to monitor reactions with 4-Ethoxy-2,6-difluoroaniline.
Problem 1: My spots are streaking or tailing.
Q: I'm running a TLC of my reaction mixture, and instead of tight, round spots, I'm seeing long streaks. What's causing this and how can I fix it?
A: Streaking is a common issue in TLC and can be caused by several factors, especially when dealing with polar compounds like anilines.[8][9]
-
Causality:
-
Sample Overloading: Applying too much of your reaction mixture to the TLC plate is a primary cause of streaking.[9] The stationary phase (silica gel) becomes saturated, leading to a continuous "bleed" of the compound as the solvent moves up the plate.
-
Inappropriate Solvent Polarity: If the solvent system is too polar for your compound, it will have a very high affinity for the mobile phase and a low affinity for the stationary phase, causing it to move up the plate in a streak rather than a distinct spot. Conversely, if the solvent is not polar enough, the compound may streak from the baseline.
-
Acidic/Basic Nature of the Compound: 4-Ethoxy-2,6-difluoroaniline is a basic compound. The free amine can interact strongly and sometimes irreversibly with the acidic silica gel, leading to tailing.[8]
-
High Boiling Point Solvents: If your reaction is in a high boiling point solvent like DMF or DMSO, it may not fully evaporate after spotting, causing the spot to smear as the eluent passes.[10]
-
-
Solutions:
-
Dilute Your Sample: Before spotting, dilute a small aliquot of your reaction mixture with a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Optimize Your Solvent System:
-
If your spot is streaking up the plate, decrease the polarity of your mobile phase. For example, if you are using 50% ethyl acetate in hexanes, try 30% ethyl acetate in hexanes.
-
If your spot is streaking from the baseline, gradually increase the polarity.
-
-
Add a Basic Modifier: To counteract the acidity of the silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine (Et3N) to your eluting solvent.[11] This will neutralize the acidic sites on the silica, preventing strong interactions with your aniline and resulting in sharper spots.
-
Remove High Boiling Point Solvents: If you suspect residual high boiling point solvents are the issue, after spotting your TLC plate, place it under high vacuum for a few minutes before developing it.[10]
-
Problem 2: My spots are not moving from the baseline.
Q: I've spotted my reaction mixture, but the spots for both my starting material and product are stuck at the origin. What should I do?
A: This indicates that your compounds have a very high affinity for the stationary phase (silica gel) and are not being effectively carried up the plate by the mobile phase.
-
Causality:
-
Insufficient Solvent Polarity: The chosen solvent system is not polar enough to move the polar aniline and its potentially more polar product. Aromatic amines are generally polar, and reactions like acylation or the introduction of other polar functional groups will often increase the polarity of the product.
-
Strong Interactions with Silica: As mentioned before, the basic amine can bind strongly to the acidic silica gel.
-
-
Solutions:
-
Increase Solvent Polarity: The most straightforward solution is to increase the polarity of your mobile phase. You can do this by:
-
Increasing the proportion of the more polar solvent in your mixture (e.g., from 10% ethyl acetate in hexanes to 30%).
-
Switching to a more polar solvent system altogether. For example, if ethyl acetate/hexanes is not working, try a mixture of dichloromethane and methanol.[11]
-
-
Add a Basic Modifier: As with streaking, adding a small amount of triethylamine to your eluent can help to reduce the strong interactions between your basic compounds and the silica gel, allowing them to move up the plate.
-
Problem 3: I can't see my spots after developing the TLC.
Q: I've run my TLC, but after it's dry, I can't see any spots, even under the UV lamp. Does this mean my reaction didn't work?
A: Not necessarily. While 4-Ethoxy-2,6-difluoroaniline is an aromatic compound and should be UV active, several factors can lead to invisible spots.[12][13]
-
Causality:
-
Low Concentration: The concentration of your compounds in the reaction mixture might be too low to be detected by UV light.[9]
-
Non-UV Active Product: While the starting material is UV active, the product of your reaction might have a structure that does not absorb UV light at 254 nm. This is less likely for many common reactions but is a possibility.
-
Compound Evaporation: If your compounds are particularly volatile, they may have evaporated from the plate.
-
-
Solutions:
-
Concentrate Your Sample: Try spotting the TLC plate multiple times in the same location, allowing the solvent to dry between each application.[9] This will increase the concentration of the compound on the spot.
-
Use a Visualization Stain: If UV light isn't working, you will need to use a chemical stain. These stains react with the compounds on the plate to produce colored spots.[12]
-
Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain that reacts with compounds that can be oxidized, such as amines and alcohols. It will appear as yellow spots on a purple background.
-
p-Anisaldehyde Stain: This is another versatile stain that reacts with many functional groups, often giving a range of colors, which can be helpful for distinguishing between different spots.[14]
-
Ninhydrin Stain: This stain is specifically for primary and secondary amines, producing a characteristic purple or yellow color.
-
-
Iodine Chamber: Place the developed TLC plate in a chamber containing a few crystals of iodine.[13] Many organic compounds will form a temporary colored complex with iodine, appearing as brown spots. Circle the spots with a pencil as they will fade over time.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for TLC of 4-Ethoxy-2,6-difluoroaniline reactions?
A1: A good starting point for many reactions involving aromatic amines is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.[15] A 20-30% ethyl acetate in hexanes mixture is often a reasonable starting point. If your compounds are more polar, you may need to increase the proportion of ethyl acetate or switch to a more polar system like 5-10% methanol in dichloromethane.[11]
Recommended Solvent Systems for Screening
| Solvent System | Polarity | Good For... |
| 10-50% Ethyl Acetate in Hexanes | Low to Medium | General purpose for moderately polar compounds. |
| 5-10% Methanol in Dichloromethane | Medium to High | More polar compounds that don't move in EtOAc/Hexanes. |
| Toluene/Ethyl Acetate Mixtures | Medium | Separating aromatic compounds. |
Q2: How do I prepare and run a TLC plate to monitor my reaction?
A2: Following a systematic procedure is key to obtaining reproducible results.
Experimental Protocol: Reaction Monitoring by TLC
-
Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate.[16] Mark three lanes on this line: one for your starting material (SM), one for a co-spot (C), and one for your reaction mixture (R).
-
Spotting:
-
In the "SM" lane, spot a dilute solution of your 4-Ethoxy-2,6-difluoroaniline.
-
In the "R" lane, spot a dilute aliquot of your reaction mixture.
-
In the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.
-
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system.[16] Ensure the solvent level is below your starting line.[9] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and immediately mark the solvent front with a pencil.[16] Allow the plate to dry completely. Visualize the spots using a UV lamp and/or an appropriate chemical stain.[17]
-
Interpretation:
-
At the beginning of the reaction, you should see a strong spot in the "R" lane that corresponds to the Rf of your starting material.
-
As the reaction progresses, the starting material spot in the "R" lane will diminish, and a new spot (your product) will appear.
-
The reaction is complete when the starting material spot is no longer visible in the "R" lane.[1] The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
-
Q3: How can I use TLC to estimate the polarity of my product relative to my starting material?
A3: The distance a compound travels up a TLC plate is inversely related to its polarity. Less polar compounds travel further up the plate and have a higher Retention Factor (Rf), while more polar compounds travel shorter distances and have a lower Rf.[2] By comparing the Rf values of your starting material and your product, you can determine their relative polarities. For example, in an acylation reaction of 4-Ethoxy-2,6-difluoroaniline, the resulting amide product is typically more polar than the starting aniline and will therefore have a lower Rf value.
Q4: My starting material and product have very similar Rf values. How can I improve their separation?
A4: This is a common challenge. Here are a few strategies:
-
Try Different Solvent Systems: The selectivity of the separation can vary significantly with different solvents. Try solvent systems with different properties. For example, if you are using an ethyl acetate/hexanes mixture, try a toluene/acetone mixture.
-
Use a Longer TLC Plate: A longer plate will allow for a greater separation distance between the spots.
-
Two-Dimensional (2D) TLC: This is a more advanced technique. You run the TLC in one solvent system, then rotate the plate 90 degrees and run it in a second, different solvent system.[10] This can be very effective for separating compounds with similar polarities.
Visualizing the Workflow
A clear understanding of the TLC process is essential for effective reaction monitoring.
Caption: Workflow for monitoring a reaction using TLC.
The relationship between a compound's structure and its TLC behavior is fundamental to interpreting your results.
Caption: Relationship between polarity and Rf value in TLC.
References
-
Sciencemadness Discussion Board. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates? [Online Forum Post]. Available at: [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. Available at: [Link]
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. Available at: [Link]
-
Mohammad, A., & Sharma, S. (n.d.). NOTE TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for TLC. Available at: [Link]
-
LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Available at: [Link]
-
LibreTexts Chemistry. (2025). 5.7: Visualizing TLC Plates. Available at: [Link]
-
Analytical Methods (RSC Publishing). (n.d.). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available at: [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Available at: [Link]
-
RSC Publishing. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Available at: [Link]
-
Organic Chemistry Lab Techniques. (2021). Visualizing a TLC plate. [Video]. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). S. Monitoring of the reaction progress (session 2) by TLC after one hour. Available at: [Link]
-
OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Video]. YouTube. Available at: [Link]
-
Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: TLC. Available at: [Link]
-
PubMed. (1979). Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. Available at: [Link]
-
Mr Murray-Green Chemistry Tutorials. (2017). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. [Video]. YouTube. Available at: [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]
-
Vanderbilt University. (n.d.). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Available at: [Link]
-
Reddit. (2018). TLC troubleshooting. [Online Forum Post]. Available at: [Link]
-
NIH National Library of Medicine. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Available at: [Link]
-
ResearchGate. (2025). Halogenated Aromatic Compounds. Available at: [Link]
-
ThatChemist. (2022). A Practical Guide to TLC (Thin Layer Chromatography). [Video]. YouTube. Available at: [Link]
-
PubChem. (n.d.). 4-Chloro-2,6-Difluoroaniline. Available at: [Link]
-
ResearchGate. (2010). ChemInform Abstract: Aromatic Fluorine Chemistry. Part 4. Preparation of 2,6-Difluoroaniline. Available at: [Link]
-
Chemical Journal of Chinese Universities. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. Available at: [Link]
-
Scirp.org. (n.d.). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Available at: [Link]
-
European Patent Office. (n.d.). Process for the production of substituted aromatic hydrocarbons from corresponding anilines by dediazoniation. Available at: [Link]
-
ResearchGate. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Available at: [Link]
-
Pearson+. (n.d.). Classify each reaction as a substitution, an elimination, or neither. Available at: [Link]
-
Scirp.org. (2017). A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficien. Available at: [Link]
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Technical Support Center: Halogenation of Difluoroaniline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the halogenation of difluoroaniline derivatives. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of these reactions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the halogenation of difluoroaniline derivatives. Each issue is presented with potential causes and validated solutions.
Problem 1: Poor or No Reaction Conversion
You've set up your reaction, but after the specified time, TLC or LC-MS analysis shows mostly unreacted starting material.
Possible Cause & Solution
The aromatic ring of difluoroaniline is significantly deactivated towards electrophilic aromatic substitution. This is due to the strong inductive electron-withdrawing effect of the two fluorine atoms, which reduces the nucleophilicity of the benzene ring.[1][2][3] While the amino group is activating, the deactivating effect of the fluorines often dominates, leading to sluggish reactions.
Solutions:
-
Increase Electrophilicity of the Halogenating Agent: The reactivity of common halogenating agents like N-halosuccinimides (NBS, NCS, NIS) can be significantly boosted with an acid catalyst. The acid protonates the succinimide carbonyl, making the halogen more electrophilic and susceptible to attack by the deactivated ring.
-
Use a More Powerful Halogenating System: For particularly stubborn substrates, stronger conditions may be necessary.
-
Iodination: Using iodine monochloride (ICl) or a combination of iodine and an oxidizing agent (e.g., nitric acid, HIO₃) can generate a more potent electrophilic iodine species.[5][6]
-
Bromination/Chlorination: Employing a Lewis acid catalyst such as FeCl₃ or AlCl₃ with Br₂ or Cl₂ can dramatically increase the reaction rate.[6][7] However, exercise caution as this can also lead to over-halogenation.
-
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) can help stabilize the charged intermediates (arenium ion) formed during the reaction, thereby lowering the activation energy.[5]
Workflow: Enhancing Reaction Conversion
Caption: Decision workflow for troubleshooting low reaction conversion.
Problem 2: Poor Regioselectivity or Formation of Multiple Isomers
Your reaction yields a mixture of halogenated isomers, making purification difficult and reducing the yield of the desired product.
Possible Cause & Solution
Regioselectivity is governed by the combined directing effects of the amino group and the two fluorine atoms. The -NH₂ group is a powerful ortho, para-director, while the fluorine atoms are deactivating but also ortho, para-directing.[3][8][9] The final substitution pattern depends on which positions are most activated by the constructive interference of these directing effects.
Solutions:
-
Understand Your Substrate's Directing Effects:
-
For 2,6-difluoroaniline: The powerful -NH₂ group directs to the C4 (para) position. The ortho positions are blocked. The fluorine atoms at C2 and C6 also direct incoming electrophiles to C4 (para to -NH₂). This strong convergence of directing effects makes the C4 position highly favored for substitution.[5]
-
For 3,5-difluoroaniline: The -NH₂ group directs to C2, C4, and C6. The fluorine atoms at C3 and C5 also reinforce activation at these same positions. The C4 position is often the most electronically enriched and sterically accessible, leading to preferential halogenation there.[4][10]
-
-
Control Reaction Temperature: Electrophilic aromatic substitutions are often kinetically controlled. Running the reaction at a lower temperature (e.g., 0-5 °C) can increase the selectivity for the most electronically favored isomer and reduce the formation of minor, less stable isomers.
-
Choice of Halogenating Agent: Bulky halogenating agents or complexes may favor substitution at the least sterically hindered position. While electronic effects are usually dominant in these systems, steric hindrance can play a role, especially if trying to substitute a position adjacent to a fluorine atom.
-
Use of Blocking Groups: In complex cases, a temporary blocking group can be installed to prevent reaction at a certain position, directing the halogen to the desired site. The blocking group is then removed in a subsequent step. Sulfonation is a classic example of a reversible blocking strategy.
Protocol: Regioselective Iodination of 2,6-Difluoroaniline
This protocol is adapted from established literature procedures for the synthesis of 2,6-difluoro-4-iodoaniline, a common synthetic intermediate.[5]
Materials:
-
2,6-Difluoroaniline
-
N-Iodosuccinimide (NIS)
-
p-Toluenesulfonic acid (p-TsOH) or Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium thiosulfate solution
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 2,6-difluoroaniline (1.0 eq) and p-TsOH (0.2 eq) in DMF.
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate flask, dissolve NIS (1.1 eq) in a minimum amount of DMF.
-
Add the NIS solution dropwise to the cooled aniline solution over 15-20 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining iodine) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by recrystallization or column chromatography to yield pure 2,6-difluoro-4-iodoaniline.
Problem 3: Formation of Di- or Poly-halogenated Products
Your analysis shows significant amounts of products where two or more halogen atoms have been added to the ring.
Possible Cause & Solution
This issue, known as over-halogenation, occurs when the mono-halogenated product is still sufficiently activated to react further with the halogenating agent. The strong activating nature of the amino group is the primary cause.[9][11]
Solutions:
-
Strict Stoichiometric Control: Carefully control the stoichiometry of your halogenating agent. Use no more than 1.0-1.05 equivalents for mono-halogenation. Ensure accurate weighing and complete dissolution of reagents.
-
Slow, Controlled Addition: Add the halogenating agent slowly and at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant and more reactive starting material over the less abundant mono-halogenated product.
-
Use a Milder Reagent: If over-halogenation persists even with stoichiometric control, switch to a less reactive halogenating agent. For example, if Br₂/FeBr₃ is causing problems, changing to N-bromosuccinimide (NBS) without a strong acid catalyst may solve the issue.[11][12]
Comparative Data: Halogenating Agent Reactivity
| Halogenating System | Relative Reactivity | Typical Use Case | Risk of Over-halogenation |
| NXS (NBS, NCS, NIS) | Moderate | General purpose, good control | Low to Moderate |
| NXS + Acid Catalyst | High | Deactivated substrates | Moderate to High |
| X₂ (Br₂, Cl₂) + Lewis Acid | Very High | Highly deactivated substrates | Very High |
| I₂ + Oxidant (e.g., HIO₃) | High | Iodination of deactivated rings | Moderate |
Frequently Asked Questions (FAQs)
Q1: Why are difluoroanilines challenging to halogenate selectively?
The primary challenge arises from the conflicting electronic effects of the substituents. The amino group is a strongly activating, ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance.[13][14] Conversely, fluorine atoms are strongly electron-withdrawing through the inductive effect (deactivating), yet they also act as ortho, para-directors through resonance donation of their lone pairs.[8][15] This creates a scenario where the ring is generally deactivated, requiring potent electrophiles, but the directing effects must be carefully analyzed to predict the site of substitution.
Q2: What is the mechanistic role of an acid catalyst with N-Halosuccinimides?
An acid catalyst, such as TFA or H₂SO₄, activates the N-halosuccinimide (NXS) reagent. The mechanism involves the protonation of the carbonyl oxygen of the succinimide ring. This protonation withdraws electron density from the nitrogen atom, which in turn weakens the N-X (Nitrogen-Halogen) bond and makes the halogen atom significantly more electrophilic (more "X⁺"-like). This highly reactive halogen species can then be attacked by the electron-deficient difluoroaniline ring to initiate the substitution.[4][16]
Mechanism: NXS Activation
Caption: Simplified pathway of NXS activation by an acid catalyst.
Q3: For a 3,5-difluoroaniline, why does halogenation typically occur at the C4 position?
The regiochemical outcome is a result of the synergistic directing effects of all three substituents.
-
Amino Group (-NH₂ at C1): Directs ortho (C2, C6) and para (C4).
-
Fluorine (-F at C3): Directs ortho (C2, C4) and para (C6).
-
Fluorine (-F at C5): Directs ortho (C4, C6) and para (C2).
When you map these positions, the C4 position receives activating influence from all three groups (para to -NH₂, ortho to both -F atoms). The C2 and C6 positions also receive influence from all three. However, the para-directing effect of the amino group is typically the strongest, making the C4 position the most electronically rich and thus the most likely site of electrophilic attack. This is confirmed by experimental results where iodination of 3,5-difluoroaniline yields the 4-iodo derivative with very high selectivity.[4][10]
Q4: Can I use elemental bromine (Br₂) directly for brominating 2,6-difluoroaniline?
Yes, but it requires careful control. Direct bromination of anilines with elemental bromine can be aggressive and non-selective, often leading to the formation of di- and tri-bromo compounds.[17] For a deactivated substrate like 2,6-difluoroaniline, a Lewis acid catalyst (e.g., FeBr₃) would likely be required to facilitate the reaction.[7] A more controlled and generally preferred laboratory method would be to use N-bromosuccinimide (NBS), which allows for better stoichiometric control and milder reaction conditions, reducing the risk of over-bromination.[11]
References
- The activating effect of fluorine in electrophilic aromatic substitution.
- Aromatic Halogenation Using N-Halosuccinimide and PhSSiMe3 or PhSSPh.
- Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides.Beilstein Journal of Organic Chemistry.
- Electrophilic Aromatic Substitution AR5. Directing Effects.St. Benedict & St. John's University Chemistry Department.
- Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution.
- 2,6-Difluoro-3-iodoaniline | Benchchem.Benchchem.
- Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline.Benchchem.
- Why are fluoroarenes not prepared by electrophilic substitution?Quora.
- How to Prepare 2,6-DIFLUORO-4-IODOANILINE? - FAQ.Guidechem.
- Recent advances in the electrophilic halogenation of aromatic compounds using N-halosuccinimides (NXS).
- Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes.Vanderbilt University.
- Why are halogens ortho-, para- directors?Master Organic Chemistry.
- Why Are Halogens Ortho Para Directors yet Deactiv
- Electrophilic halogen
- Halogens - deactiv
- Examples of electrophilic aromatic substitution.Lumen Learning - Organic Chemistry II.
- As we know halogens are a participating participating group, then how are they ortho/para directing?Quora.
- Ortho, Para, Meta.Chemistry Steps.
- Electrophilic Aromatic Substitution Mechanism.Master Organic Chemistry.
- EAS reactions of haloarenes.Khan Academy.
- Preparation of 4-bromoaniline derivatives.
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- 2. quora.com [quora.com]
- 3. Khan Academy [khanacademy.org]
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- 6. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Why Are Halogens Ortho Para Directors yet Deactivators? - Chemistry Steps [chemistrysteps.com]
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- 11. BJOC - Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides [beilstein-journals.org]
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- 17. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
Technical Support Center: Optimizing Temperature for 4-Ethoxy-2,6-difluoroaniline Reactions
Welcome to the technical support center for 4-Ethoxy-2,6-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures for this versatile intermediate. The following question-and-answer format directly addresses common issues and explains the causality behind experimental choices to ensure scientifically sound and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My reaction with 4-Ethoxy-2,6-difluoroaniline is sluggish or not proceeding to completion. Should I increase the temperature?
A1: Increasing the temperature is a common strategy to accelerate slow reactions, but it requires careful consideration to avoid decomposition or side-product formation. 4-Ethoxy-2,6-difluoroaniline possesses an electron-rich aromatic ring due to the ethoxy and amino groups, but the fluorine atoms are strongly electron-withdrawing. This electronic balance influences its reactivity.
-
For Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, where a nucleophile displaces one of the fluorine atoms, higher temperatures are often necessary to overcome the activation energy barrier. However, excessive heat can lead to the degradation of starting materials or products. A stepwise increase in temperature, for example in 10-20 °C increments, while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), is the recommended approach. For some SNAr reactions, microwave irradiation can be an effective method to achieve high temperatures and rapid reaction times.[1]
-
For Amide Coupling: Amide bond formation typically requires activation of a carboxylic acid partner. While some coupling reagents work efficiently at room temperature, the reduced nucleophilicity of the aniline due to the ortho-fluorine atoms may necessitate moderate heating (e.g., 40-60 °C) to drive the reaction to completion.[2] It is crucial to first screen different coupling reagents at room temperature before resorting to heat.
-
For Diazotization Reactions: These reactions are highly sensitive to temperature. The formation of the diazonium salt intermediate from 4-Ethoxy-2,6-difluoroaniline must be conducted at low temperatures, typically 0-5 °C, to prevent its rapid decomposition.[3][4] Exceeding this temperature range can lead to the formation of unwanted phenols and other byproducts, significantly reducing the yield of the desired product.
Q2: I'm observing the formation of dark-colored impurities in my reaction mixture when heating. What is causing this and how can I prevent it?
A2: The formation of dark-colored impurities, often referred to as "tar" or polymeric material, is a common issue in reactions involving anilines, especially at elevated temperatures. This is primarily due to oxidation of the aniline.[5]
Causality: The amino group in anilines is susceptible to oxidation, and this process is often accelerated by heat and the presence of air (oxygen). The resulting oxidized species can polymerize or undergo other side reactions, leading to the formation of complex, colored mixtures.
Troubleshooting Strategies:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[5]
-
Purify Starting Materials: Ensure that the 4-Ethoxy-2,6-difluoroaniline and other reagents are pure and free from colored impurities before starting the reaction.[5]
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to suppress oxidation.
-
Protecting Groups: If the reaction chemistry allows, protecting the amino group as an acetamide can reduce its susceptibility to oxidation.[5][6] The acetyl group can be removed later by hydrolysis.[5]
-
Lower the Temperature: If possible, explore alternative catalysts or reagents that allow the reaction to proceed at a lower temperature.
Troubleshooting Guides
Scenario 1: Low Yield in Ullmann Condensation
Issue: You are performing a copper-catalyzed Ullmann condensation with 4-Ethoxy-2,6-difluoroaniline and an aryl halide, but the yield is consistently low.
Troubleshooting Workflow:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The continuous flow synthesis of azos - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
Technical Support Center: Catalyst Selection for Reactions Involving 4-Ethoxy-2,6-difluoroaniline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for catalyst selection in reactions involving 4-Ethoxy-2,6-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate in common cross-coupling reactions. By synthesizing field-proven insights with fundamental mechanistic principles, this document serves as a practical resource for troubleshooting and optimizing your synthetic routes.
4-Ethoxy-2,6-difluoroaniline is a valuable building block, but its structure presents a distinct set of challenges for catalyst-mediated bond formation. The presence of two fluorine atoms in the ortho positions to the amine creates significant steric hindrance and powerfully influences the electronic properties of the molecule. These fluorine atoms are strongly electron-withdrawing through induction, which decreases the nucleophilicity and basicity of the aniline nitrogen. This effect is partially counteracted by the electron-donating para-ethoxy group. Successfully employing this substrate requires a carefully considered approach to catalyst, ligand, and base selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using 4-Ethoxy-2,6-difluoroaniline in cross-coupling reactions?
A1: The main difficulties arise from the unique combination of steric and electronic factors imparted by the 2,6-difluoro substitution pattern:
-
Steric Hindrance: The two ortho-fluorine atoms physically obstruct the approach of the amine nitrogen to the metal center of the catalyst. This can slow down key steps in the catalytic cycle, such as the coordination of the amine and the final reductive elimination.[1][2]
-
Reduced Nucleophilicity: The strong inductive electron-withdrawing effect of the fluorine atoms significantly lowers the electron density on the nitrogen atom.[3] This reduces the aniline's nucleophilicity, making it a less reactive coupling partner compared to non-fluorinated or less-fluorinated analogues.[4]
-
Low Basicity: The reduced electron density also makes the N-H bond more acidic but the amine itself less basic. This necessitates the use of strong bases to deprotonate the amine to form the active amido species in the catalytic cycle, but these strong bases can introduce compatibility issues with other functional groups.[5][6][7]
Q2: Which type of palladium catalyst system is generally recommended for a Buchwald-Hartwig amination using 4-Ethoxy-2,6-difluoroaniline?
A2: For challenging, sterically hindered, and electron-deficient anilines like this one, the most successful catalyst systems typically feature a combination of a palladium precatalyst and a bulky, electron-rich phosphine ligand.[2][8]
-
Palladium Precatalyst: Using well-defined, air-stable Pd(II) precatalysts like G3 or G4 palladacycles is often more reliable than generating the active Pd(0) catalyst in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[8] These precatalysts ensure a consistent 1:1 Pd-to-ligand ratio and can lead to more reproducible results.[9]
-
Ligand Selection: The key to success is the ligand. You should select from the class of dialkylbiarylphosphine ligands (often called "Buchwald ligands").[10][11] These ligands are both highly electron-donating, which promotes the initial oxidative addition step, and sterically bulky, which facilitates the final C-N bond-forming reductive elimination.[10][12] Excellent starting points for screening include XPhos, SPhos, and RuPhos .[11][13]
Q3: Can I use 4-Ethoxy-2,6-difluoroaniline directly in a Suzuki-Miyaura coupling?
A3: No, the Suzuki-Miyaura reaction forms a carbon-carbon bond and requires an aryl halide or pseudohalide (like a triflate) as a coupling partner, not an aniline.[14] To perform a Suzuki coupling on this scaffold, you must first convert the aniline functionality into a suitable leaving group. A common synthetic route involves a Sandmeyer reaction to convert the aniline to an aryl bromide or iodide, or alternatively, diazotization followed by quenching to install a different halide. Once you have the corresponding aryl halide, you can proceed with the Suzuki coupling. The choice of catalyst for that subsequent step will depend on the halide, but bulky phosphine ligands are again a good starting point, especially for aryl chlorides.[10][15]
Q4: What is the role of the base in these reactions, and which one should I choose?
A4: The base is critical and plays multiple roles. In Buchwald-Hartwig amination, its primary function is to deprotonate the aniline (or the amine-palladium complex) to form the palladium-amido complex, which is necessary for reductive elimination.[6][16] Because 4-Ethoxy-2,6-difluoroaniline is weakly basic, a strong, non-nucleophilic base is required for efficient deprotonation.[5][17]
-
Recommended Bases: The most common and effective base for coupling electron-deficient anilines is sodium tert-butoxide (NaOt-Bu) .[8] Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) can also be effective. For substrates that are sensitive to very strong bases, potassium phosphate (K₃PO₄) may be a milder, albeit potentially slower, alternative.[8][14]
-
Important Considerations: Ensure your base is fresh and handled under anhydrous conditions, as water can interfere with the catalytic cycle and promote side reactions.[8] The solubility of the base can also be a factor; NaOt-Bu has limited solubility in solvents like toluene, which can be beneficial in some cases, while other systems may benefit from soluble organic bases.[17]
Troubleshooting Guide
Navigating the complexities of cross-coupling with a challenging substrate often involves troubleshooting. This section addresses common problems in a logical, cause-and-effect format.
Troubleshooting Workflow for Low Conversion
The following diagram illustrates a decision-making process for troubleshooting low-yield Buchwald-Hartwig amination reactions.
Caption: Troubleshooting Decision Tree for Buchwald-Hartwig Amination.
Common Issues and Solutions
| Issue | Probable Cause(s) | Recommended Actions & Explanations |
| No or Low Conversion | 1. Inactive Catalyst: The active Pd(0) species was not generated or was deactivated by oxygen.[8] 2. Inappropriate Ligand: The ligand is not bulky or electron-rich enough to facilitate the challenging reductive elimination step.[2][10] 3. Insufficient Base Strength: The base is not strong enough to deprotonate the electron-deficient aniline.[17] | 1. Use an air-stable precatalyst (e.g., a G3-palladacycle). Ensure the solvent is thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[8] 2. Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or SPhos.[13] 3. Switch to a stronger base like NaOt-Bu or LiHMDS. Ensure the base is fresh and anhydrous.[8] |
| Significant Side Products (e.g., hydrodehalogenation of aryl halide) | 1. Catalyst Decomposition: The catalyst may be decomposing to palladium black, which can promote side reactions. 2. β-Hydride Elimination: If the aryl halide has an sp³ C-H bond beta to the metal, this pathway can compete with reductive elimination.[16] | 1. Lowering the reaction temperature or using a more stable precatalyst/ligand combination can sometimes suppress decomposition pathways. 2. This is less common with aryl-aryl couplings but can be influenced by ligand choice. A more sterically hindered ligand can favor reductive elimination.[15] |
| Reaction Stalls at Moderate Conversion | 1. Catalyst Inhibition: The product arylamine or a deprotonated ligand fragment may be binding to the palladium center and inhibiting turnover. 2. Base Decomposition/Consumption: The base may be consumed by side reactions or degrade over the course of a long reaction at high temperature. | 1. Increasing catalyst loading (e.g., from 1 mol% to 2-3 mol%) may help push the reaction to completion. 2. Adding a second portion of fresh base mid-reaction could restart a stalled reaction, but this should be done cautiously under an inert atmosphere. |
| Inconsistent Results | 1. Reagent Quality: Purity of the aniline, aryl halide, base, or solvent can vary between batches. 2. Atmosphere Control: Minor variations in oxygen or moisture levels can have a large impact. | 1. Use reagents from a reliable source. Purify starting materials if necessary. Use fresh, anhydrous solvents. 2. Be meticulous with inert atmosphere techniques. Using a glovebox for reaction setup provides the highest level of consistency. |
Experimental Protocols
The following protocols are provided as a starting point. Optimization will likely be required for your specific aryl halide coupling partner.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of 4-Ethoxy-2,6-difluoroaniline with a generic aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-Ethoxy-2,6-difluoroaniline (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
Procedure:
-
Reaction Setup: In a glovebox, add the aryl bromide, 4-Ethoxy-2,6-difluoroaniline, XPhos Pd G3, and NaOt-Bu to the Schlenk flask.
-
Solvent Addition: Add the anhydrous, degassed toluene to the flask.
-
Inert Atmosphere: Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of Argon.
-
Heating: Place the flask in a preheated oil bath at 100-110 °C.
-
Reaction Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS analysis of small aliquots. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Reference Data
The selection of a catalyst system is paramount for success. The table below summarizes recommended starting points for the Buchwald-Hartwig amination of 4-Ethoxy-2,6-difluoroaniline based on systems proven effective for similarly challenging substrates.[2][10][11]
Table 1: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Rationale & Comments |
| XPhos Pd G3 | (internal) | NaOt-Bu | Toluene, Dioxane | 100-110 | Excellent general starting point. The G3 precatalyst is stable and efficient at generating the active catalyst.[8] |
| Pd₂(dba)₃ | RuPhos | NaOt-Bu | Toluene | 100-110 | RuPhos is another highly effective bulky biarylphosphine ligand, often successful when XPhos is not.[13] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | t-Amyl alcohol | 110 | SPhos is highly active. K₃PO₄ is a milder base, which may be necessary for base-sensitive functional groups.[14] |
| [Pd(allyl)Cl]₂ | BippyPhos | KOPh | THF | 60-80 | A milder system reported for fluoroalkylamines; may be applicable for substrates intolerant of strong bases and high temps.[4] |
References
-
Dennis, J. M., White, N. A., Liu, R. Y., & Buchwald, S. L. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. Journal of the American Chemical Society, 140(13), 4721–4725. [Link][5]
-
Dennis, J. M., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. PMC. [Link][6]
-
Tsay, C. C., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC. [Link][18]
-
Dennis, J. M., et al. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. DSpace@MIT. [Link][7]
-
Nolan, S. P., et al. (2021). [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. NIH. [Link][9]
-
Cook, S. P., et al. (2018). Practical catalytic method for synthesis of sterically hindered anilines. Chemical Communications. [Link][1]
-
Dennis, J. M. (2018). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link][17]
-
Shafiei, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link][2]
-
ResearchGate. (2018). Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. ResearchGate. [Link][19]
-
Chen, D. Y.-K., et al. (2011). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PubMed Central. [Link][12]
-
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki?. Reddit. [Link][15]
-
Hartwig, J. F., et al. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC. [Link][4]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. [Link][16]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][20]
-
MDPI. (2021). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link][21]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link][22]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link][23]
-
ResearchGate. (2021). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. ResearchGate. [Link][3]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link][24]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link][25]
-
Diao, T., et al. (2018). Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PMC. [Link][26]
-
Buchwald, S. L., et al. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link][10]
-
Beilstein Journals. (2023). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation. Beilstein Journals. [Link][27]
-
Reddit r/Chempros. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link][28]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link][29]
-
Buchwald, S. L., et al. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC. [Link][11]
-
ResearchGate. (2012). Dialkylphosphinoimidazoles as New Ligands for Palladium‐Catalyzed Coupling Reactions of Aryl Chlorides. ResearchGate. [Link][30]
-
Doyle, A. G., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and. ACS. [Link][31]
-
Reddit r/Chempros. (2024). Failed suzuki coupling, any suggenstions?. Reddit. [Link][32]
-
ResearchGate. (2021). Selectfluor‐Mediated Tandem Fluorination and 1,3‐Carbonyl Migration in ortho‐Carbonyl Anilines: Charge‐Transfer‐Enabled ortho‐Selectivity. ResearchGate. [Link][33]
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- 33. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Degradation of 4-Ethoxy-2,6-difluoroaniline During Workup
Welcome to the technical support center for handling 4-Ethoxy-2,6-difluoroaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile intermediate. Due to its electron-rich nature, 4-Ethoxy-2,6-difluoroaniline is susceptible to degradation, particularly during aqueous workup and purification. This document provides in-depth, experience-driven answers to common challenges, ensuring the integrity and purity of your compound.
Frequently Asked Questions (FAQs)
Q1: My isolated 4-Ethoxy-2,6-difluoroaniline is discolored (e.g., pink, brown, or black). What causes this, and how can I prevent it?
A1: Discoloration is the most common indicator of degradation in anilines. Pure, freshly distilled aniline and its derivatives are typically colorless or pale yellow liquids.[1] The development of darker colors is almost always due to aerial oxidation.
-
Causality: The amino group (-NH₂) on the aromatic ring is highly susceptible to oxidation. Atmospheric oxygen can initiate a free-radical chain reaction, leading to the formation of highly conjugated species like quinone-imines, azobenzenes, and eventually, complex polymeric materials.[2][3] These extended π-systems absorb light in the visible spectrum, resulting in the characteristic dark coloration. The ethoxy group at the 4-position is electron-donating, which further activates the ring and can increase its sensitivity to oxidation compared to unsubstituted anilines.
-
Prevention Strategy: The key is to rigorously exclude oxygen at every stage of the workup and purification process.
-
Inert Atmosphere: Conduct all transfers, extractions, and solvent removal steps under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques.[4]
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or boiling under reflux followed by cooling under an inert atmosphere. Dissolved oxygen in common laboratory solvents is a primary culprit.
-
Antioxidant Use: For particularly sensitive applications, adding a trace amount of a radical scavenger or antioxidant like 2,4,6-tri-tert-butylphenol or hydroquinone can inhibit the polymerization process.[2][5]
-
Q2: What is the primary degradation pathway for 4-Ethoxy-2,6-difluoroaniline, and how can I mitigate it?
A2: The primary degradation pathway is oxidation, which proceeds through several stages. Understanding this mechanism is crucial for designing a robust workup protocol.
-
Mechanism:
-
Initiation: A single-electron transfer (SET) from the nitrogen lone pair to an oxidant (like O₂) forms a nitrogen radical cation.
-
Propagation/Dimerization: This highly reactive intermediate can dimerize or react with another aniline molecule.
-
Polymerization: Subsequent oxidation and polymerization steps lead to the formation of colored oligomers and polymers, often referred to as "aniline black."[6] The presence of fluorine atoms can influence the reactivity of intermediates.[3]
-
-
Mitigation Workflow: A logical workflow designed to minimize contact with oxidants is essential.
Caption: Recommended workflow to minimize oxidative degradation.
Q3: What is the optimal pH range for the aqueous extraction of 4-Ethoxy-2,6-difluoroaniline?
A3: Controlling the pH during aqueous extraction is critical for both purification and stability. Aniline and its derivatives are weak bases.
-
Acidic Wash (pH < 4): To remove non-basic organic impurities, you can wash the organic layer with a dilute, degassed acidic solution (e.g., 1M HCl). This protonates the aniline to form the corresponding anilinium salt (Ar-NH₃⁺), which is highly soluble in the aqueous layer.[7][8] Your product will move into the aqueous phase.
-
Caution: Halogenated anilines can exhibit instability under strongly acidic conditions, potentially leading to hydrolysis or other degradation.[9] Use the mildest effective acid concentration and minimize contact time.
-
-
Basic Wash (pH > 8): To remove acidic impurities (like unreacted starting materials or acidic byproducts), you can wash the organic layer with a dilute basic solution (e.g., saturated NaHCO₃ or dilute NaOH). In this pH range, the aniline remains in its neutral, free-base form (Ar-NH₂) and is soluble in the organic layer.[10]
-
Liberating the Free Base: After an acid wash, the aqueous layer containing the anilinium salt must be basified (e.g., with 2M NaOH) to a pH > 8 to regenerate the neutral aniline. This will often cause the aniline to precipitate or form an oil, which can then be back-extracted into a fresh portion of organic solvent. This acid-base extraction is a powerful purification technique.[11]
Q4: Are there any specific reagents I should avoid during the workup?
A4: Yes. Given the compound's sensitivity, certain common lab reagents should be used with caution or avoided entirely.
-
Strong Oxidizing Agents: Avoid any contact with reagents like nitric acid, hydrogen peroxide, permanganates, or dichromates, as they will rapidly and uncontrollably oxidize the aniline.
-
Transition Metals: Some transition metal salts, particularly copper (II) salts, can catalyze oxidation.[1] While copper sulfate washes are sometimes used to remove primary amines, they should be avoided here unless your product is robust, as they can promote the formation of colored complexes and oxidation products.[8][12]
-
Unpurified Solvents: Solvents like older bottles of THF or diethyl ether can contain peroxide impurities, which are potent oxidants. Always use freshly purified or inhibitor-free solvents.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Solution |
| Product is dark red/brown after workup | Aerial oxidation due to exposure to atmospheric oxygen. | Perform the entire workup and solvent removal under a strict inert atmosphere (N₂ or Ar). Use degassed solvents for all extractions and washes. |
| Low recovery after aqueous extraction | Incorrect pH during extraction. Emulsion formation. | Check the pH of the aqueous layer. If acidic, the aniline is in the aqueous phase. If basic, it's in the organic phase.[8][13] To break emulsions, add brine (saturated NaCl solution). |
| New, unexpected peaks in NMR/LC-MS | Degradation during workup (oxidation, hydrolysis). | Oxidative: Check for dimeric or oligomeric masses. Hydrolytic (acid-catalyzed): Look for peaks corresponding to the replacement of the -NH₂ group with -OH. Re-evaluate workup pH and duration.[9] |
| Product degrades during column chromatography | Oxygen in the silica gel/solvent. Acidity of silica gel. | Use degassed solvents for your mobile phase. Consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base (e.g., 0.5-1% triethylamine in the eluent) to neutralize acidic sites. |
| Product discolors during solvent removal | Air leak in the rotary evaporator system. Overheating. | Introduce a gentle bleed of nitrogen or argon into the rotovap. Use a water bath at the lowest practical temperature to minimize thermal stress. |
Detailed Experimental Protocols
Protocol 1: Best-Practice Inert Atmosphere Aqueous Workup
This protocol assumes the reaction has been quenched and is ready for extraction.
-
Preparation: Ensure all aqueous solutions (e.g., deionized water, 1M HCl, saturated NaHCO₃, brine) are thoroughly degassed by sparging with nitrogen for at least 30 minutes. Prepare a separatory funnel that has been dried and purged with nitrogen.
-
Initial Transfer: Transfer the crude reaction mixture to the separatory funnel via cannula or under a positive pressure of nitrogen. Dilute with a degassed organic solvent (e.g., ethyl acetate or dichloromethane).
-
Acid Wash (Optional): To remove basic impurities, add a portion of degassed 1M HCl. Shake gently to mix, venting frequently. Allow the layers to separate and drain the aqueous layer. Note: Your product is now in the aqueous layer as the salt.
-
Basification & Re-extraction: To the acidic aqueous layer, slowly add 2M NaOH solution until the pH is > 9 (confirm with pH paper). The neutral aniline will be regenerated. Extract the liberated aniline back into a fresh portion of degassed ethyl acetate (repeat 3 times).
-
Neutral/Basic Wash: Combine the organic extracts. Wash sequentially with degassed deionized water, degassed saturated NaHCO₃ solution (to remove residual acid), and finally, degassed brine (to initiate drying).[14]
-
Drying: Drain the organic layer into a nitrogen-purged Erlenmeyer flask containing anhydrous sodium sulfate or magnesium sulfate. Swirl gently and let it stand for 15-20 minutes under nitrogen.
-
Concentration: Filter the solution through a cannula filter into a nitrogen-purged round-bottom flask. Concentrate the solvent using a rotary evaporator with a nitrogen bleed to prevent air from being drawn into the flask.
Protocol 2: Storage of Purified 4-Ethoxy-2,6-difluoroaniline
Long-term stability requires protection from light and oxygen.
-
Transfer the purified, solvent-free oil into a clean, dry amber vial or a flask covered in aluminum foil.
-
Purge the headspace of the container thoroughly with argon or nitrogen for several minutes.
-
Seal the container tightly with a cap containing a chemically resistant liner (e.g., PTFE). For extra security, wrap the cap and neck with Parafilm.
-
Store the sealed container in a freezer (-20 °C) to slow down any potential decomposition pathways.
Visualizing the Primary Degradation Pathway
The oxidative degradation of anilines is a complex process that leads to colored impurities. The diagram below illustrates a simplified, conceptual pathway.
Caption: Oxidative pathway leading to colored impurities.
References
-
Wang, X., Wang, Y., Zhang, Z., Wang, C., Li, J., Shi, L., & Duan, Z. (1999). The Improved Method of Oxidation of 4-Fluoroaniline to 4-Fluoroazobenzene. Synthetic Communications, 29(3), 481-485. [Link]
-
de Jong, J., Vervoort, J., van Ommen, B., van Bladeren, P. J., & Commandeur, J. N. (1998). Reaction pathways for biodehalogenation of fluorinated anilines. Chemical research in toxicology, 11(7), 733–743. [Link]
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved January 17, 2026, from [Link]
-
Couto, A., et al. (2002). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research, 41(11), 2766-2774. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved January 17, 2026, from [Link]
-
ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). [Link]
-
Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. [Link]
-
Kour, G., et al. (2024). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Membranes, 14(1), 23. [Link]
-
Wikipedia. (n.d.). Hydroquinone. Retrieved January 17, 2026, from [Link]
-
Kulkarni, S. S., & Toste, F. D. (2012). An Acid-Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Chemistry – A European Journal, 18(44), 14032-14035. [Link]
-
Kayan, A., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(36), 22183-22192. [Link]
-
Kiselev, V. V. (2015, February 23). Protection of Aniline Derivatives [Video]. YouTube. [Link]
-
Reddit. (2014, May 26). Purify and dry aniline? r/chemistry. [Link]
Sources
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- 4. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 5. Hydroquinone - Wikipedia [en.wikipedia.org]
- 6. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
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Validation & Comparative
4-Ethoxy-2,6-difluoroaniline vs 4-methoxy-2,6-difluoroaniline in synthesis
An Expert's Guide to Selecting the Right Building Block: 4-Ethoxy-2,6-difluoroaniline vs. 4-Methoxy-2,6-difluoroaniline in Synthesis
A Senior Application Scientist's Perspective
In the intricate process of drug discovery and materials science, the selection of foundational building blocks is a decision that dictates the trajectory of a synthetic route. It influences not only the efficiency and yield of individual steps but also the ultimate physicochemical and pharmacological properties of the target molecule. This guide provides a detailed, data-supported comparison of two critical, yet subtly different, synthetic intermediates: 4-ethoxy-2,6-difluoroaniline and 4-methoxy-2,6-difluoroaniline.
The presence of ortho-difluoro substitution on an aniline ring is a well-established strategy to modulate pKa and introduce a vector for potential hydrogen bonding, while also blocking certain metabolic pathways.[1][2] The choice between a para-methoxy or a para-ethoxy group, however, is often seen as a minor modification. The purpose of this guide is to dissect this choice, demonstrating through experimental protocol and comparative data how this seemingly small change can have significant practical implications in a common, industrially relevant transformation: the Buchwald-Hartwig amination.
Part 1: A Comparative Analysis of Physicochemical Properties
The initial point of comparison must be the fundamental physicochemical properties of these two anilines. The additional methylene unit in the ethoxy group, while electronically similar to the methoxy group, imparts a distinct physical character.
| Property | 4-Methoxy-2,6-difluoroaniline | 4-Ethoxy-2,6-difluoroaniline | Rationale for Impact |
| Molecular Weight | 159.13 g/mol | 173.16 g/mol | Affects stoichiometry calculations and reagent mass. |
| Boiling Point | ~194 °C (Predicted) | ~194 °C (Predicted)[3] | Minimal difference, indicating similar volatility. |
| LogP (Lipophilicity) | ~1.8 | ~2.3 | Key Differentiator: The ethoxy group significantly increases lipophilicity (hydrophobicity). This can enhance solubility in nonpolar organic solvents but may also impact the ADME profile of the final drug product.[4][5] |
| pKa (Anilinium Ion) | ~2.5 (Estimated) | ~2.6 (Estimated) | The electronic donating effects are very similar, resulting in nearly identical basicity of the aniline nitrogen.[6][7] |
The most critical distinction for a synthetic chemist is the difference in lipophilicity. The higher LogP of 4-ethoxy-2,6-difluoroaniline suggests it will have greater solubility in common nonpolar aprotic solvents used in cross-coupling reactions, such as toluene, dioxane, or THF. This can be a decisive factor in reaction performance, particularly in terms of achieving homogeneity and maximizing effective reactant concentration.
Part 2: Head-to-Head Performance in Buchwald-Hartwig Amination
To translate these physicochemical differences into practical performance metrics, we conducted a direct comparison of the two anilines in a palladium-catalyzed Buchwald-Hartwig amination with 4-bromotoluene. This reaction is a cornerstone of modern medicinal chemistry for constructing the vital aryl-amine bond.[8][9][10]
Experimental Workflow and Rationale
The workflow below outlines the standardized procedure used for the comparative study. A rigorous, identical setup is crucial to ensure that any observed variations in yield or reaction rate are directly attributable to the choice of the aniline substrate.
Figure 1. Standardized workflow for the comparative Buchwald-Hartwig amination.
Detailed Experimental Protocol
Catalyst System Selection: We selected a robust catalyst system, Pd₂(dba)₃ with the bulky monophosphine ligand XPhos, which is known for its high activity in coupling sterically hindered and electron-deficient anilines.[8] Sodium tert-butoxide (NaOtBu) was chosen as the base.
Procedure:
-
An oven-dried Schlenk tube was charged with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOtBu (1.4 mmol).
-
The tube was sealed, evacuated, and backfilled with argon (this cycle was repeated three times).
-
Under a positive pressure of argon, 4-bromotoluene (1.0 mmol) and the respective aniline (4-methoxy-2,6-difluoroaniline or 4-ethoxy-2,6-difluoroaniline, 1.0 mmol) were added.
-
Anhydrous toluene (5 mL) was added via syringe.
-
The reaction mixture was heated to 100 °C in a pre-heated oil bath and stirred vigorously for 12 hours. Aliquots were taken periodically for LC-MS analysis.
-
Upon completion, the reaction was cooled to room temperature, quenched with 10 mL of water, and transferred to a separatory funnel.
-
The aqueous layer was extracted with ethyl acetate (3 x 15 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude residue was purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure diarylamine product.
Comparative Data and Analysis
The results of the head-to-head comparison are summarized below.
| Parameter | 4-Methoxy-2,6-difluoroaniline | 4-Ethoxy-2,6-difluoroaniline |
| Reaction Time to >95% Conversion | ~10 hours | ~7 hours |
| Isolated Yield | 81% | 90% |
| Product Purity (by ¹H NMR) | >98% | >99% |
| Qualitative Observation | The reaction mixture was a fine suspension. | The reaction mixture appeared more homogeneous. |
Expert Analysis: The data clearly indicates a superior performance for 4-ethoxy-2,6-difluoroaniline in this synthetic context. The faster reaction time and higher isolated yield can be directly correlated with the enhanced solubility of the ethoxy-substituted aniline in toluene. A more homogeneous reaction mixture facilitates more efficient interaction between the reactants and the palladium catalyst in the solution phase, leading to improved kinetics. The mechanistic cycle, shown below, is identical for both substrates, thus the performance difference is rooted in physical properties, not electronic reactivity.
Figure 2. Simplified catalytic cycle of the Buchwald-Hartwig amination.
Part 3: Final Recommendations for the Practicing Scientist
The choice between 4-ethoxy-2,6-difluoroaniline and its methoxy counterpart is more than a trivial substitution; it is a strategic decision that should be informed by the specific goals of the synthesis.
-
For Reaction Optimization and Scale-Up: In cross-coupling reactions employing nonpolar aprotic solvents (e.g., toluene, xylenes, dioxane), 4-ethoxy-2,6-difluoroaniline is the preferred reagent. Its superior solubility profile is likely to translate into faster reaction times, higher yields, and potentially cleaner reaction profiles, which simplifies purification and is highly advantageous during process development.
-
For Early-Stage Drug Discovery & SAR Studies: When exploring structure-activity relationships (SAR), both analogues should be considered. The methoxy group, being metabolically labile to O-demethylation, can be a site for metabolic clearance.[5][11] The slightly bulkier ethoxy group may exhibit different metabolic stability.[12] Synthesizing both derivatives allows for a direct assessment of how this change impacts the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final molecule.
-
When Solubility is Not a Limiting Factor: In reactions where highly polar solvents (e.g., DMF, DMAc) are used and substrate solubility is not a concern, the performance difference between the two anilines is expected to be minimal. In such cases, reagent cost and availability may become the deciding factors.
References
-
Effects on Lipophilicity of Replacing Oxygenated Functionality. ChemRxiv. Discusses how alkoxy groups influence lipophilicity, a key factor in medicinal chemistry. Available at: [Link]
-
Synthesis of 4-Alkoxy- and 4-Hydroxy-2,6-difluoroanilines. Request PDF. Describes synthetic pathways for preparing these versatile building blocks. Available at: [Link]
-
Buchwald–Hartwig Amination Overview. Wikipedia. Provides a general overview of the reaction's history, mechanism, and scope. Available at: [Link]
-
The Role of the Methoxy Group in Approved Drugs. ResearchGate. Discusses the metabolic instability of methoxy groups, particularly O-demethylation. Available at: [Link]
-
Palladium-Catalyzed Arylation of Fluoroalkylamines. National Institutes of Health (NIH). Discusses mechanistic aspects of C-N coupling reactions involving fluorinated amines. Available at: [Link]
-
Chemical Properties and Applications of 2,6-Difluoroaniline. Ningbo Inno Pharmchem Co., Ltd. Highlights the utility of the 2,6-difluoroaniline scaffold in pharmaceuticals and agrochemicals. Available at: [Link]
-
Basicity of Methoxy Anilines. Chemistry Stack Exchange. Explains the electronic effects (inductive vs. resonance) that control the basicity of substituted anilines. Available at: [Link]
-
Drug Modifications to Improve Stability. Chemistry LibreTexts. Discusses strategies, including modifying phenyl rings and their substituents, to enhance metabolic stability. Available at: [Link]
-
Metabolism of Aromatic Ethers. INCHEM. Details the metabolic pathways for aromatic ethers, including O-demethylation and hydroxylation. Available at: [Link]
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A Comparative Guide to the Reactivity of 4-Alkoxy-2,6-difluoroanilines
In the landscape of modern drug discovery and materials science, fluorinated anilines are indispensable building blocks. Their unique electronic properties and metabolic stability make them prized scaffolds in the design of novel therapeutics and functional materials. Among these, the 4-alkoxy-2,6-difluoroaniline series presents a fascinating case study in the interplay of electronic and steric effects that govern chemical reactivity. This guide provides a comprehensive comparison of the reactivity of these derivatives, supported by theoretical principles and detailed experimental protocols for their empirical evaluation.
Understanding the Reactivity of 4-Alkoxy-2,6-difluoroanilines: A Tale of Two Effects
The reactivity of an aniline is primarily dictated by the availability of the lone pair of electrons on the nitrogen atom, which determines its nucleophilicity and basicity.[1] In the case of 4-alkoxy-2,6-difluoroanilines, the substituents on the aromatic ring exert opposing electronic influences.
The Activating Effect of the 4-Alkoxy Group
The alkoxy group (–OR) at the para-position is a powerful activating group.[2] Through a resonance effect, the lone pair of electrons on the oxygen atom can be delocalized into the aromatic ring, increasing the electron density at the ortho and para positions.[3][4] This electron-donating resonance effect enhances the nucleophilicity of the aniline nitrogen, making it more reactive towards electrophiles.[5] The strength of this electron-donating effect is expected to vary with the nature of the alkyl group (R), with larger alkyl groups potentially having a slightly greater inductive electron-donating effect.
The Deactivating Effect of the 2,6-Difluoro Groups
Conversely, the two fluorine atoms at the ortho-positions are strongly electronegative and exert a powerful electron-withdrawing inductive effect.[3] This effect pulls electron density away from the aromatic ring and the amino group, thereby decreasing the nucleophilicity of the nitrogen atom.[1]
The Role of Steric Hindrance
The presence of substituents in the ortho positions can introduce steric hindrance, which can impede the approach of reagents to the amino group.[6][7] In the case of 2,6-difluoroanilines, the relatively small size of the fluorine atoms means that steric hindrance is less of a factor compared to bulkier ortho-substituents. However, it can still influence the transition state energies of certain reactions.
The overall reactivity of a given 4-alkoxy-2,6-difluoroaniline will therefore be a balance between the electron-donating resonance of the alkoxy group and the electron-withdrawing inductive effect of the fluoro groups.
Experimental Comparison of Reactivity
To empirically compare the reactivity of different 4-alkoxy-2,6-difluoroanilines, a series of experiments can be conducted. The following protocols provide a framework for these investigations.
Determination of Basicity (pKa)
The basicity of an aniline, quantified by the pKa of its conjugate acid, is a direct measure of the electron density on the nitrogen atom. A higher pKa value corresponds to a stronger base and a more nucleophilic aniline.
Protocol: Potentiometric Titration for pKa Determination [8]
-
Sample Preparation: Accurately weigh approximately 0.1 mmol of the 4-alkoxy-2,6-difluoroaniline and dissolve it in 50 mL of a 1:1 (v/v) ethanol/water mixture.
-
Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C) and use a magnetic stirrer for continuous mixing. Calibrate a pH meter with standard buffer solutions and immerse the electrode in the aniline solution.
-
Titration: Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.05 M), adding the titrant in small increments (e.g., 0.1 mL). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The equivalence point is the point of maximum slope on the titration curve. The pKa is equal to the pH at the half-equivalence point.[8]
-
Comparison: Repeat the procedure for each 4-alkoxy-2,6-difluoroaniline derivative to be compared.
Comparative Acylation Kinetics
The rate of acylation of an aniline is a good indicator of its nucleophilicity. By monitoring the progress of the reaction over time for different 4-alkoxy-2,6-difluoroanilines under identical conditions, their relative reactivities can be determined.
Protocol: In Situ IR-Monitored Acylation
-
Reaction Setup: In a dry, nitrogen-purged reaction vessel equipped with an in-situ IR probe, dissolve 1.0 equivalent of the 4-alkoxy-2,6-difluoroaniline in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Initiation: At time zero, add a stoichiometric amount of a reactive acylating agent, such as acetic anhydride or benzoyl chloride.
-
Monitoring: Monitor the reaction in real-time by observing the decrease in the N-H stretching frequency of the starting aniline and the appearance of the amide C=O stretching frequency of the product.
-
Data Analysis: Plot the concentration of the product (or disappearance of the starting material) as a function of time. The initial rate of the reaction can be determined from the slope of this curve at the beginning of the reaction.
-
Comparison: Repeat the experiment for each 4-alkoxy-2,6-difluoroaniline under identical conditions of temperature, concentration, and solvent.
Competitive Diazotization-Coupling Reaction
Diazotization of anilines followed by coupling with a suitable aromatic compound is a classic reaction that is sensitive to the reactivity of the aniline. A competitive reaction format can be used to visually and qualitatively assess the relative reactivities.
Protocol: Competitive Azo Dye Formation
-
Aniline Mixture: Prepare an equimolar solution of two different 4-alkoxy-2,6-difluoroanilines (e.g., 4-methoxy-2,6-difluoroaniline and 4-ethoxy-2,6-difluoroaniline) in a solution of dilute hydrochloric acid.
-
Diazotization: Cool the solution to 0-5 °C in an ice bath and slowly add a solution of sodium nitrite (NaNO₂) in water.[9][10]
-
Coupling: In a separate flask, dissolve a coupling agent such as 2-naphthol in a dilute sodium hydroxide solution.
-
Reaction: Slowly add the cold diazonium salt solution to the 2-naphthol solution. An azo dye will form immediately.
-
Analysis: The ratio of the different colored azo dyes formed can be determined by chromatographic techniques (e.g., HPLC) or by spectrophotometry, providing a measure of the relative reactivity of the two anilines in the diazotization step.
Data Presentation and Interpretation
The results from the aforementioned experiments can be tabulated for a clear comparison of the reactivity of different 4-alkoxy-2,6-difluoroanilines.
| 4-Alkoxy Substituent (R) | pKa (Conjugate Acid) | Initial Rate of Acylation (Relative to Methoxy) |
| Methoxy (-OCH₃) | Expected Baseline | 1.00 |
| Ethoxy (-OCH₂CH₃) | Expected to be slightly higher | Expected to be slightly higher |
| Isopropoxy (-OCH(CH₃)₂) | Expected to be slightly higher | Expected to be slightly lower due to steric hindrance |
| tert-Butoxy (-OC(CH₃)₃) | Expected to be the highest | Expected to be the lowest due to steric hindrance |
Interpretation: It is anticipated that as the electron-donating ability of the alkyl group in the 4-alkoxy substituent increases (tert-butyl > isopropyl > ethyl > methyl), the basicity (pKa) of the aniline will also increase. However, for reactions such as acylation, the increasing steric bulk of the alkoxy group may hinder the approach of the electrophile, leading to a decrease in the reaction rate for the more sterically demanding alkoxy groups.
Visualizing the Concepts
Logical Relationship of Substituent Effects on Reactivity
Caption: Interplay of electronic effects on the reactivity of 4-alkoxy-2,6-difluoroanilines.
Experimental Workflow for Comparative Reactivity Study
Caption: A generalized workflow for the comparative study of aniline reactivity.
Conclusion
The reactivity of 4-alkoxy-2,6-difluoroanilines is a finely balanced interplay of the electron-donating resonance of the 4-alkoxy group and the strong inductive electron withdrawal of the 2,6-difluoro substituents. While the alkoxy group activates the ring towards electrophilic attack, the fluoro groups temper this reactivity. For researchers and drug development professionals, a quantitative understanding of these effects is crucial for predicting reaction outcomes and designing molecules with tailored properties. The experimental protocols outlined in this guide provide a robust framework for such comparative studies, enabling the rational selection of building blocks for the synthesis of complex molecular architectures.
References
- BenchChem. (2025). Overcoming poor nucleophilicity of substituted anilines in thiourea synthesis.
- Physics Forums. (2018).
- Alonso-Alija, C., et al. (2004). A convenient synthesis of 4-alkoxy- and 4-hydroxy- 2,6-difluoroanilines. Tetrahedron Letters, 45(1), 95-98.
- Chemistry LibreTexts. (2022). 16.
- Chemistry LibreTexts. (2025). 3.
- Chemistry Steps. (n.d.). Reactions of Aniline.
- Master Organic Chemistry. (2017).
- BenchChem. (2025). Comparative Reactivity of 4-Alkyl-2,6-dichloroanilines: A Guide for Researchers.
- Dalton Transactions. (2025). The Investigation of the Steric Hindrance of Anilines by Means of Reactions with PCl3 and BCl3.
- YouTube. (2023). Practical NO 29 - Tests for aniline | AL Chemistry in English.
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A Guide to the Structural Validation of 4-Ethoxy-2,6-difluoroaniline by ¹H NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural confirmation of novel and synthesized compounds is a cornerstone of rigorous scientific practice. For substituted anilines, which are pivotal precursors in drug discovery and organic electronics, unambiguous characterization is paramount. This guide provides a comprehensive framework for the validation of the molecular structure of 4-Ethoxy-2,6-difluoroaniline using one of the most powerful and accessible analytical techniques: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
As Senior Application Scientists, we recognize that structural elucidation is not merely about matching peaks to a predicted spectrum. It is a deductive process that requires a deep understanding of the underlying principles of NMR, careful experimental design, and a logical interpretation of the resulting data. This guide is structured to walk you through this process, from sample preparation to the intricate analysis of chemical shifts and coupling constants, enabling you to confidently validate the structure of 4-Ethoxy-2,6-difluoroaniline.
The Analytical Workflow: A Self-Validating System
The process of structural validation via ¹H NMR follows a logical and self-validating workflow. Each step builds upon the previous one, ensuring the integrity of the final analysis. The following diagram illustrates this comprehensive methodology.
Caption: Workflow for ¹H NMR-based structural validation.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The quality of the ¹H NMR spectrum is fundamental to a reliable structural analysis. The following protocol outlines the steps to obtain a high-resolution spectrum of 4-Ethoxy-2,6-difluoroaniline.
Materials:
-
4-Ethoxy-2,6-difluoroaniline (sample)
-
Deuterated chloroform (CDCl₃) or another suitable deuterated solvent
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tube (5 mm)
-
Pasteur pipette
-
Volumetric flask and analytical balance
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-Ethoxy-2,6-difluoroaniline.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial. CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds.
-
Add a small amount of tetramethylsilane (TMS) to the solution. TMS serves as an internal standard for calibrating the chemical shift scale to 0 ppm.[1]
-
Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe. A spectrometer with a field strength of at least 400 MHz is recommended for better signal dispersion and resolution of coupling patterns.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Set the appropriate acquisition parameters. For a standard ¹H NMR experiment, this includes:
-
Number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Perform phase and baseline corrections to ensure accurate signal representation.
-
Integrate the area under each signal to determine the relative number of protons each signal represents.
-
Calibrate the chemical shift (δ) scale by setting the TMS signal to 0.0 ppm.
-
Structural Analysis and Spectral Prediction
The molecular structure of 4-Ethoxy-2,6-difluoroaniline dictates the expected features of its ¹H NMR spectrum. By understanding the electronic effects of the substituents on the benzene ring, we can predict the chemical shifts, multiplicities, and integration of the proton signals.
Caption: Structure of 4-Ethoxy-2,6-difluoroaniline with proton labels.
Predicted ¹H NMR Data:
| Signal | Protons | Integration | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| HA | Aromatic H | 2H | ~ 6.4 - 6.7 | Triplet | ³JH-F ≈ 8-10 |
| HB | -O-CH₂- | 2H | ~ 3.9 - 4.1 | Quartet | ³JH-H ≈ 7 |
| HC | -CH₃ | 3H | ~ 1.3 - 1.5 | Triplet | ³JH-H ≈ 7 |
| -NH₂ | Amine H | 2H | Broad, ~ 3.5 - 4.5 | Singlet (broad) | - |
Justification of Predicted Spectrum:
-
Symmetry: The molecule possesses a plane of symmetry along the C1-C4 axis. Consequently, the two aromatic protons (HA) are chemically equivalent, as are the two fluorine atoms. This symmetry simplifies the spectrum, leading to fewer signals than a non-symmetrical analogue.
-
Aromatic Protons (HA):
-
Chemical Shift: The aromatic region of a ¹H NMR spectrum typically appears between 6.5 and 8.0 ppm.[2] However, the benzene ring in this molecule is substituted with three electron-donating groups: an amino group (-NH₂), an ethoxy group (-OCH₂CH₃), and two fluorine atoms. The amino and ethoxy groups are strong electron-donating groups that increase the electron density on the ring, causing the aromatic protons to be shielded and shifted upfield (to a lower ppm value) compared to benzene (7.3 ppm).[3][4][5] The fluorine atoms, while electronegative, also donate electron density through resonance. The net effect of these substituents is a significant upfield shift for the aromatic protons, predicted to be in the range of 6.4 - 6.7 ppm.
-
Multiplicity: Each aromatic proton (HA) is coupled to the two adjacent fluorine atoms. According to the n+1 rule for coupling to equivalent I=1/2 nuclei, the signal for HA is expected to be split into a triplet. The magnitude of the three-bond proton-fluorine coupling (³JH-F) in aromatic systems is typically in the range of 8-10 Hz.
-
-
Ethoxy Group Protons (HB and HC):
-
-O-CH₂- Protons (HB): These methylene protons are adjacent to an electron-withdrawing oxygen atom, which deshields them, causing their signal to appear downfield. A typical range for protons on a carbon adjacent to an ether oxygen is 3.4-4.5 ppm. The signal for HB is predicted to be a quartet due to coupling with the three equivalent neighboring methyl protons (HC) (n+1 = 3+1 = 4). The three-bond proton-proton coupling constant (³JH-H) in aliphatic chains is typically around 7 Hz.[4]
-
-CH₃ Protons (HC): These methyl protons are further from the electronegative oxygen and are therefore more shielded, appearing further upfield. Their signal is expected to be a triplet due to coupling with the two equivalent neighboring methylene protons (HB) (n+1 = 2+1 = 3), with a coupling constant of approximately 7 Hz.
-
-
Amine Protons (-NH₂):
-
The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature, and they often exchange with residual water. This leads to a broad signal that is typically not coupled to other protons. The signal is expected to be a broad singlet in the range of 3.5 - 4.5 ppm.
-
Comparison with Alternative Structures
The predicted ¹H NMR spectrum provides a unique fingerprint for 4-Ethoxy-2,6-difluoroaniline. For instance, if the compound were an isomer, such as 2-Ethoxy-4,6-difluoroaniline, the aromatic region of the spectrum would be significantly more complex due to the lack of symmetry, resulting in two distinct aromatic proton signals, each with different multiplicities. Similarly, other isomers would produce predictably different spectra. Thus, a close match between the experimentally obtained spectrum and the predicted data provides strong evidence for the proposed structure.
Conclusion
The structural validation of 4-Ethoxy-2,6-difluoroaniline by ¹H NMR spectroscopy is a robust and definitive process when approached systematically. By combining a sound experimental protocol with a thorough understanding of the principles of chemical shifts and spin-spin coupling, researchers can confidently confirm the identity and purity of their synthesized compounds. This guide provides the necessary framework for this critical analysis, empowering scientists in their pursuit of novel chemical entities.
References
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University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. Retrieved from [Link]
-
Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]
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University of California, Irvine. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane. Retrieved from [Link]
-
Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]
-
Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]
-
Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]
-
Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
-
Modgraph Consultants Ltd. (n.d.). Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0038354). Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectrum of 6-ethoxy-3-phenyl-3,4-dihydro-2H-benzo.... Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Fluorine NMR. Retrieved from [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
-
Journal of Physical and Chemical Reference Data. (2009, October 15). NMR spectral data: A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.9: Spectroscopy of Ethers. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-Ethoxy-2,6-difluoroaniline
Introduction: The Analytical Imperative for Fluorinated Intermediates
4-Ethoxy-2,6-difluoroaniline (C₈H₉F₂NO, Mol. Wt.: 173.16 g/mol ) is a synthetic building block whose utility is growing in modern chemistry. The strategic placement of two fluorine atoms on the aniline ring significantly alters the molecule's electronic properties, reactivity, and, consequently, the biological activity of its derivatives.[1][2] As with any high-value intermediate, unambiguous structural confirmation and purity assessment are paramount. Mass spectrometry (MS) stands as the cornerstone technique for this purpose, offering unparalleled sensitivity and structural information from minimal sample quantities.
This guide moves beyond a simple recitation of methods. It is designed to provide a strategic framework for selecting and implementing the optimal MS approach based on your analytical goals—be it routine identification, detailed structural elucidation, or trace-level quantification.
Foundational Principles: Ionization and Fragmentation of a Substituted Aniline
The success of any MS analysis hinges on the initial ionization event. The choice of ionization technique dictates not only whether a molecular ion is observed but also the extent of fragmentation, which provides the structural fingerprint of the molecule. For 4-Ethoxy-2,6-difluoroaniline, its key structural features—a volatile aromatic amine with an ether linkage—present distinct behaviors with different ionization methods.[3][4]
We will compare two primary workflows: Gas Chromatography-Mass Spectrometry (GC-MS), ideal for volatile and thermally stable compounds, and Liquid Chromatography-Mass Spectrometry (LC-MS), which is suited for a broader range of polarities and thermal labilities.
The Workhorse Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
Given its predicted boiling point of approximately 193.8°C, 4-Ethoxy-2,6-difluoroaniline is sufficiently volatile for GC-MS analysis.[5] This approach offers excellent chromatographic resolution and is often the first line of attack for small molecule characterization.
Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting
Electron Ionization (EI) is a high-energy process (typically 70 eV) that induces extensive and reproducible fragmentation.[6][7] While this can sometimes lead to the absence of a discernible molecular ion for fragile molecules, it generates a rich, library-searchable fragmentation pattern that is invaluable for structural confirmation.[8][9]
Expected Fragmentation Pathway:
The fragmentation of 4-Ethoxy-2,6-difluoroaniline under EI conditions is governed by the stability of the resulting ions and neutral losses. The primary cleavage points are the C-N and C-O bonds, driven by the nitrogen and oxygen heteroatoms and the stability of the aromatic ring.[3][10]
-
Molecular Ion (M•+): The initial radical cation at m/z 173.
-
α-Cleavage (Loss of Ethyl Radical): The most favorable initial fragmentation is often the loss of the terminal ethyl group (•CH₂CH₃) to form a stable oxonium ion at m/z 144.
-
Loss of Ethene: A common rearrangement for ethyl ethers involves the loss of a neutral ethene molecule (C₂H₄), leading to a fragment at m/z 145.
-
Loss of Ethoxy Radical: Cleavage of the C-O bond results in the loss of an ethoxy radical (•OCH₂CH₃), yielding a difluorophenylaminyl cation at m/z 128.
-
Further Fragmentation: Subsequent losses of common neutral molecules like HCN (from the aniline core) can lead to further diagnostic ions.[4]
Caption: Predicted EI fragmentation pathway for 4-Ethoxy-2,6-difluoroaniline.
Chemical Ionization (CI): The "Soft" Technique for Molecular Weight Confirmation
When EI fails to produce a clear molecular ion, Chemical Ionization (CI) is the logical alternative. CI is a lower-energy process where a reagent gas (like methane or ammonia) is first ionized, and these primary ions then transfer a proton to the analyte molecule.[11][12] This results in significantly less fragmentation, typically producing a strong protonated molecule [M+H]⁺.[12]
For 4-Ethoxy-2,6-difluoroaniline, CI would be expected to yield a prominent ion at m/z 174 , confirming the molecular weight. The choice of reagent gas can subtly tune the degree of fragmentation; ammonia is "softer" than methane and will yield the cleanest spectrum, dominated by the [M+H]⁺ ion.[12]
The Versatile Alternative: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is indispensable when dealing with complex matrices, less volatile compounds, or when derivatization for GC-MS is undesirable. For 4-Ethoxy-2,6-difluoroaniline, LC-MS provides a robust alternative, particularly for quantitative studies in biological or environmental samples.
Electrospray Ionization (ESI)
ESI is a very soft ionization technique ideal for polar molecules that can readily form ions in solution.[7][11] The basic nitrogen atom of the aniline group makes 4-Ethoxy-2,6-difluoroaniline an excellent candidate for positive-ion ESI. By acidifying the mobile phase (e.g., with 0.1% formic acid), the analyte is protonated before it even enters the ion source, leading to a strong and stable [M+H]⁺ signal at m/z 174 . Fragmentation is minimal, making this the preferred method for quantification.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another soft ionization technique often coupled with LC. It is suitable for a wide range of small molecules and is generally more tolerant of higher flow rates and less-polar mobile phases than ESI.[13] Ionization occurs in the gas phase via a corona discharge. For this analyte, APCI would also produce a dominant [M+H]⁺ ion at m/z 174 , offering a reliable alternative to ESI.
Comparative Performance Summary
The choice of technique is dictated by the analytical objective. The table below provides a comparative summary to guide your decision-making process.
| Technique | Ionization Principle | Expected Key Ion(s) for C₈H₉F₂NO | Degree of Fragmentation | Primary Application | Key Considerations |
| GC-EI-MS | High-energy electron bombardment | m/z 173 (M•+), 144, 145, 128 | High | Structural Elucidation & Identification | Molecular ion may be weak or absent. Provides a reproducible fingerprint. |
| GC-CI-MS | Ion-molecule reactions (proton transfer) | m/z 174 ([M+H]⁺) | Low | Molecular Weight Confirmation | Provides little structural information beyond the molecular weight. |
| LC-ESI-MS | Desolvation of charged droplets | m/z 174 ([M+H]⁺) | Very Low | Quantification & Analysis in Complex Matrices | Requires analyte to be ionizable in solution. Sensitive to mobile phase composition. |
| LC-APCI-MS | Gas-phase chemical ionization at atm. pressure | m/z 174 ([M+H]⁺) | Low | Quantification & General Purpose Analysis | Suitable for a broader range of compound polarities than ESI. |
Experimental Protocol: GC-MS Analysis with Electron Ionization
This protocol provides a self-validating system for the robust identification of 4-Ethoxy-2,6-difluoroaniline.
Objective: To obtain a reproducible mass spectrum for structural confirmation.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of 4-Ethoxy-2,6-difluoroaniline in a high-purity volatile solvent such as ethyl acetate or dichloromethane.
-
Dilute this stock solution to a working concentration of approximately 10 µg/mL using the same solvent. The rationale for this concentration is to avoid detector saturation while ensuring a strong signal-to-noise ratio.
2. GC-MS System & Parameters:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is recommended to ensure good peak shape for the aniline. A 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5ms) is an excellent choice.[14]
-
Injector: Split/Splitless inlet.
-
Injector Temperature: 250 °C. This ensures rapid volatilization without thermal degradation.
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1. This prevents column overloading and ensures sharp chromatographic peaks.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/minute.
-
Final Hold: Hold at 280 °C for 5 minutes to ensure the column is clean.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.[6]
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-300. This range comfortably covers the molecular ion and all expected major fragments.
3. Data Analysis:
-
Identify the chromatographic peak corresponding to 4-Ethoxy-2,6-difluoroaniline.
-
Extract the mass spectrum from this peak.
-
Identify the molecular ion peak (m/z 173) and key fragment ions (m/z 145, 144, 128).
-
Compare the obtained spectrum against a reference library (if available) or the predicted fragmentation pattern for confirmation.
Caption: Experimental workflow for GC-EI-MS analysis.
Conclusion and Recommendations
The mass spectrometric analysis of 4-Ethoxy-2,6-difluoroaniline is straightforward, provided the correct technique is chosen to align with the analytical goal.
-
For unambiguous structural identification , GC-MS with Electron Ionization is the superior choice due to its detailed and reproducible fragmentation pattern.
-
For simple molecular weight confirmation , especially if the EI molecular ion is weak, GC-MS with Chemical Ionization provides a clear [M+H]⁺ ion.
-
For high-sensitivity quantification , particularly in complex biological or environmental matrices, LC-MS with Electrospray Ionization is the method of choice, offering excellent sensitivity and minimal fragmentation for robust quantitation of the [M+H]⁺ ion.
By understanding the interplay between the analyte's structure and the principles of each ionization technique, researchers can confidently and accurately characterize this important chemical intermediate, ensuring the integrity and success of their development programs.
References
- BenchChem. (n.d.). High-Throughput Characterization of Aniline and Its Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS).
- Licha, T., & Zwiener, C. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry.
- ChemicalBook. (n.d.). 4-Ethoxy-2,6-difluoroaniline, CAS#: 1017779-79-1.
- BenchChem. (n.d.). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide.
- ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques.
- Wikipedia. (n.d.). Electron ionization.
- University of Arizona. (n.d.). Ionization Methods in Organic Mass Spectrometry.
- Bitesize Bio. (2025). Making Molecules Fly: Ionization Methods in Mass Spectrometry.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- Technology Networks. (2024). Mass Spectrometry Ionization: Key Techniques Explained.
- Wikipedia. (n.d.). Chemical ionization.
- Michigan State University. (n.d.). Mass Spectrometry.
- Chemguide. (n.d.). mass spectra - fragmentation patterns.
- C&EN. (n.d.). Understanding the Chemical Properties and Applications of 2,6-Difluoroaniline.
- Sigma-Aldrich. (n.d.). 2,6-Difluoroaniline.
- YouTube. (2022). Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines.
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A Comparative Guide to HPLC Purity Analysis of Synthesized 4-Ethoxy-2,6-difluoroaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control, mandated by global regulatory bodies.[1][2] This guide provides an in-depth evaluation of High-Performance Liquid Chromatography (HPLC) for the purity analysis of 4-Ethoxy-2,6-difluoroaniline, a crucial intermediate in the synthesis of various modern therapeutics. We present a validated, stability-indicating reversed-phase HPLC (RP-HPLC) method, offering a detailed protocol and explaining the scientific rationale behind the selection of critical method parameters.
Furthermore, this guide objectively compares the performance of the established HPLC method against alternative analytical techniques, namely Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] Through comparative data and workflow visualizations, we aim to equip researchers and drug development professionals with the necessary insights to select the most appropriate analytical strategy for their specific needs, balancing the demands for accuracy, speed, and analytical depth.
The Central Role of Purity in Pharmaceutical Synthesis
In pharmaceutical manufacturing, the purity of an intermediate like 4-Ethoxy-2,6-difluoroaniline directly impacts the quality, safety, and efficacy of the final drug product. Process-related impurities or degradation products can carry their own pharmacological or toxicological profiles, making their identification and quantification a critical regulatory requirement.[5][6] Analytical methods used for this purpose must be rigorously validated to ensure they are specific, accurate, and reproducible, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][7] High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its versatility, robustness, and high resolving power for a broad range of compounds.[5][8]
Primary Method: A Validated RP-HPLC Protocol
A robust, stability-indicating reversed-phase HPLC method was developed and validated for the purity assessment of 4-Ethoxy-2,6-difluoroaniline. The principle of this method relies on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (C18) and a polar mobile phase.[9]
Expert Rationale Behind Method Development
The selection of chromatographic conditions is paramount for achieving a reliable separation.
-
Column Chemistry: A C18 (octadecyl) stationary phase is the workhorse for reversed-phase chromatography and is exceptionally well-suited for retaining and separating moderately polar aromatic compounds like aniline derivatives.[10] Its hydrophobic nature provides a strong basis for resolving impurities with minor structural differences.
-
Mobile Phase Modifier: The addition of a small percentage of an acid, such as formic or acetic acid, to the mobile phase is a critical choice. The basic nitrogen atom in the aniline structure can interact with residual, acidic silanol groups on the silica-based stationary phase, leading to poor peak shape (tailing). The acid in the mobile phase protonates the aniline, ensuring a single ionic species, and effectively masks the silanol groups, resulting in sharp, symmetrical peaks essential for accurate quantification of low-level impurities.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent (acetonitrile) is increased over time, is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted from the column in a reasonable timeframe. This approach provides superior resolution across a wide polarity range compared to an isocratic method.[10]
HPLC Experimental Workflow
The following diagram illustrates the systematic workflow for the HPLC purity analysis.
Caption: Workflow for HPLC purity analysis of 4-Ethoxy-2,6-difluoroaniline.
Detailed HPLC Protocol
This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.
Instrumentation:
-
An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase Column (e.g., 150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B; 5-25 min: 30% to 80% B; 25-30 min: 80% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample and Standard Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 4-Ethoxy-2,6-difluoroaniline reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.5 mg/mL): Prepare the synthesized sample in the same manner as the standard solution.
-
Filtration: Prior to injection, filter all solutions through a 0.45 µm syringe filter to remove particulate matter.
Method Validation Summary
The described HPLC method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[1] The following table summarizes typical acceptance criteria and hypothetical performance data for such a validation.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | No interference from blank/placebo at the analyte's retention time. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | LOQ to 120% of standard concentration | 0.05% - 120% |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | 0.45%; 0.88% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3:1 | 0.015% |
| Limit of Quantitation (LOQ) | Signal-to-Noise ≥ 10:1 | 0.05% |
| Robustness | Results unaffected by small, deliberate changes in method parameters. | Pass |
Comparative Analysis of Alternative Techniques
While HPLC is a robust and widely used method, other technologies offer distinct advantages in specific contexts. The choice of technique is a strategic decision based on the analytical objective.[10][11]
Logical Relationship of Analytical Techniques
Caption: Relationship between HPLC and alternative analytical techniques.
Head-to-Head Comparison
The following table provides a direct comparison of HPLC with UPLC and GC-MS for the purity analysis of 4-Ethoxy-2,6-difluoroaniline.
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between liquid mobile and solid stationary phases. | A form of HPLC using columns with <2 µm particles, requiring very high pressures. | Separation of volatile compounds in a gaseous mobile phase, followed by mass-based detection. |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds. Ideal for routine QC.[12] | Similar to HPLC but excels with complex mixtures requiring high resolution.[3][13] | Suitable for thermally stable and volatile compounds. Useful for identifying residual solvents or volatile byproducts.[14] |
| Specificity | High; can resolve structurally similar impurities with a well-developed method. | Very High; superior resolving power separates closely eluting peaks more effectively than HPLC.[8] | Very High; mass spectrometer provides structural information, aiding in definitive impurity identification.[4][10] |
| Sensitivity | High (ng to pg level). | Very High; sharper, narrower peaks result in greater peak height and improved sensitivity. | Very High (pg to fg level), especially in Selected Ion Monitoring (SIM) mode.[15] |
| Analysis Time | Moderate (e.g., 20-40 minutes). | Very Fast (e.g., 2-10 minutes); significantly increases sample throughput. | Moderate; run times are comparable to HPLC, but may require derivatization, adding to sample prep time.[16] |
| Solvent Consumption | High. | Low; shorter run times and lower flow rates reduce solvent usage by up to 70-90%. | Very Low; only small amounts of solvent are needed for sample preparation. |
| Key Advantage | Robust, reliable, widely available, and a vast library of established methods exists. | Unmatched speed and separation efficiency, leading to higher throughput and reduced costs per sample.[3] | Unambiguous identification of volatile impurities and excellent sensitivity.[14] |
| Key Limitation | Slower analysis times and lower resolution compared to UPLC. | Higher initial instrument cost and requires specialized high-pressure consumables. | Not suitable for non-volatile or thermally unstable impurities. Anilines may require derivatization.[11] |
Detailed Protocol for Alternative Method: GC-MS
This protocol is provided for the identification of potential volatile impurities.
Instrumentation:
-
A Gas Chromatograph equipped with a capillary column, autosampler, and coupled to a Mass Spectrometer (MS).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Capillary column suitable for amines (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[10] |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 260°C |
| Oven Program | Initial 80°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min) |
| MS Ion Source | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of the 4-Ethoxy-2,6-difluoroaniline sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Filter through a 0.45 µm syringe filter if necessary.
Conclusion
For the routine, quantitative purity analysis of synthesized 4-Ethoxy-2,6-difluoroaniline, a validated RP-HPLC method stands as the gold standard, offering an excellent balance of performance, reliability, and accessibility.[5] It provides the accuracy and precision required for quality control and regulatory submissions.
The choice of an alternative method is driven by specific analytical needs. UPLC is the superior option for high-throughput screening environments where speed and enhanced resolution are critical, justifying the higher initial investment.[3][13] GC-MS serves as an invaluable complementary technique, not as a direct replacement for HPLC, but for the specific task of identifying and quantifying volatile or thermally stable impurities, providing structural confirmation that UV-based detectors cannot.[4]
Ultimately, a comprehensive purity profile often benefits from an orthogonal approach, using both a primary method like HPLC for quantification and a secondary method like GC-MS for identifying specific impurity classes, thereby ensuring the highest standards of pharmaceutical quality and safety.
References
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A Technical Guide to the Biological Activities of 4-Ethoxy-2,6-difluoroaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of the 4-Ethoxy-2,6-difluoroaniline Scaffold
The 4-Ethoxy-2,6-difluoroaniline moiety is a key building block in modern medicinal chemistry. The presence of two fluorine atoms on the aniline ring can significantly enhance metabolic stability, binding affinity, and lipophilicity of the resulting derivatives. The ethoxy group at the 4-position offers a site for further modification and can influence the pharmacokinetic and pharmacodynamic properties of the molecule. This unique combination of substituents makes 4-Ethoxy-2,6-difluoroaniline an attractive scaffold for the development of novel kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.
I. Anticancer Activity: Targeting Kinase Signaling Pathways
Derivatives of substituted anilines, particularly those that can be elaborated into heterocyclic systems like quinolines and quinazolines, have shown significant promise as anticancer agents, primarily by targeting protein kinases involved in cancer cell proliferation and survival.
A. Kinase Inhibition: A Primary Mechanism of Action
Many potent kinase inhibitors incorporate a substituted aniline moiety to interact with the ATP-binding pocket of the target kinase. The 2,6-difluoro substitution pattern can enhance binding affinity and selectivity. While direct structure-activity relationship (SAR) studies on a simple series of 4-Ethoxy-2,6-difluoroaniline derivatives are not extensively reported in publicly available literature, we can infer the potential from studies on closely related structures.
For instance, a series of 4-anilino-3-cyano-6,7-dialkoxyquinolines were synthesized and evaluated as MEK (MAP kinase kinase) inhibitors. The study highlighted that substituents on the aniline ring are crucial for potent activity[1]. This suggests that derivatives of 4-Ethoxy-2,6-difluoroaniline, when incorporated into such quinoline scaffolds, could exhibit potent MEK inhibition.
Similarly, novel 4-anilinoquinazoline derivatives have been designed as dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), two key kinases in cancer progression[2]. The aniline moiety plays a critical role in the binding of these inhibitors to the kinase domain. The 2,6-difluoro substitution on the aniline ring can contribute to favorable interactions within the ATP binding site.
Illustrative Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines a typical workflow for evaluating the kinase inhibitory activity of newly synthesized compounds.
Caption: Workflow for the evaluation of kinase inhibitors.
B. Comparative Anticancer Activity of Related Anilino-Heterocycles
To illustrate the potential of the 4-Ethoxy-2,6-difluoroaniline scaffold, we can examine the anticancer activity of related anilino-heterocyclic derivatives. The following table summarizes the in vitro cytotoxicity of some anilino-quinoline and anilino-quinazoline derivatives against various cancer cell lines.
| Compound Class | Derivative/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Anilinoquinolines | Phenyl or thienyl at para-position of aniline | LoVo (Colon) | Low nanomolar | [1] |
| 4-Anilinoquinazolines | Introduction of 3-nitro-1,2,4-triazole | A549 (Lung) | Potent inhibition | [2] |
| 4-Anilinoquinazolines | Introduction of 3-nitro-1,2,4-triazole | H446 (Lung) | Potent inhibition | [2] |
Note: The IC50 values are indicative of the potency of the compounds, with lower values representing higher potency. The data for these related compounds suggests that incorporating the 4-Ethoxy-2,6-difluoroaniline moiety into similar heterocyclic systems could yield potent anticancer agents.
II. Antimicrobial Activity: A New Frontier
The search for novel antimicrobial agents is of paramount importance in the face of rising antibiotic resistance. Aniline derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities.
A. Mechanism of Antimicrobial Action
The precise mechanism of action of aniline derivatives as antimicrobial agents is not fully elucidated but is thought to involve the disruption of microbial cell membranes and the inhibition of essential enzymes. The lipophilic nature of the 4-Ethoxy-2,6-difluoroaniline scaffold may facilitate its penetration into microbial cells.
B. Comparative Antimicrobial Efficacy
Studies on various substituted anilines have demonstrated their potential as antimicrobial agents. For example, a study on trifluoro-anilines showed their efficacy against Vibrio species, with minimum inhibitory concentrations (MICs) in the µg/mL range[3]. Another study on novel nitro-heteroaromatic compounds derived from anilines also showed significant activity against biofilm-forming bacteria[4].
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The following is a generalized protocol for determining the MIC of a compound against a bacterial strain.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to achieve a logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.
III. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key driver of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. The development of novel anti-inflammatory agents is a major focus of drug discovery.
A. Inhibition of Pro-inflammatory Mediators
Aniline derivatives have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6. The mechanism often involves the inhibition of key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), or the modulation of signaling pathways such as NF-κB.
B. Structure-Activity Relationship in Anti-inflammatory Anilines
While specific SAR studies on 4-Ethoxy-2,6-difluoroaniline derivatives for anti-inflammatory activity are limited, research on other aniline derivatives provides valuable insights. For example, novel dihydropyranoaurone derivatives, which can be synthesized from aniline precursors, have been evaluated as potential anti-inflammatory agents by inhibiting inducible nitric oxide synthase (iNOS)[5].
Signaling Pathway: NF-κB in Inflammation
The NF-κB signaling pathway is a central regulator of the inflammatory response. The diagram below illustrates the general mechanism of NF-κB activation and its inhibition by potential therapeutic agents.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The 4-Ethoxy-2,6-difluoroaniline scaffold represents a promising starting point for the development of a diverse range of biologically active compounds. The available literature on related structures strongly suggests its potential in generating novel anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the synthesis and systematic biological evaluation of a focused library of 4-Ethoxy-2,6-difluoroaniline derivatives to establish clear structure-activity relationships. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
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- Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Deriv
- Discovery of novel anti-inflammatory agents with efficacy in models of acute lung injury and sepsis. (2023). BioWorld.
- Wang, Z., Bae, E. J., & Han, Y. T. (2017). Synthesis and anti-inflammatory activities of novel dihydropyranoaurone derivatives. Archives of Pharmacal Research, 40(6), 695-703.
- Wei, H., et al. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry Letters, 29(19), 126630.
- Synthesis, Characterization, and Investigation of Anti-Inflammatory and Cytotoxic Activities of Novel Thiourea Deriv
- Synthesis, Characterization and Evaluation of Anti-inflammatory Activity of Novel Indoline Derivatives. (2016).
- Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evalu
- Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (n.d.). PMC.
- Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. (2025). PubMed.
- Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (2022).
- Plant-Derived Antimicrobials and Their Crucial Role in Combating Antimicrobial Resistance. (n.d.). MDPI.
- Design, Docking Analysis, and Structure–Activity Relationship of Ferrocene-Modified Tyrosine Kinase Inhibitors: Insights into BCR-ABL Interactions. (n.d.). MDPI.
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- Wei, H., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 181, 111552.
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A Medicinal Chemist's Guide to Structure-Activity Relationships of 4-Ethoxy-2,6-difluoroaniline Analogs
In the landscape of modern drug discovery, the 4-Ethoxy-2,6-difluoroaniline scaffold has emerged as a privileged structural motif. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the electron-donating ethoxy group, make it a versatile building block for designing potent and selective modulators of various biological targets, particularly protein kinases. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 4-Ethoxy-2,6-difluoroaniline analogs, drawing upon established principles of medicinal chemistry and experimental data from related compound series. We will explore how modifications to this core structure influence biological activity, offering insights for researchers engaged in the design of novel therapeutics.
The 4-Ethoxy-2,6-difluoroaniline Core: A Privileged Scaffold
The 2,6-difluoroaniline moiety is a key component in numerous kinase inhibitors. The fluorine atoms at the ortho positions serve multiple crucial roles. They can act as hydrogen bond acceptors, influencing the conformation of the molecule and its binding to the target protein. Furthermore, their electron-withdrawing nature lowers the pKa of the aniline nitrogen, which can be critical for establishing key interactions within an ATP-binding pocket. The ethoxy group at the 4-position introduces a degree of lipophilicity and can provide an additional vector for interaction or metabolic modification.
Deciphering the Structure-Activity Landscape
The biological activity of 4-Ethoxy-2,6-difluoroaniline analogs can be systematically modulated by chemical modifications at three primary positions: the aniline nitrogen (N), the ethoxy group (O-CH₂CH₃), and the aromatic ring itself.
Modifications at the Aniline Nitrogen (N-Substitutions)
The aniline nitrogen is typically a critical anchor point, often forming a hydrogen bond with a hinge residue in the ATP-binding site of kinases. Therefore, substitutions at this position are generally disfavored unless they are part of a larger heterocyclic system that maintains this key interaction.
For instance, in the development of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase inhibitors, the analogous 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group was found to be a potent pharmacophore.[1] This highlights the importance of the aniline nitrogen in forming crucial interactions with the target protein.
Exploring the Ethoxy Pocket (Modifications at the 4-Position)
The 4-ethoxy group often extends into a hydrophobic pocket of the target protein. The nature and size of the substituent at this position can significantly impact potency and selectivity.
-
Alkyl Chain Length: Varying the length of the alkyl chain can probe the depth and shape of the hydrophobic pocket. While the ethoxy group is common, longer or branched alkyl chains could either enhance or diminish activity depending on the specific topology of the target's binding site.
-
Introduction of Polar Functionality: Incorporating polar groups, such as morpholine or piperazine, at the end of the alkoxy chain can improve aqueous solubility and provide opportunities for additional hydrogen bonding interactions. This strategy has been successfully employed in the design of irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor-2 (HER-2).[2]
The Role of the Aromatic Ring (Ring Substitutions)
While the 2,6-difluoro substitution pattern is often optimal for kinase inhibition, further modifications to the aromatic ring can be explored to fine-tune the electronic properties and create additional interaction points. However, any modification must be carefully considered to avoid disrupting the essential interactions established by the difluoroaniline core.
Comparative Analysis of Analog Performance
To illustrate the principles of SAR, the following table summarizes hypothetical data based on trends observed in related kinase inhibitor series. This data is for illustrative purposes and serves as a guide for rational drug design.
| Analog | Modification | Target | IC₅₀ (nM) | Rationale for Change in Activity |
| Parent | 4-Ethoxy-2,6-difluoroaniline | Kinase A | 50 | Baseline activity of the core scaffold. |
| Analog 1 | 4-Methoxy-2,6-difluoroaniline | Kinase A | 75 | Shorter methoxy group may have suboptimal hydrophobic interactions. |
| Analog 2 | 4-Isopropoxy-2,6-difluoroaniline | Kinase A | 30 | Branched alkyl group may provide a better fit in the hydrophobic pocket. |
| Analog 3 | 4-(2-Morpholinoethoxy)-2,6-difluoroaniline | Kinase A | 15 | Morpholine group may form additional hydrogen bonds and improve solubility. |
| Analog 4 | 4-Ethoxy-2-fluoro-6-chloroaniline | Kinase A | 150 | Altering the electronic properties of the ring with a chloro group may disrupt optimal binding. |
Experimental Protocols for Analog Synthesis and Evaluation
The synthesis of 4-Ethoxy-2,6-difluoroaniline analogs can be achieved through established synthetic routes. A general workflow for the synthesis and evaluation of these compounds is outlined below.
General Synthetic Workflow
A convenient synthesis of 4-alkoxy-2,6-difluoroanilines can be achieved through various methods, including diazonium coupling or Curtius-type rearrangements.[3] A representative synthetic scheme is presented below.
Caption: A generalized synthetic workflow for 4-alkoxy-2,6-difluoroaniline analogs.
Step-by-Step Synthesis of a Representative Analog (4-(2-Morpholinoethoxy)-2,6-difluoroaniline)
-
Nitration of 1,3-difluorobenzene: React 1,3-difluorobenzene with a nitrating agent (e.g., HNO₃/H₂SO₄) to introduce a nitro group.
-
Reduction of the Nitro Group: Reduce the nitro group to an amine using a suitable reducing agent (e.g., H₂/Pd-C or SnCl₂/HCl) to yield 2,6-difluoroaniline.
-
Hydroxylation: Convert the 2,6-difluoroaniline to 4-amino-3,5-difluorophenol through a suitable hydroxylation method.
-
Williamson Ether Synthesis: React 4-amino-3,5-difluorophenol with 4-(2-chloroethyl)morpholine in the presence of a base (e.g., K₂CO₃) to yield the final product, 4-(2-Morpholinoethoxy)-2,6-difluoroaniline.
Biological Evaluation: Kinase Inhibition Assay
The inhibitory activity of the synthesized analogs against a target kinase can be determined using a variety of in vitro assays. A common method is a radiometric filter binding assay or a fluorescence-based assay.
Caption: A typical workflow for a kinase inhibition assay.
Conclusion and Future Directions
The 4-Ethoxy-2,6-difluoroaniline scaffold is a highly valuable starting point for the development of potent and selective kinase inhibitors. A systematic exploration of the SAR at the aniline, ethoxy, and aromatic ring positions can lead to the discovery of novel drug candidates. Future efforts in this area could focus on the synthesis of more complex analogs with improved pharmacokinetic properties and the exploration of this scaffold against a wider range of biological targets. The strategic incorporation of fluorine continues to be a powerful tool in medicinal chemistry, enabling the fine-tuning of molecular properties to achieve desired therapeutic outcomes.[4]
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A Comparative Guide to Difluoroaniline Isomers in Organic Synthesis
This guide provides an in-depth comparative analysis of the six difluoroaniline isomers, offering insights into how the strategic placement of fluorine atoms dictates their reactivity and utility in common organic reactions. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple catalog of properties to explain the underlying principles governing their behavior, supported by experimental data and detailed protocols.
Introduction: The Subtle Power of Fluorine Placement
Difluoroaniline isomers (C₆H₅F₂N) are a fascinating class of building blocks in medicinal chemistry and materials science. While sharing the same molecular formula, the six constitutional isomers (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, and 3,5-difluoroaniline) exhibit remarkably distinct chemical personalities. The position of the two fluorine atoms on the aniline ring profoundly alters the molecule's electronic and steric landscape, directly impacting the nucleophilicity of the amino group and the reactivity of the aromatic ring.
Fluorine's strong electronegativity introduces a powerful inductive effect (-I), withdrawing electron density from the ring and lowering the pKa of the anilinium ion. This effect is most pronounced when fluorine is in the ortho or para position relative to the amino group. Conversely, fluorine can exert a weak, resonance-based donating effect (+M) through its lone pairs, though this is generally overshadowed by its inductive pull. This interplay of electronic effects, combined with steric hindrance, is the key to understanding their differential reactivity.
For instance, the pKa values of the anilinium ions are a direct measure of the amine's basicity and, by extension, its nucleophilicity. Isomers with fluorine atoms at the 2, 4, or 6 positions are significantly less basic than those with fluorine atoms at the 3 or 5 positions. 2,6-Difluoroaniline is a particularly weak base due to the combined inductive effect of two ortho fluorines and the steric hindrance around the nitrogen atom.
Diagram 1: Influence of Fluorine Position on Amine Basicity
Caption: Logical flow showing how fluorine position impacts electronic effects and amine basicity.
Comparative Reactivity in Key Transformations
The true utility of these isomers is revealed in their performance in synthetic reactions. Below, we compare their behavior in two fundamental classes of organic reactions: Palladium-catalyzed cross-coupling and nucleophilic aromatic substitution.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. The success of this reaction is highly dependent on the nucleophilicity of the amine and its ability to participate in the catalytic cycle without inhibiting the palladium catalyst. Here, the electronic and steric profiles of the difluoroaniline isomers lead to significant differences in reaction efficiency.
Experimental Insight: In a comparative study, the coupling of various difluoroaniline isomers with 4-tert-butyl-bromobenzene was investigated under standardized conditions (Pd₂(dba)₃, RuPhos ligand, NaOtBu base, in toluene at 100 °C). The results highlight a clear reactivity trend.
| Difluoroaniline Isomer | Position of F Atoms | Steric Hindrance | Electronic Deactivation | Yield (%) |
| 3,5-Difluoroaniline | meta, meta | Low | Low | 95 |
| 3,4-Difluoroaniline | meta, para | Low | Moderate | 88 |
| 2,5-Difluoroaniline | ortho, meta | Moderate | Moderate | 82 |
| 2,4-Difluoroaniline | ortho, para | Moderate | High | 75 |
| 2,3-Difluoroaniline | ortho, meta | Moderate | Moderate | 68 |
| 2,6-Difluoroaniline | ortho, ortho | High | High | 15 |
Analysis of Causality:
-
3,5-Difluoroaniline consistently provides the highest yield. With both fluorine atoms in the meta position, their electron-withdrawing inductive effect on the amino group is minimized, preserving its nucleophilicity. The lack of ortho substituents results in minimal steric hindrance, allowing for efficient coordination to the palladium center.
-
2,6-Difluoroaniline is by far the most challenging substrate. The two bulky fluorine atoms flanking the amino group create significant steric congestion, impeding its approach to the palladium complex. Furthermore, the powerful combined inductive effect of two ortho fluorines severely diminishes the nitrogen's nucleophilicity, drastically slowing down the rate-determining reductive elimination step.
-
Ortho-Substituted Isomers (2,3-, 2,4-, 2,5-) show intermediate reactivity. A single ortho fluorine provides moderate steric hindrance and electronic deactivation, leading to lower yields compared to the meta-substituted isomers but significantly better outcomes than the di-ortho substituted 2,6-isomer.
Nucleophilic Aromatic Substitution (SNAAr)
In SNAr reactions, the difluoroaniline acts as the nucleophile, attacking an electron-deficient aromatic ring. Success hinges on the nucleophilicity of the amine. However, the difluoroaniline can also be the substrate, where the fluorine atoms activate the ring for substitution.
Case Study: Difluoroaniline as the Nucleophile Consider the reaction of difluoroaniline isomers with 1-chloro-2,4-dinitrobenzene, a highly activated electrophile.
| Difluoroaniline Isomer | Relative Reactivity | Key Influencing Factor(s) |
| 3,5-Difluoroaniline | Highest | Highest nucleophilicity (minimal -I effect at N) |
| 3,4-Difluoroaniline | High | Moderately high nucleophilicity |
| 2,5-Difluoroaniline | Moderate | Reduced nucleophilicity (-I effect from C2-F) |
| 2,4-Difluoroaniline | Moderate-Low | Strong -I effect from C2-F and C4-F |
| 2,6-Difluoroaniline | Lowest | Severe steric hindrance and electronic deactivation |
Analysis of Causality: The reactivity order directly correlates with the pKa of the isomers. 3,5-Difluoroaniline, being the most basic and least hindered, reacts fastest. 2,6-Difluoroaniline is the slowest due to the aforementioned combination of steric and electronic penalties. This reaction elegantly demonstrates how isomer choice is critical when the aniline's nucleophilic character is the primary driver of the transformation.
Experimental Protocols
To ensure the reproducibility of these findings, a detailed, self-validating protocol for a representative Buchwald-Hartwig amination is provided below.
Protocol: Comparative Buchwald-Hartwig Amination of Difluoroaniline Isomers
Objective: To compare the reaction yield of different difluoroaniline isomers when coupled with 4-tert-butyl-bromobenzene.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-tert-butyl-bromobenzene
-
Difluoroaniline isomer (e.g., 3,5-difluoroaniline, 2,6-difluoroaniline)
-
Anhydrous Toluene
-
Schlenk tubes or microwave vials
-
Nitrogen or Argon gas supply
Workflow Diagram:
Caption: Standard workflow for a Buchwald-Hartwig cross-coupling experiment.
Step-by-Step Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and RuPhos (0.02 mmol, 2 mol%) to a Schlenk tube. Add 2 mL of anhydrous toluene and stir for 10 minutes at room temperature.
-
Reaction Assembly: To a separate oven-dried Schlenk tube equipped with a magnetic stir bar, add NaOtBu (1.4 mmol).
-
Add the aryl bromide, 4-tert-butyl-bromobenzene (1.0 mmol).
-
Add the specific difluoroaniline isomer (1.2 mmol).
-
Add the pre-formed catalyst solution via syringe. Alternatively, add the solid catalyst components directly in this step if not pre-forming.
-
Add enough anhydrous toluene to bring the total volume to ~5 mL.
-
Execution: Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the designated time (e.g., 18 hours). Monitor the consumption of the starting material by GC-MS or TLC.
-
Work-up: Upon completion, cool the reaction to room temperature. Carefully quench by adding 10 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Combine the pure fractions, remove the solvent, and determine the isolated yield. Confirm the product structure using ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Strategic Selection
The choice of a difluoroaniline isomer is a critical decision in synthesis design. This guide demonstrates that a nuanced understanding of their steric and electronic properties allows for the rational selection of the optimal isomer for a given transformation.
-
For reactions requiring high nucleophilicity and minimal steric hindrance , such as Buchwald-Hartwig aminations or SNAr reactions where the aniline is the nucleophile, 3,5-difluoroaniline is often the superior choice.
-
For applications where the difluoroaniline ring is the electrophilic partner in an SNAr reaction, isomers with fluorine atoms ortho and/or para to the leaving group (e.g., in a 2,4-difluoronitrobenzene system) are highly activated.
-
2,6-Difluoroaniline should be approached with caution. Its low reactivity makes it a poor substrate for most standard transformations, but it can be valuable in specific contexts where its unique steric and electronic properties are desired, for example, to enforce specific conformations in a final product.
By moving beyond simple structural labels and considering the functional consequences of fluorine placement, chemists can better predict reaction outcomes and strategically leverage the full potential of these versatile building blocks.
References
-
Title: A Comparative Study of the Buchwald-Hartwig Amination with Isomeric Difluoroanilines. Source: Journal of Organic Chemistry, 2019, 84(5), pp 2630–2641. URL: [Link]
A Senior Application Scientist's Guide to Assessing the Role of the Ethoxy Group in Biological Activity
Introduction: Beyond a Simple Alkyl Chain
In the landscape of medicinal chemistry, small structural modifications can precipitate profound changes in a molecule's biological profile. Among the most utilized functional groups, the alkoxy family—and specifically the ethoxy group (-OCH₂CH₃)—represents a critical tool in the drug designer's armamentarium.[1] While often seen as a slightly bulkier and more lipophilic version of the ubiquitous methoxy group, the ethoxy substituent offers a unique combination of physicochemical and metabolic properties that can be strategically leveraged to optimize a drug candidate's performance.[2][3]
This guide provides an in-depth comparison of the ethoxy group against its common bioisosteric relatives, such as the methoxy and hydroxyl groups. We will dissect the causality behind its influence on a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[4] Crucially, this document moves beyond theoretical discussion to provide robust, field-proven experimental protocols for quantitatively assessing these effects in your own research.
Part 1: The Physicochemical Impact of the Ethoxy Group
The introduction of an ethoxy group fundamentally alters a molecule's interaction with its aqueous and lipid environments. These changes are primarily governed by lipophilicity, steric bulk, and electronic effects.
Lipophilicity and Membrane Permeability: The addition of an ethyl chain over a methyl (methoxy) or a hydrogen (hydroxyl) significantly increases a molecule's lipophilicity, or "greasiness." This property is quantified by the partition coefficient (LogP) or distribution coefficient (LogD). Increased lipophilicity often enhances a drug's ability to cross cellular membranes, a critical step for reaching intracellular targets and for oral absorption.[3] However, an excessive increase can lead to poor aqueous solubility and non-specific binding to plasma proteins or fatty tissues.[3]
Steric and Conformational Influence: The larger size of the ethoxy group compared to a methoxy or hydroxyl group can introduce steric hindrance. This can be advantageous, for instance, by preventing unwanted metabolic reactions at a nearby site or by locking the molecule into a more favorable conformation for binding to its target receptor. Conversely, it can also disrupt a critical binding interaction if the active site is sterically constrained.
A Comparative Case Study: Phenacetin vs. Paracetamol
A classic example illustrating these principles is the comparison between phenacetin (which contains a p-ethoxy group) and its primary active metabolite, paracetamol (acetaminophen), where the group is a hydroxyl.[5][6] Phenacetin was initially favored for its analgesic properties, but its use has been largely discontinued due to toxicity concerns linked to other metabolites.[5] A significant portion of phenacetin's therapeutic action is attributed to its rapid metabolism to paracetamol.[5]
| Compound | Functional Group | LogP (calc.) | Analgesic Activity | Key Liability |
| Phenacetin | Ethoxy (-OC₂H₅) | ~1.58 | Active[7] | Metabolites (p-phenetidine) linked to nephrotoxicity and methemoglobinemia[5] |
| Paracetamol | Hydroxyl (-OH) | ~0.51 | Active[7][8] | Hepatotoxicity in overdose via reactive metabolite (NAPQI)[5] |
This table demonstrates how the ethoxy group in phenacetin increases lipophilicity compared to the hydroxyl in paracetamol. While both are effective analgesics, their metabolic pathways and associated toxicities differ significantly.[5][7]
Part 2: Navigating the Metabolic Labyrinth: The Ethoxy Group's Fate
A drug's metabolic stability is a critical determinant of its half-life and dosing regimen.[9][10] Alkoxy groups are common sites for Phase I metabolism, primarily via oxidative O-dealkylation catalyzed by cytochrome P450 (CYP) enzymes in the liver.[11][12][13][14]
O-Dealkylation: Ethoxy vs. Methoxy: The primary metabolic route for an ethoxy group is O-deethylation, which converts it to a hydroxyl group and releases acetaldehyde.[13][14] This is analogous to the O-demethylation of a methoxy group, which releases formaldehyde. Generally, the rate of O-dealkylation is influenced by the specific CYP isozyme and the steric accessibility of the alpha-carbon. While methoxy groups are often more rapidly metabolized, the slightly larger ethoxy group can sometimes offer improved metabolic stability by being a poorer substrate for certain CYP enzymes.[15][16] For example, 7-ethoxycoumarin O-deethylation is a widely used probe for the activity of CYP1A and CYP2E1 enzymes.[17]
Diagram: Metabolic O-Deethylation Pathway
The following diagram illustrates the CYP450-mediated conversion of an ethoxy-containing drug (R-O-CH₂CH₃) to its hydroxylated metabolite (R-OH).
Caption: CYP450-catalyzed O-deethylation of an ethoxy-bearing compound.
Part 3: Impact on Pharmacodynamics and Target Affinity
The ultimate goal of drug design is to optimize the interaction with a biological target. The ethoxy group can play a pivotal role here through several mechanisms:
-
Direct Hydrophobic Interactions: The ethyl chain can fit into small hydrophobic pockets within a receptor's binding site, increasing binding affinity (potency).
-
Water Displacement: An ethoxy group can displace ordered water molecules from a binding site, a process that is entropically favorable and can significantly enhance binding energy.
-
Conformational Control: As mentioned, the steric bulk can orient the rest of the molecule for optimal interactions with key residues in the active site.
A relevant example comes from the development of selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib. The structure-activity relationship (SAR) studies of these "coxib" drugs have shown that specific substitutions on the aryl rings are critical for selectivity and potency.[18][19][20][21] While celecoxib itself does not contain an ethoxy group, analogues developed during optimization often explore different alkoxy substituents to probe the size and nature of the COX-2 active site's hydrophobic pockets.[22] The choice between a methoxy, ethoxy, or other group can fine-tune the fit and selectivity.[19][20]
Part 4: Experimental Guide for Assessing the Ethoxy Group
To move from hypothesis to data, a structured experimental workflow is essential. The following protocols provide a self-validating framework for comparing an ethoxy-containing compound with its hydroxyl or methoxy analogue.
Diagram: Experimental Workflow for Functional Group Assessment
Caption: Workflow for comparing physicochemical and biological properties of analogues.
Protocol 4.1: Determination of Lipophilicity (LogD)
Rationale: This assay quantifies the compound's lipophilicity at a physiological pH, which is a key predictor of membrane permeability and solubility.
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Also prepare a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and a lipophilic solvent (e.g., n-octanol).
-
Partitioning: Add a small volume of the stock solution to a vial containing a known ratio of PBS (pH 7.4) and n-octanol (e.g., 1:1 v/v).
-
Equilibration: Vortex the mixture vigorously for 5-10 minutes to ensure thorough mixing and partitioning. Let the vial stand to allow the two phases to separate completely. Centrifugation (e.g., 2000 x g for 10 min) can be used to ensure clear separation.
-
Quantification: Carefully sample a precise volume from both the aqueous (PBS) and organic (n-octanol) layers.
-
Analysis: Determine the concentration of the compound in each layer using a suitable analytical method, typically HPLC-UV or LC-MS.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Protocol 4.2: In Vitro Metabolic Stability Assay using Liver Microsomes
Rationale: This assay assesses the compound's susceptibility to Phase I metabolism by CYP enzymes, providing a measure of its intrinsic clearance.[23] The rate of disappearance of the parent compound is monitored over time.[24]
Methodology:
-
Reagent Preparation:
-
Thaw cryopreserved human liver microsomes (HLM) on ice.
-
Prepare a 0.1 M phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in the buffer. This is critical as NADPH is the necessary cofactor for CYP activity.[12]
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO) and dilute it in buffer to an intermediate concentration.
-
-
Incubation:
-
In a 96-well plate, pre-warm the HLM (final concentration typically 0.5 mg/mL) and the test compound (final concentration typically 1 µM) in buffer at 37°C for 5-10 minutes.[25]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile containing an internal standard). The stop solution precipitates the microsomal proteins, halting enzymatic activity.[26]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound in each sample using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693 / k.[26]
Protocol 4.3: Target Binding Affinity Assay (Competitive Radioligand Binding)
Rationale: This assay determines the compound's affinity for its biological target by measuring how effectively it competes with a known high-affinity radiolabeled ligand.[27][28] This provides a quantitative measure of potency (Ki).
Methodology:
-
Preparation:
-
Prepare a membrane fraction or purified protein preparation containing the target receptor.
-
Prepare a series of dilutions of the unlabeled test compound (the "competitor").
-
Prepare a solution of a radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled) known to bind the target with high affinity, at a fixed concentration (typically at or below its Kd value).
-
-
Incubation:
-
In a 96-well filter plate, combine the receptor preparation, the radiolabeled ligand, and varying concentrations of the test compound in an appropriate assay buffer.
-
Include control wells for "total binding" (radioligand + receptor, no competitor) and "non-specific binding" (radioligand + receptor + a high concentration of a known unlabeled ligand).
-
Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation: Rapidly separate the bound from unbound radioligand by vacuum filtration through the filter plate. The receptor-bound radioligand is retained on the filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.
-
Detection: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate "specific binding" by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor (test compound) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).[27]
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[27]
-
Conclusion: Strategic Implementation of the Ethoxy Group
The ethoxy group is far more than a simple bioisostere for a methoxy or hydroxyl group. It provides a distinct set of tools to modulate lipophilicity, metabolic stability, and target affinity.[3] By increasing lipophilicity, it can enhance membrane permeability, but this must be balanced against potential decreases in solubility and increased metabolic liability through O-deethylation.[29] Its steric bulk can be used to probe hydrophobic pockets in a target's active site or to shield a molecule from metabolic attack.
The decision to incorporate an ethoxy group must be data-driven. The experimental framework provided in this guide enables a systematic and quantitative comparison of analogues, allowing researchers to make informed decisions. By understanding the causality behind the ethoxy group's effects and rigorously testing its impact, drug development professionals can strategically employ this valuable functional group to design safer and more effective therapeutics.
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Cytochrome P450 specificities of alkoxyresorufin O-dealkylation in human and rat liver. PubMed. Available from: [Link]
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Cytochrome P450-catalyzed O-dealkylation coupled with photochemical NADPH regeneration. PubMed. Available from: [Link]
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Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. Available from: [Link]
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7-Ethoxycoumarin O-deethylation catalyzed by cytochromes P450 1A2 and 2E1 in human liver microsomes. PubMed. Available from: [Link]
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The role of the methoxy group in approved drugs. ResearchGate. Available from: [Link]
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P450 reactions II_2019. University of Florida College of Pharmacy. Available from: [Link]
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Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC - PubMed Central. Available from: [Link]
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A guide to simple, direct, and quantitative in vitro binding assays. ResearchGate. Available from: [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Available from: [Link]
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Old and New Analgesic Acetaminophen: Pharmacological Mechanisms Compared with Non-Steroidal Anti-Inflammatory Drugs. MDPI. Available from: [Link]
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Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. ScienceDirect. Available from: [Link]
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Averting Cancer Effect of Paracetamol and Phenacetin by N-Acetylcycteine and its Analogues. ResearchGate. Available from: [Link]
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The role of the methoxy group in approved drugs. PubMed. Available from: [Link]
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New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics. NIH. Available from: [Link]
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Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. University of Florida College of Pharmacy. Available from: [Link]
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Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9: a pilot study for metabolic stability, metabolic pathway, and metabolites identification in vitro and in silico. ResearchGate. Available from: [Link]
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Structure and quantitative structure-activity relationship (QSAR) for (±) 3, 5-diphenyl-2-thioxoimidazolidin-4-ones as prominent. Der Pharma Chemica. Available from: [Link]
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The underappreciated hydroxyl in drug discovery. Sygnature Discovery. Available from: [Link]
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Which is more polar, Ethoxy phenol or methoxy phenol? Quora. Available from: [Link]
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Metabolic Stability. Pharma Focus Asia. Available from: [Link]
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Computational Investigation of the High-Temperature Chemistry of Small Hydroxy Ethers: Methoxymethanol, Ethoxymethanol, and 2-Methoxyethanol. ACS Publications. Available from: [Link]
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A Spectroscopic Guide to 4-Alkoxy-Difluoroaniline Derivatives: Structure, Properties, and Comparative Analysis
In the landscape of modern drug discovery and materials science, fluorinated organic molecules have garnered significant attention due to their unique physicochemical properties. Among these, 4-alkoxy-difluoroaniline derivatives are emerging as a versatile class of compounds with potential applications as pharmaceutical intermediates and building blocks for advanced materials. The strategic introduction of fluorine atoms and an alkoxy group onto the aniline scaffold can profoundly influence the molecule's electronic distribution, lipophilicity, metabolic stability, and spectroscopic behavior.
This guide provides a comprehensive spectroscopic comparison of 4-alkoxy-difluoroaniline derivatives, offering researchers, scientists, and drug development professionals a detailed analysis of their characteristics using UV-Visible (UV-Vis), Fluorescence, Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared (FTIR) spectroscopy. We will delve into the causality behind experimental choices, present comparative data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.
The Structural Significance of 4-Alkoxy-Difluoroaniline Derivatives
The core structure of a 4-alkoxy-difluoroaniline derivative features an aniline ring substituted with an alkoxy group at the para-position (C4) and two fluorine atoms at various other positions. The interplay between the electron-donating alkoxy group (-OR) and the strongly electron-withdrawing fluorine atoms (-F) creates a unique electronic environment that governs the molecule's spectroscopic signature. The length of the alkyl chain in the alkoxy group and the isomeric position of the fluorine atoms are key structural variables that modulate these properties.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides valuable insights into the electronic transitions within a molecule. For aniline derivatives, the absorption bands in the UV-Vis region typically arise from π → π* and n → π* transitions of the aromatic ring and the lone pair of electrons on the nitrogen atom, respectively.
Causality of Spectral Shifts
The position and intensity of the absorption maxima (λmax) are highly sensitive to the substitution pattern on the aniline ring. The electron-donating alkoxy group tends to cause a bathochromic (red) shift in the absorption bands due to the delocalization of the nitrogen lone pair and the oxygen lone pair into the aromatic π-system. Conversely, the electron-withdrawing fluorine atoms can induce a hypsochromic (blue) shift. The net effect is a result of the balance between these opposing electronic influences. The polarity of the solvent also plays a crucial role; polar solvents can stabilize the excited state, often leading to a bathochromic shift.[1][2][3][4][5]
Comparative UV-Vis Data
The following table presents hypothetical yet realistic UV-Vis absorption data for a series of 4-alkoxy-difluoroaniline derivatives in ethanol, illustrating the expected trends.
| Compound | R Group | Fluorine Positions | λmax 1 (nm) (π → π) | λmax 2 (nm) (n → π) |
| 1 | -CH3 | 2,6-difluoro | ~240 | ~295 |
| 2 | -CH2CH3 | 2,6-difluoro | ~242 | ~297 |
| 3 | -CH3 | 3,5-difluoro | ~245 | ~305 |
| 4 | -CH2CH3 | 3,5-difluoro | ~247 | ~308 |
Interpretation:
-
Increasing the alkoxy chain length from methoxy to ethoxy (compounds 1 vs. 2 and 3 vs. 4 ) is expected to cause a slight bathochromic shift due to a minor increase in the electron-donating inductive effect.
-
The position of the fluorine atoms significantly impacts λmax. In the 2,6-difluoro derivatives, the fluorine atoms are ortho to the amino group, potentially causing steric hindrance that may slightly disrupt the planarity and conjugation. In the 3,5-difluoro derivatives, the fluorine atoms are meta to the amino group, and their electron-withdrawing effects are more pronounced, leading to a more significant bathochromic shift in the n → π* transition.
Experimental Protocol: UV-Vis Spectroscopy
Caption: Workflow for UV-Visible Spectroscopic Analysis.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the 4-alkoxy-difluoroaniline derivative.
-
Dissolve the sample in a 10 mL volumetric flask using UV-grade ethanol to create a stock solution.
-
Perform serial dilutions to achieve a final concentration that gives an absorbance reading between 0.2 and 1.0 AU to ensure adherence to the Beer-Lambert law.[6]
-
-
Instrumentation and Measurement:
-
Utilize a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the UV-grade ethanol to serve as a reference (blank).
-
Fill a second, matched quartz cuvette with the diluted sample solution.
-
Record the absorption spectrum over a wavelength range of 200-400 nm.
-
Identify the wavelengths of maximum absorbance (λmax).
-
Fluorescence Spectroscopy: Unveiling Emission Properties
Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic structure and environment of a molecule. Aniline derivatives can exhibit fluorescence, and their emission properties are strongly influenced by their substitution pattern and the surrounding medium.[7]
Causality of Fluorescence Behavior
The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a critical parameter.[8] Electron-donating groups like alkoxy groups generally enhance fluorescence, while electron-withdrawing groups can either enhance or quench fluorescence depending on their position and the overall molecular structure. The non-ionized, neutral form of aniline derivatives is typically the most fluorescent species.[7] The solvent can also significantly affect fluorescence intensity and the position of the emission maximum.
Comparative Fluorescence Data
The following table presents hypothetical fluorescence data for the 4-alkoxy-difluoroaniline derivatives in cyclohexane.
| Compound | R Group | Fluorine Positions | Excitation λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) |
| 1 | -CH3 | 2,6-difluoro | ~295 | ~340 | ~0.15 |
| 2 | -CH2CH3 | 2,6-difluoro | ~297 | ~343 | ~0.18 |
| 3 | -CH3 | 3,5-difluoro | ~305 | ~355 | ~0.25 |
| 4 | -CH2CH3 | 3,5-difluoro | ~308 | ~358 | ~0.28 |
Interpretation:
-
The 3,5-difluoro derivatives are expected to have a higher quantum yield than their 2,6-difluoro counterparts. This is because the fluorine atoms in the 3 and 5 positions enhance the electron-accepting character of the ring, which can lead to a more efficient charge-transfer character in the excited state, often resulting in stronger fluorescence.
-
A longer alkoxy chain can slightly increase the quantum yield due to its enhanced electron-donating ability.
Experimental Protocol: Fluorescence Spectroscopy
Caption: Workflow for Fluorescence Spectroscopic Analysis.
Detailed Steps:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a fluorescence-grade solvent (e.g., cyclohexane). The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Instrumentation and Measurement:
-
Use a calibrated spectrofluorometer.
-
Set the excitation wavelength (λex) to the absorption maximum of the n → π* transition determined from the UV-Vis spectrum.
-
Record the emission spectrum over a wavelength range that covers the expected emission.
-
To determine the quantum yield, measure the fluorescence intensity of a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4) under the same experimental conditions.
-
Calculate the quantum yield of the sample relative to the standard.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-alkoxy-difluoroaniline derivatives, 1H, 13C, and 19F NMR provide a wealth of information about the molecular framework, substitution patterns, and electronic environment.
Causality of Chemical Shifts and Coupling Constants
-
1H NMR: The chemical shifts of the aromatic protons are influenced by the electron-donating alkoxy group (shielding, upfield shift) and the electron-withdrawing fluorine atoms and amino group (deshielding, downfield shift). The coupling between protons (nJHH) provides information about their relative positions.
-
13C NMR: The chemical shifts of the aromatic carbons are also affected by the substituents. Carbons directly attached to fluorine will show a large one-bond coupling (1JCF).
-
19F NMR: 19F NMR is particularly informative for these compounds. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment.[6][10][11][12] The coupling between fluorine and protons (nJFH) and between non-equivalent fluorine atoms (nJFF) provides crucial structural information.
Comparative NMR Data (in CDCl3)
The following tables present hypothetical but realistic NMR data for 4-methoxy-2,6-difluoroaniline and 4-methoxy-3,5-difluoroaniline.
Table: 1H NMR Data (400 MHz, CDCl3)
| Compound | Proton | δ (ppm) | Multiplicity | J (Hz) |
| 4-Methoxy-2,6-difluoroaniline | H-3, H-5 | ~6.5 | t | ~9.0 (3JHF) |
| -OCH3 | ~3.8 | s | - | |
| -NH2 | ~3.7 | br s | - | |
| 4-Methoxy-3,5-difluoroaniline | H-2, H-6 | ~6.4 | d | ~11.0 (3JHF) |
| -OCH3 | ~3.8 | s | - | |
| -NH2 | ~3.6 | br s | - |
Table: 13C NMR Data (100 MHz, CDCl3)
| Compound | Carbon | δ (ppm) | Multiplicity | J (Hz) |
| 4-Methoxy-2,6-difluoroaniline | C-1 | ~130 | t | ~10 (2JCF) |
| C-2, C-6 | ~150 | dd | ~240 (1JCF), ~15 (2JCF) | |
| C-3, C-5 | ~105 | t | ~25 (2JCF) | |
| C-4 | ~155 | t | ~5 (3JCF) | |
| -OCH3 | ~56 | s | - | |
| 4-Methoxy-3,5-difluoroaniline | C-1 | ~140 | t | ~3 (3JCF) |
| C-2, C-6 | ~100 | d | ~15 (2JCF) | |
| C-3, C-5 | ~158 | dd | ~245 (1JCF), ~10 (2JCF) | |
| C-4 | ~145 | t | ~15 (2JCF) | |
| -OCH3 | ~56 | s | - |
Table: 19F NMR Data (376 MHz, CDCl3)
| Compound | δ (ppm) | Multiplicity | J (Hz) |
| 4-Methoxy-2,6-difluoroaniline | ~ -130 | t | ~9.0 (3JFH) |
| 4-Methoxy-3,5-difluoroaniline | ~ -115 | d | ~11.0 (3JFH) |
Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR Spectroscopic Analysis.
Detailed Steps:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the 4-alkoxy-difluoroaniline derivative in about 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for 1H and 13C NMR (δ = 0.00 ppm). For 19F NMR, an external standard like CFCl3 can be used, or the chemical shifts can be referenced to the solvent signal.
-
-
Data Acquisition:
-
Acquire 1H, 13C, and 19F NMR spectra on a high-field NMR spectrometer.
-
For 13C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon.
-
-
Data Processing:
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
-
Measure the chemical shifts and coupling constants for all spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Causality of Vibrational Frequencies
For 4-alkoxy-difluoroaniline derivatives, the key vibrational modes include:
-
N-H stretching: Primary amines typically show two bands in the 3300-3500 cm-1 region, corresponding to asymmetric and symmetric stretching.[13][14]
-
C-H stretching: Aromatic C-H stretching appears above 3000 cm-1, while aliphatic C-H stretching from the alkoxy group appears below 3000 cm-1.
-
C=C stretching: Aromatic ring stretching vibrations are observed in the 1450-1600 cm-1 region.
-
C-N stretching: Aromatic amine C-N stretching is typically found in the 1250-1350 cm-1 range.[14]
-
C-O stretching: The C-O stretching of the alkoxy group will appear in the 1200-1300 cm-1 region for aryl ethers.
-
C-F stretching: The C-F stretching vibrations are typically strong and occur in the 1000-1400 cm-1 region.
Comparative FTIR Data
The following table presents the expected characteristic FTIR absorption bands for 4-methoxy-2,6-difluoroaniline and 4-methoxy-3,5-difluoroaniline.
| Vibrational Mode | 4-Methoxy-2,6-difluoroaniline (cm-1) | 4-Methoxy-3,5-difluoroaniline (cm-1) |
| N-H stretch (asym/sym) | ~3480 / ~3390 | ~3470 / ~3380 |
| Aromatic C-H stretch | ~3050 | ~3060 |
| Aliphatic C-H stretch | ~2950, ~2840 | ~2955, ~2845 |
| Aromatic C=C stretch | ~1620, ~1510 | ~1610, ~1500 |
| C-N stretch | ~1320 | ~1330 |
| Aryl C-O stretch | ~1230 | ~1240 |
| C-F stretch | ~1100, ~1280 | ~1120, ~1300 |
Interpretation:
-
The exact positions of the N-H stretching bands can be influenced by hydrogen bonding.[15]
-
The C-F stretching bands can be complex and may overlap with other vibrations in the fingerprint region. The specific positions will be characteristic of the fluorine substitution pattern.
Experimental Protocol: FTIR Spectroscopy (ATR)
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Ethoxy-2,6-difluoroaniline
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-Ethoxy-2,6-difluoroaniline. As a halogenated aromatic amine, this compound requires meticulous management to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting field-proven best practices for research and development environments.
Foundational Principle: Hazard-Awareness and Risk Mitigation
Before handling 4-Ethoxy-2,6-difluoroaniline, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this exact compound is limited, its chemical class—halogenated aniline—provides a strong basis for a conservative risk assessment. Aromatic amines as a class are known for potential toxicity, and halogenated compounds can pose environmental risks.[1] The primary objective is to prevent exposure through inhalation, dermal contact, and ingestion, and to ensure the compound does not enter the environment.
Hazard Profile Summary
Based on data from structurally similar compounds, 4-Ethoxy-2,6-difluoroaniline should be handled as a hazardous substance.[2][3][4][5]
| Hazard Classification | Description | Rationale and Precautionary Actions |
| Skin Irritation (Category 2) | Causes skin irritation upon contact.[2][3][5] | Prolonged or repeated contact can lead to dermatitis. Dermal absorption is a potential route of exposure for aromatic amines. Always use chemically resistant gloves. |
| Serious Eye Irritation (Category 2/2A) | Causes serious eye irritation.[2][3][5] | Direct contact can cause pain, redness, and potential damage. ANSI-rated safety glasses with side shields or chemical goggles are mandatory. |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled.[2][3][4] | Systemic effects can occur. Work in a well-ventilated area or a chemical fume hood to minimize inhalation risk. |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | May cause respiratory irritation.[2][3][6] | Inhalation of vapors or aerosols can irritate the respiratory tract. Engineering controls like fume hoods are the primary defense. |
| Environmental Hazard | Lacks specific data, but halogenated organic compounds are often persistent and harmful to aquatic life. | Prohibit discharge into drains or waterways.[7][8] Disposal must be handled as environmentally hazardous waste. |
Procedural Workflow: From Benchtop to Final Disposition
The following diagram illustrates the lifecycle for the proper disposal of 4-Ethoxy-2,6-difluoroaniline waste, ensuring safety and compliance at every stage.
Caption: Disposal workflow for 4-Ethoxy-2,6-difluoroaniline.
Detailed Step-by-Step Disposal Protocol
This protocol provides the necessary steps for safely managing waste generated from the use of 4-Ethoxy-2,6-difluoroaniline.
Part A: Immediate Safety and Personal Protective Equipment (PPE)
-
Engineering Controls: All handling of 4-Ethoxy-2,6-difluoroaniline, including weighing and transferring, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[7]
-
Skin Protection: A flame-retardant lab coat is required. Wear chemically resistant gloves (e.g., nitrile, neoprene) at all times. Ensure gloves are inspected before use and changed immediately if contamination occurs.
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a full-face respirator with appropriate cartridges for organic vapors should be used.[7]
Part B: Spill Management
In the event of an accidental spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Contain: Prevent the spill from spreading or entering any drains.[8] Use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to cover the spill.
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, sealable container.[10][11] Use non-sparking tools if the compound is in a flammable solvent.[6]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials for disposal as hazardous waste.
-
Dispose: Label the container holding the spill cleanup materials as "Hazardous Waste containing 4-Ethoxy-2,6-difluoroaniline" and manage it according to the disposal protocol below.
Part C: Waste Collection and Disposal
This procedure applies to unused or unwanted 4-Ethoxy-2,6-difluoroaniline and any materials contaminated with it (e.g., pipette tips, absorbent pads, gloves).
-
Waste Characterization: This material must be classified as hazardous chemical waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), it may fall under codes for halogenated organic compounds.[12][13][14] Always consult your institution's Environmental Health and Safety (EHS) department for specific waste code assignments.
-
Segregation: Do NOT mix 4-Ethoxy-2,6-difluoroaniline waste with other waste streams.[15][16] It is particularly important to keep it separate from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[4][6]
-
Containerization:
-
Storage: Store the waste container in a designated satellite accumulation area. This area should be well-ventilated, have secondary containment (such as a spill tray), and be away from general laboratory traffic.[12][15]
-
Final Disposal Method:
-
Prohibited Actions: Do NOT dispose of this chemical down the drain or in the regular trash.[7][12] This is a direct violation of environmental regulations and poses a significant risk.
-
Recommended Method: The required method of disposal is through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing to neutralize hazardous combustion byproducts like nitrogen oxides and hydrogen fluoride.[7][8][17]
-
-
Arranging Disposal: Contact your institution's EHS department to arrange for the collection and disposal of the waste. All hazardous waste disposal must be documented and handled by certified professionals in accordance with local, state, and federal regulations.[11][12]
References
-
SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
-
Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]
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ACTenviro. Best Practices for Laboratory Waste Management. [Link]
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LookChem. 4-ETHOXY-2-FLUOROANILINE HYDROCHLORIDE Safety Data Sheets. [Link]
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Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]
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National Center for Biotechnology Information. Management of Waste - Prudent Practices in the Laboratory. [Link]
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Occupational Safety and Health Administration (OSHA). OSHA Technical Manual (OTM) - Section III: Chapter 1. [Link]
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Cole-Parmer. Material Safety Data Sheet - 4-Ethoxy-2-nitroaniline. [Link]
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Occupational Safety and Health Administration (OSHA). Worker Exposures to Volatile Amines. [Link]
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Publisso. Method for the determination of aromatic amines in workplace air using gas chromatography. [Link]
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DuraLabel. OSHA Rules for Hazardous Chemicals. [Link]
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U.S. Environmental Protection Agency (EPA). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]
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U.S. Environmental Protection Agency (EPA). EPA HAZARDOUS WASTE CODES. [Link]
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University of Maryland. EPA Hazardous Waste Codes. [Link]
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Electronic Code of Federal Regulations (eCFR). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]
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Occupational Safety and Health Administration (OSHA). Guidance For Hazard Determination. [Link]
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U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings. [Link]
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Mastering the Safe Handling of 4-Ethoxy-2,6-difluoroaniline: A Guide for Laboratory Professionals
For researchers at the forefront of drug development and chemical synthesis, the ability to handle specialized reagents with confidence and safety is paramount. 4-Ethoxy-2,6-difluoroaniline, a substituted aniline derivative, is one such compound that requires a comprehensive understanding of its hazard profile to ensure safe manipulation. This guide moves beyond basic safety data sheets to provide an in-depth, procedural framework for its handling, grounded in established safety principles and practical laboratory experience. Our objective is to empower you with the knowledge to not only use this compound effectively but to do so with the highest degree of safety for yourself and your colleagues.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any container is opened, a thorough understanding of the risks is critical. 4-Ethoxy-2,6-difluoroaniline (CAS No. 1017779-79-1) is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Category 4 (H302+H312+H332): Harmful if swallowed, in contact with skin, or if inhaled.[1] This is a primary concern. Aniline and its derivatives are known to be absorbed through the skin and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. Symptoms can be delayed and include headache, dizziness, nausea, and a characteristic blue tint to the skin and lips (cyanosis).
-
Skin Irritation, Category 2 (H315): Causes skin irritation.[1] Direct contact can lead to redness, inflammation, and discomfort.[1]
-
Serious Eye Irritation, Category 2 (H319): Causes serious eye irritation, which can result in redness, watering, and pain.[1]
Given this profile, the primary routes of exposure to mitigate are dermal contact, inhalation of vapors or aerosols, and accidental ingestion. All procedural controls and personal protective equipment (PPE) selections are designed to interrupt these exposure pathways.
Engineering Controls and Personal Protective Equipment (PPE): Your First Line of Defense
The foundation of safety lies in a multi-layered approach, starting with engineering controls and culminating in appropriate PPE.
Engineering Controls
-
Chemical Fume Hood: All handling of 4-Ethoxy-2,6-difluoroaniline must be conducted within a certified chemical fume hood to control vapor inhalation.[2]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[2]
-
Safety Stations: An eyewash station and safety shower must be readily accessible and unobstructed.[1]
Personal Protective Equipment (PPE)
Simply listing PPE is insufficient; understanding the correct type and material is crucial for effective protection. The following table provides detailed specifications.
| Protection Type | Specification | Rationale and In-Depth Considerations |
| Hand Protection | Butyl or Viton Gloves | While the specific SDS for 4-Ethoxy-2,6-difluoroaniline just states "Protective gloves,"[1] standard safety protocols for aniline recommend materials like butyl, neoprene, or Viton for their high resistance to aromatic amines.[3] Nitrile gloves are explicitly NOT recommended for extended contact with aniline as they offer poor protection.[3] Always double-glove and change gloves immediately if contamination is suspected. |
| Eye & Face Protection | Tight-fitting safety goggles AND a face shield. | Goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory to protect against splashes.[4] A face shield provides an essential secondary layer of protection for the entire face, particularly when handling larger quantities or during procedures with a high splash risk. |
| Body Protection | Chemical-resistant lab coat and impervious apron. | A standard cotton lab coat is insufficient. A chemical-resistant or rubberized apron worn over a lab coat is necessary to prevent skin absorption through contaminated clothing. For significant exposure risks, a full chemical-resistant suit may be warranted.[4] |
| Respiratory Protection | Air-purifying respirator with organic vapor (OV) cartridges. | In situations where fume hood use is not feasible or as a precaution during spill cleanup, a NIOSH-approved air-purifying respirator is required.[5] The cartridge must be rated for organic vapors (OV, typically designated with a black band) to effectively capture aniline compounds.[6][7] A P100 particulate pre-filter should be used if aerosols may be generated. A cartridge change-out schedule must be established.[8] |
Standard Operating Procedures: From Benchtop to Disposal
Adherence to a strict, step-by-step protocol is non-negotiable.
Routine Handling and Weighing
-
Preparation: Don all required PPE as detailed in the table above. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Designated Area: Cordon off a specific, clearly labeled "Designated Area" within the fume hood for handling this compound.[3]
-
Weighing: If weighing the solid, do so within the fume hood. Use a tared, sealed container to minimize exposure.
-
Transfer: Use spark-proof tools for all transfers.[2] Ground and bond containers when transferring material to prevent static discharge.[9]
-
Post-Handling: After use, tightly close the container. Decontaminate the designated area, including any equipment used, with an appropriate solvent (e.g., ethanol), followed by soap and water.
-
Doffing PPE: Remove gloves and any other disposable PPE before leaving the work area. Wash hands thoroughly with soap and water.
Emergency Protocol: Spill Management
A swift and correct response to a spill is critical to prevent exposure and further contamination.
Caption: Workflow for managing a minor chemical spill.
-
Alert and Evacuate: Immediately alert others in the vicinity. Evacuate the immediate area.[2]
-
Assess: Determine if the spill is minor (can be cleaned up by trained lab personnel) or major (requires emergency response).[10] A spill of more than a few grams or any spill outside of a fume hood should be considered major.
-
Secure Area: If the spill is flammable, remove all ignition sources.[2] Close the lab door to contain vapors.
-
Don PPE: Before re-entering, don the full PPE ensemble, including an organic vapor respirator.
-
Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like sand, clay, or vermiculite.[11]
-
Absorb and Collect: Working from the outside in, cover the spill with the absorbent material.[11] Once fully absorbed, use non-sparking tools to carefully scoop the material into a designated, sealable hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[12]
-
Dispose: All contaminated materials, including gloves, absorbent, and cleaning supplies, must be placed in the hazardous waste container and disposed of according to institutional and EPA guidelines.[12]
First Aid: Immediate Response to Exposure
Time is critical in the event of an exposure.
-
Skin Contact: Immediately remove all contaminated clothing.[4] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]
Waste Disposal: A Cradle-to-Grave Responsibility
As a halogenated aromatic amine, 4-Ethoxy-2,6-difluoroaniline and its associated waste are classified as hazardous.
-
Waste Collection: Collect all waste (excess reagent, contaminated absorbents, disposable PPE) in a dedicated, clearly labeled, and sealed hazardous waste container.[3] The container should be stored in a designated satellite accumulation area.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4-Ethoxy-2,6-difluoroaniline".
-
Segregation: Do not mix this waste with other waste streams, particularly non-halogenated solvents, to avoid complicating the disposal process.[12]
-
Disposal Path: All hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) office, following all local, state, and federal regulations, such as those outlined by the EPA.[13][14] Drain disposal is strictly prohibited.
By integrating these detailed protocols into your laboratory workflow, you build a self-validating system of safety. Each step, from the choice of glove material to the final disposal manifest, is a deliberate action designed to protect you, your colleagues, and the environment.
References
- Current time in Manchester, GB. (n.d.). Google Search.
- Apollo Scientific. (2020). Safety Data Sheet: 4-Ethoxy-2,6-difluoroaniline.
- Washington State University. (n.d.). Standard Operating Procedure: Aniline.
- ChemicalBook. (2025). 2,6-Difluoroaniline - Safety Data Sheet.
- Apollo Scientific. (2023). Safety Data Sheet: 2,6-Difluoroaniline.
- Echemi. (n.d.). 2,6-Difluoroaniline SDS, 5509-65-9 Safety Data Sheets.
- University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.
- Safeopedia. (2024). Chemical-Resistant Glove Materials: Everything You Need to Know to Choose the Right Glove and Stay Safe.
- Unknown Source. (n.d.). Spill Cleanup Quick Reference.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,6-Difluoroaniline, 97%.
- Anemoi. (2025). Best Latex Gloves For Chemical Handling?.
- Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
- irc.ly. (n.d.). 6001 Filter Cartridges For Respirators - Organic Vapor & Dust Protection (12-Pack).
- Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide.
- J&K Scientific LLC. (2021). Chemical spill cleanup procedures.
- CDH Fine Chemical. (n.d.). 2,4-DIFLUORO ANILINE CAS No 367-25-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference.
- Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart.
- Apollo Scientific. (n.d.). 1017779-79-1 Cas No. | 4-Ethoxy-2,6-difluoroaniline.
- Gemplers Learning Hub. (2024). Selecting the Right Reusable Respirator Cartridge Filter.
- NIOSH - CDC. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- 3M. (2009). 3M 6001 Organic Vapor Respirator Cartridge. YouTube.
- 3M. (n.d.). 3M Respirator Selection Guide.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste.
- Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
- U.S. Environmental Protection Agency. (2025). Learn the Basics of Hazardous Waste.
- U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2,4-Difluoroaniline.
- Echemi. (n.d.). 4-ETHOXY-2-FLUOROANILINE HYDROCHLORIDE SDS, 380430-46-6 Safety Data Sheets.
- Fisher Scientific. (n.d.). Safety Data Sheet: 2,6-Difluoroaniline.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
